Orphenandrine
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl-[2-[(3-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPVFDNYWNWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-53-4 | |
| Record name | Orphenandrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Orphenadrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine (B1219630) is a centrally acting drug with a multifaceted pharmacological profile, exhibiting effects as a muscle relaxant, analgesic, and antiparkinsonian agent. Its therapeutic actions and side effect profile are attributable to its interactions with a variety of targets within the central nervous system (CNS). This technical guide provides a detailed examination of orphenadrine's mechanism of action, focusing on its engagement with key neurotransmitter receptors and ion channels. We present a compilation of quantitative binding data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Core Pharmacological Profile: A Multi-Target Ligand
Orphenadrine is often referred to as a "dirty drug" due to its activity at multiple physiologically significant targets. This promiscuity underlies its complex clinical effects, which include both therapeutic benefits and adverse reactions. The principal CNS targets of orphenadrine are:
-
Muscarinic Acetylcholine Receptors (mAChRs): Orphenadrine is a nonselective antagonist of muscarinic receptors.[1][2] This anticholinergic activity is central to its use in mitigating the motor symptoms of Parkinson's disease by counteracting the relative overactivity of the cholinergic system in the striatum that results from dopamine (B1211576) deficiency.
-
Histamine (B1213489) H1 Receptors: Structurally related to the first-generation antihistamine diphenhydramine, orphenadrine is an antagonist of the histamine H1 receptor.[2] This action contributes to its sedative side effects.
-
N-methyl-D-aspartate (NMDA) Receptors: Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) binding site within the ion channel.[3][4] This mechanism is thought to contribute to its analgesic properties.[4]
-
Monoamine Transporters: Orphenadrine inhibits the reuptake of both norepinephrine (B1679862) (NE) and dopamine (DA), classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI). This action may contribute to its mood-elevating effects.
-
Voltage-Gated Sodium Channels: Orphenadrine blocks several subtypes of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9. This channel blockade is another mechanism that likely contributes to its analgesic effects.
-
Human Ether-à-go-go-Related Gene (hERG) Potassium Channels: Orphenadrine is an inhibitor of hERG potassium channels, an action that has been linked to potential proarrhythmic side effects.
Quantitative Data: Receptor and Transporter Affinities
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of orphenadrine for its primary CNS targets.
Table 1: Orphenadrine Receptor Binding Affinities
| Receptor Target | Ligand Type | Kd (nM) | Ki (nM) | Reference(s) |
| Muscarinic M1 | Antagonist | 48 | 36 | [5],[1] |
| Muscarinic M2 | Antagonist | 213 | - | [5] |
| Muscarinic M3 | Antagonist | 120 | - | [5] |
| Muscarinic M4 | Antagonist | 170 | 17 | [5],[6] |
| Muscarinic M5 | Antagonist | 129 | - | [5] |
| Histamine H1 | Antagonist | - | 144 | [6] |
| NMDA (PCP Site) | Uncompetitive Antagonist | - | 6000 ± 700 | [3] |
Table 2: Orphenadrine Transporter and Ion Channel Inhibition
| Target | Action | IC50 (µM) | Reference(s) |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | ~10 | [5] |
| Norepinephrine Transporter (NET) | Reuptake Inhibitor | Data not available | - |
| hERG Potassium Channel | Blocker | 0.85 | [6] |
Note: A specific Ki or IC50 value for the norepinephrine transporter (NET) was not available in the reviewed literature, though its inhibitory activity is well-documented.
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the mechanism of action of orphenadrine.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a drug for its receptor.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of orphenadrine for muscarinic and NMDA receptors.
-
General Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or tissues expressing the receptor. A competing unlabeled ligand (orphenadrine) is added at various concentrations to displace the radioligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Methodology for Muscarinic Receptor Binding:
-
Receptor Source: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.[5]
-
Membrane Preparation: Cells are harvested and homogenized to prepare a membrane fraction containing the receptors.
-
Radioligand: [3H]N-Methylscopolamine, a non-selective muscarinic antagonist, is commonly used.[1]
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of orphenadrine.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are then calculated.
-
-
Methodology for NMDA Receptor Binding:
-
Receptor Source: Homogenates of post-mortem human frontal cortex are used as a source of NMDA receptors.[3]
-
Radioligand: [3H]MK-801, a potent and selective uncompetitive NMDA receptor antagonist that binds to the PCP site, is utilized.[3]
-
Assay, Separation, and Detection: The procedure is analogous to the muscarinic receptor binding assay.
-
Monoamine Reuptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.
-
Objective: To determine the IC50 of orphenadrine for the dopamine and norepinephrine transporters.
-
General Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter. The ability of a test compound (orphenadrine) to inhibit the uptake of the radiolabeled neurotransmitter is measured.
-
Methodology for Dopamine Transporter (DAT) Inhibition:
-
Cell Line: Porcine aortic endothelial (PAE) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) are used.[5]
-
Radiolabeled Substrate: [3H]-Dopamine is used as the substrate for the transporter.
-
Assay: Cells are grown to confluence in multi-well plates. They are then incubated with varying concentrations of orphenadrine followed by the addition of [3H]-dopamine.
-
Termination and Detection: Uptake is terminated by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of orphenadrine that inhibits 50% of the dopamine uptake (IC50) is calculated.
-
-
Methodology for Norepinephrine Transporter (NET) Inhibition:
-
System: Assays can be performed using either rat brain synaptosomes or cell lines such as SK-N-BE(2)C human neuroblastoma cells, which endogenously express the human norepinephrine transporter (hNET).[7]
-
Radiolabeled Substrate: [3H]-Norepinephrine is used as the substrate.
-
Assay and Analysis: The procedure is similar to the DAT inhibition assay, where the inhibition of [3H]-norepinephrine uptake by orphenadrine is measured to determine its IC50.
-
Patch-Clamp Electrophysiology
This technique is used to study ion channels and their modulation by drugs.
-
Objective: To determine the IC50 of orphenadrine for hERG potassium channels.
-
General Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of ion currents flowing through the channels in that patch of membrane. In the whole-cell configuration, the membrane patch is ruptured, providing electrical access to the entire cell.
-
Methodology for hERG Channel Inhibition:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells heterologously expressing the hERG channel are used.[6]
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Recording Configuration: The whole-cell patch-clamp technique is employed.
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Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
Drug Application: Orphenadrine is applied to the cells at various concentrations, and the resulting inhibition of the hERG current is measured.
-
Data Analysis: The concentration of orphenadrine that causes a 50% reduction in the hERG current (IC50) is determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by orphenadrine and a typical experimental workflow for its characterization.
Caption: Overview of Orphenadrine's Primary CNS Targets.
Caption: Orphenadrine's Antagonism of H1 Receptor Signaling.
Caption: Orphenadrine's Blockade of the NMDA Receptor Ion Channel.
Caption: Experimental Workflow for Characterizing Orphenadrine.
Conclusion
Orphenadrine's mechanism of action in the central nervous system is complex, arising from its interactions with a diverse set of molecular targets. Its anticholinergic and NMDA receptor antagonist properties are key to its therapeutic effects in movement disorders and pain, respectively. Concurrently, its antihistaminic, monoamine reuptake inhibitory, and ion channel blocking activities contribute to its overall pharmacological profile, including its side effects. A thorough understanding of this multi-target engagement, supported by the quantitative data and experimental methodologies presented in this guide, is crucial for the rational use of orphenadrine and for the development of future therapeutics with improved selectivity and safety profiles.
References
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. orphenadrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine: A Comprehensive Pharmacological Profile of a Multi-Target Drug
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine (B1219630) is a centrally acting drug, structurally related to diphenhydramine, that has been in clinical use for decades, primarily as a skeletal muscle relaxant and for the management of Parkinson's disease.[1] However, its therapeutic efficacy is not derived from a single, specific mechanism of action. Instead, orphenadrine exhibits a complex pharmacological profile, interacting with a wide array of molecular targets. This promiscuity has led to it being characterized as a "dirty drug."[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of orphenadrine, detailing its interactions with multiple receptors and ion channels. The information is presented to aid researchers, scientists, and drug development professionals in understanding the multifaceted nature of this compound.
Multi-Target Interactions of Orphenadrine
Orphenadrine's diverse pharmacological effects stem from its ability to bind to and modulate the activity of several distinct protein targets. These include G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. This multi-target engagement is responsible for both its therapeutic actions and its side effect profile. The primary targets of orphenadrine include:
-
Muscarinic Acetylcholine Receptors (mAChRs): Orphenadrine is a non-selective antagonist of mAChRs, contributing to its anticholinergic properties.[2][4] This action is central to its use in Parkinson's disease, where it helps to counteract the overactive cholinergic system resulting from dopamine (B1211576) deficiency.[3]
-
Histamine H1 Receptor: As a first-generation ethanolamine (B43304) antihistamine, orphenadrine acts as an antagonist at the H1 receptor.[3] This contributes to its sedative effects.
-
N-Methyl-D-Aspartate (NMDA) Receptor: Orphenadrine is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[5] This action may contribute to its analgesic properties.
-
Norepinephrine (B1679862) (NE) and Dopamine (DA) Transporters (NET and DAT): Orphenadrine inhibits the reuptake of both norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[3]
-
Voltage-Gated Sodium Channels (Nav): Orphenadrine blocks several subtypes of voltage-gated sodium channels, including Nav1.7, Nav1.8, and Nav1.9, which are crucial for pain signaling.[6][7]
-
HERG Potassium Channel: Orphenadrine is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an action that has been linked to potential proarrhythmic side effects.[2]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinities and functional inhibition of orphenadrine at its various molecular targets. It is important to note that specific Ki or IC50 values for all targets, particularly for individual muscarinic receptor subtypes and specific sodium channel isoforms, are not consistently available in the public domain.
| Target | Parameter | Value | Species/Tissue | Reference |
| NMDA Receptor | Ki (vs. [3H]MK-801) | 6.0 ± 0.7 µM | Human Frontal Cortex | [5] |
| IC50 (channel block) | 16.2 ± 1.6 µM | Cultured Superior Colliculus Neurones | [5] | |
| HERG Potassium Channel | IC50 | 0.85 µM | HEK 293 cells | [2] |
| Dopamine Transporter (DAT) | IC50 ([3H]-DA uptake) | ~10 µM | PAE cells expressing hDAT | |
| Muscarinic Acetylcholine Receptors | Potency vs. Atropine | 58% | Not Specified | [8] |
| Histamine H1 Receptor | Ki | Not specified | Not specified | |
| Norepinephrine Transporter (NET) | IC50 | Not specified | Not specified | |
| Voltage-Gated Sodium Channels | Nav1.7, Nav1.8, Nav1.9 | Significant block at clinically relevant concentrations | HEK293 cells and rat DRG neurons | [6][7] |
Key Signaling Pathways and Mechanisms of Action
The interaction of orphenadrine with its various targets triggers distinct intracellular signaling cascades and functional consequences. The following diagrams, generated using the DOT language, illustrate these pathways and mechanisms.
Histamine H1 Receptor Signaling
Orphenadrine, as an H1 receptor antagonist, blocks the Gq-coupled signaling pathway initiated by histamine. This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the activation of NF-κB and pro-inflammatory responses.[3][4]
NMDA Receptor Antagonism
Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor. It enters and blocks the open ion channel, preventing the influx of Ca²⁺ that is crucial for synaptic plasticity and pain signaling.[5]
Monoamine Transporter Inhibition
Orphenadrine blocks the reuptake of dopamine and norepinephrine from the synaptic cleft by inhibiting their respective transporters, DAT and NET. This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.
Voltage-Gated Sodium Channel Blockade
Orphenadrine physically obstructs the pore of voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the propagation of action potentials, particularly in nociceptive neurons. This mechanism is thought to contribute significantly to its analgesic effects.
HERG Potassium Channel Inhibition
Orphenadrine blocks the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. By inhibiting the outward flow of K⁺ ions, orphenadrine can prolong the action potential duration, which is reflected as a QT interval prolongation on an electrocardiogram.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to characterize the interaction of orphenadrine with its key molecular targets.
Radioligand Binding Assay for NMDA Receptors
Objective: To determine the binding affinity (Ki) of orphenadrine for the PCP binding site on the NMDA receptor.
Principle: This is a competitive binding assay where the ability of orphenadrine to displace a radiolabeled ligand, [3H]MK-801, from the NMDA receptor is measured.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize post-mortem human frontal cortex tissue in an appropriate buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]MK-801 and a range of concentrations of orphenadrine. Include control wells for total binding (only [3H]MK-801) and non-specific binding (with a high concentration of a known NMDA receptor antagonist like unlabeled MK-801).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the orphenadrine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channels (NMDA, Nav, hERG)
Objective: To determine the functional inhibition (IC50) of ion channel activity by orphenadrine.
Principle: This technique allows for the recording of ion currents through the entire cell membrane of a single cell expressing the channel of interest. The effect of orphenadrine on these currents is then measured.
Workflow:
Detailed Steps:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) that has been stably or transiently transfected to express the specific ion channel subtype of interest.
-
Patch-Clamp Setup: Place a coverslip with the cultured cells in a recording chamber on the stage of a microscope. Use a micromanipulator to guide a glass micropipette filled with an internal solution to the surface of a single cell.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit ion currents through the channels of interest. Record these baseline currents.
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Drug Application: Perfuse the recording chamber with solutions containing increasing concentrations of orphenadrine.
-
Recording with Drug: At each concentration of orphenadrine, record the ion currents using the same voltage-step protocol.
-
Data Analysis: Measure the peak current amplitude at each drug concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the orphenadrine concentration and fit the data to determine the IC50 value.
[3H]-Dopamine Uptake Assay for DAT
Objective: To determine the inhibitory potency (IC50) of orphenadrine on the dopamine transporter.
Principle: This functional assay measures the ability of cells expressing DAT to take up radiolabeled dopamine ([3H]-DA). The inhibitory effect of orphenadrine on this uptake is quantified.
Workflow:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
From Antihistamine to Antiparkinsonian: A Technical Guide to the Discovery and Synthesis of Orphenadrine from Diphenhydramine
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical discovery and the synthetic pathway from the well-known antihistamine, diphenhydramine (B27), to the versatile therapeutic agent, orphenadrine (B1219630). This document provides a detailed exploration of the chemical transformation, experimental protocols, and a comparative analysis of the pharmacological profiles of these two structurally related molecules.
Introduction: A Tale of Two Molecules
The story of orphenadrine is intrinsically linked to that of diphenhydramine. Both molecules were developed through the pioneering work of George Rieveschl.[1] In 1943, while a professor at the University of Cincinnati, Rieveschl and his student, Fred Huber, first synthesized diphenhydramine.[1] This compound, later famously known as Benadryl, became the first prescription antihistamine approved by the FDA in 1946. Subsequently, during his tenure as the Director of Research at Parke-Davis, Rieveschl led the development of orphenadrine, an analog of diphenhydramine.[1] Orphenadrine is chemically known as o-methyldiphenhydramine, highlighting its direct structural relationship to its predecessor.[2] This simple methylation results in a significant shift in its primary therapeutic application from an antihistamine to a muscle relaxant and antiparkinsonian agent.[1]
Physicochemical and Pharmacokinetic Properties
The addition of a methyl group to the ortho position of one of the phenyl rings in diphenhydramine subtly alters its physicochemical properties, which in turn influences its pharmacokinetic profile.
| Property | Diphenhydramine | Orphenadrine | Reference |
| Molecular Formula | C₁₇H₂₁NO | C₁₈H₂₃NO | [2][3] |
| Molecular Weight | 255.35 g/mol | 269.38 g/mol | [2][3][4] |
| Log P | 3.22 | 3.58 | [4] |
| pKa | 9.00 | 8.87 | [4] |
| Boiling Point | 150-165 °C at 2 mmHg | 195 °C at 12 mmHg | [3][5] |
| Solubility in Water | 3060 mg/L (37 °C) | Sparingly soluble | [2][3] |
| Plasma Protein Binding | ~98% | 95% | [4] |
| Elimination Half-life | 2.4 - 9.3 hours | 13 - 20 hours | [4] |
Synthesis of Orphenadrine from Diphenhydramine
The core transformation from diphenhydramine to orphenadrine is an ortho-selective methylation of one of the phenyl rings. This can be achieved through a Friedel-Crafts alkylation reaction.
Experimental Protocol: Ortho-methylation of Diphenhydramine
This protocol describes a plausible method for the synthesis of orphenadrine via Friedel-Crafts alkylation of diphenhydramine.
Materials:
-
Diphenhydramine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloromethane (CH₃Cl) or other suitable methylating agent
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diatomaceous Earth
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet is charged with anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Diphenhydramine is dissolved in the anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride is added portion-wise, ensuring the temperature does not rise significantly.
-
Methylation: Chloromethane gas is bubbled through the stirred solution at a controlled rate. Alternatively, a liquid methylating agent can be added dropwise. The reaction mixture is allowed to slowly warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, the reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1M hydrochloric acid.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude orphenadrine can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Expected Yield: While a specific yield for this direct conversion is not widely reported, similar Friedel-Crafts alkylations can have yields ranging from moderate to good, potentially in the range of 40-60%.
Pharmacological Profile and Mechanism of Action
While structurally similar, the pharmacological profiles of diphenhydramine and orphenadrine are distinct, leading to their different clinical applications.
| Feature | Diphenhydramine | Orphenadrine |
| Primary Class | Antihistamine (H1 receptor antagonist) | Muscle Relaxant, Antiparkinsonian Agent |
| Anticholinergic Activity | Strong | Strong |
| NMDA Receptor Antagonism | Weak | Moderate |
| Norepinephrine (B1679862) Reuptake Inhibition | Negligible | Present |
Anticholinergic Signaling Pathway
Both diphenhydramine and orphenadrine are potent anticholinergic agents, blocking muscarinic acetylcholine (B1216132) receptors. This action is responsible for many of their side effects, such as dry mouth and sedation, but also contributes to their therapeutic effects, particularly in the case of orphenadrine for parkinsonism.
Orphenadrine's Additional Mechanisms of Action
Orphenadrine's therapeutic efficacy as a muscle relaxant and in treating Parkinson's disease is attributed to its multi-target mechanism of action, which extends beyond its anticholinergic properties.
Orphenadrine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6] This action is thought to contribute to its analgesic effects.
Orphenadrine also functions as a norepinephrine reuptake inhibitor (NRI).[7] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, which may contribute to its mood-elevating and analgesic properties.
Conclusion
The transformation of diphenhydramine into orphenadrine through a simple ortho-methylation represents a fascinating case study in drug development, where a minor structural modification leads to a significant shift in therapeutic application. This technical guide provides a foundational understanding of the discovery, synthesis, and multifaceted pharmacological actions of orphenadrine, offering valuable insights for researchers and professionals in the field of drug discovery and development. The detailed experimental protocol, though based on established chemical principles, provides a strong starting point for the practical synthesis of this important therapeutic agent from its readily available precursor.
References
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orphenadrine [drugfuture.com]
- 6. orphenadrine hydrochloride [webbook.nist.gov]
- 7. Orphenadrine Citrate | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Orphenadrine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine (B1219630), a derivative of diphenhydramine (B27), is a clinically significant compound primarily utilized for its muscle relaxant and antiparkinsonian properties. Its therapeutic efficacy is not attributed to a single mechanism but rather to a multifaceted interaction with several key receptors in the central nervous system. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of orphenadrine and its analogs, offering a comprehensive overview for researchers and professionals engaged in drug discovery and development. By dissecting the structural modifications of the orphenadrine scaffold and their impact on biological activity, we aim to illuminate the path for the rational design of novel therapeutics with enhanced potency and selectivity. This document summarizes quantitative pharmacological data, details essential experimental protocols for assessing compound activity, and visualizes the complex signaling pathways and experimental workflows integral to understanding the action of these molecules.
Introduction
Orphenadrine, chemically known as N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is a first-generation ethanolamine (B43304) H1-antihistamine that is structurally similar to diphenhydramine.[1] Its clinical applications, however, extend beyond its antihistaminic effects, primarily leveraging its centrally acting muscle relaxant and anticholinergic properties.[2] The therapeutic versatility of orphenadrine stems from its ability to modulate multiple biological targets, earning it the description of a "dirty drug."[1] It functions as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, a histamine (B1213489) H1 receptor antagonist, and an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3]
The development of orphenadrine analogs has been driven by the desire to dissect these activities and to develop more selective agents with improved therapeutic profiles and reduced side effects. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for advancing this field. This guide will systematically explore the SAR of orphenadrine and its analogs, with a focus on how modifications to the core scaffold influence their affinity and functional activity at key receptor targets.
Structure-Activity Relationship (SAR) of Orphenadrine and Analogs
The core structure of orphenadrine, a diphenylmethoxyethylamine moiety, provides a versatile scaffold for chemical modification. The key structural features that influence its pharmacological profile include the two aromatic rings, the ether linkage, the ethylamino side chain, and the terminal amine group.
General Principles of SAR for Diphenylmethoxyethylamine Derivatives
The SAR of this class of compounds is complex, with subtle structural changes often leading to significant shifts in receptor affinity and selectivity. Some general principles have been established through the study of diphenhydramine and related compounds:
-
Aromatic Rings (Ar1 and Ar2): At least one of the aromatic rings is crucial for activity. Substitution on these rings significantly impacts potency and selectivity.
-
Ether Linkage (X=O): The ether oxygen is a key feature, though it can be replaced by other groups, which alters the compound's properties.
-
Ethylamino Chain: The two-carbon chain between the ether oxygen and the nitrogen atom is generally optimal for high affinity at both muscarinic and histamine H1 receptors.
-
Terminal Amine: A tertiary amine is typically required for potent activity. The nature of the substituents on the nitrogen atom can influence selectivity.
Impact of Aromatic Ring Substitution
The defining structural difference between orphenadrine and its parent compound, diphenhydramine, is the presence of a methyl group on one of the phenyl rings (the ortho-methyl group). This single modification is a prime example of how subtle changes can dramatically alter the pharmacological profile.
-
Ortho-Substitution: The introduction of a methyl group at the ortho position of one of the phenyl rings, as seen in orphenadrine, is a critical determinant of its anticholinergic and NMDA receptor antagonist activities.
-
Para-Substitution: In contrast, substitution at the para position of the phenyl ring can influence antihistaminic activity. For instance, the p-Cl-Ph and 2-pyridyl aryl groups are features of the potent antihistamine, carbinoxamine.[4]
-
Unsubstituted Phenyl Rings: Diphenhydramine, with its two unsubstituted phenyl rings, exhibits a more balanced profile of antihistaminic and anticholinergic effects.
Modifications of the Amine Group
The nature of the substituents on the terminal nitrogen atom plays a crucial role in the activity and selectivity of orphenadrine analogs.
-
N-Demethylation: The primary metabolites of orphenadrine, N-demethylorphenadrine (tofenacin) and N,N-didemethylorphenadrine, are pharmacologically active. Tofenacin, in particular, retains significant biological activity.
-
Quaternization: Conversion of the tertiary amine to a quaternary ammonium (B1175870) salt generally enhances anticholinergic potency but restricts passage across the blood-brain barrier, thereby reducing central nervous system side effects.
Quantitative Data Presentation
To facilitate a clear comparison of the pharmacological profiles of orphenadrine and its key analogs, the following tables summarize the available quantitative data from various in vitro studies.
Table 1: Antimuscarinic Activity of Orphenadrine and Related Compounds
| Compound | Receptor Subtype | Assay Type | pA2 | Reference |
| Diphenhydramine | M3 (guinea pig trachea) | Functional Assay | 6.2 ± 0.1 | [3] |
| Desloratadine | M3 (swine airway mucus gland cells) | Functional Assay | 6.4 | [3] |
| Atropine | M3 (swine airway mucus gland cells) | Functional Assay | 9.4 ± 0.1 | [3] |
| 4-DAMP | M3 (swine airway mucus gland cells) | Functional Assay | 8.6 ± 0.1 | [3] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Histamine H1 Receptor Antagonist Activity of Related Antihistamines
| Compound | Receptor | Assay Type | pA2 | Reference |
| Cyproheptadine | H1 (guinea pig trachealis muscle) | Functional Assay | 8.2 ± 0.4 | [5] |
| Promethazine | H1 (guinea pig trachealis muscle) | Functional Assay | >7.0 | [5] |
| Desloratadine | H1 (guinea pig trachealis muscle) | Functional Assay | >7.0 | [5] |
| Diphenhydramine | H1 (guinea pig trachealis muscle) | Functional Assay | 6.8 ± 0.1 | [5] |
Table 3: NMDA Receptor Antagonist Activity of Orphenadrine
| Compound | Receptor Site | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| Orphenadrine | PCP binding site | [3H]MK-801 Binding | 6.0 ± 0.7 | - | [6] |
| Orphenadrine | Open channel block | Patch Clamp | - | 16.2 ± 1.6 | [6] |
Ki (inhibitor constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental methodologies. Understanding these protocols is essential for interpreting the data and for designing future SAR studies.
Radioligand Binding Assays for Muscarinic and Histamine Receptors
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic or histamine H1 receptors.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors or [3H]mepyramine for H1 receptors) for binding to a receptor preparation (e.g., tissue homogenates or cell membranes expressing the receptor).
Generalized Protocol:
-
Receptor Preparation: A source of the target receptor is prepared. This can be a homogenate of a tissue known to be rich in the receptor (e.g., guinea pig ileum for muscarinic receptors) or membranes from cultured cells engineered to express a specific receptor subtype.
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays for Anticholinergic and Antihistaminic Activity (e.g., Guinea Pig Trachealis Muscle Contraction)
Functional assays measure the effect of a compound on the physiological response induced by a receptor agonist.
Objective: To determine the functional antagonist potency (pA2) of test compounds at muscarinic or histamine H1 receptors.
Principle: This assay measures the ability of an antagonist to inhibit the contraction of an isolated tissue (e.g., guinea pig trachealis muscle) induced by an agonist (e.g., carbachol (B1668302) for muscarinic receptors or histamine for H1 receptors).
Generalized Protocol:
-
Tissue Preparation: A strip of guinea pig trachealis muscle is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The muscle is connected to an isometric force transducer to record changes in tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.
-
Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This process is repeated with several concentrations of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value.
Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
Patch-clamp electrophysiology is a powerful technique for studying the effects of compounds on ion channel function.
Objective: To characterize the mechanism and potency of NMDA receptor antagonists.
Principle: This technique allows for the measurement of ion currents flowing through single ion channels or across the entire cell membrane of a neuron. For NMDA receptors, the assay measures the blockade of the inward current induced by the application of NMDA and its co-agonist, glycine (B1666218).
Generalized Protocol:
-
Cell Culture: Neurons expressing NMDA receptors (e.g., cultured superior colliculus neurons) are used.
-
Patch-Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane (gigaseal). This allows for the recording of whole-cell currents.
-
NMDA Receptor Activation: The cell is voltage-clamped at a negative holding potential (e.g., -70 mV), and a solution containing NMDA and glycine is applied to activate the NMDA receptors, inducing an inward current.
-
Antagonist Application: The test compound is applied at various concentrations, and the reduction in the NMDA-induced current is measured.
-
Data Analysis: The IC50 value for the blockade of the NMDA receptor current is determined by plotting the percentage of inhibition versus the logarithm of the antagonist concentration. The voltage-dependency of the block can also be assessed by measuring the inhibition at different holding potentials.
Signaling Pathways and Experimental Workflows
The diverse pharmacological effects of orphenadrine and its analogs are a direct consequence of their interaction with multiple signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.
Muscarinic Acetylcholine Receptor Signaling
Orphenadrine acts as a non-selective antagonist at muscarinic acetylcholine receptors. The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are important targets for anticholinergic drugs.
Caption: Muscarinic receptor signaling pathway antagonism by orphenadrine.
Histamine H1 Receptor Signaling
As a first-generation antihistamine, orphenadrine blocks the action of histamine at H1 receptors, which are also Gq-coupled.
Caption: Histamine H1 receptor signaling pathway antagonism by orphenadrine.
NMDA Receptor Antagonism Workflow
The uncompetitive antagonism of NMDA receptors by orphenadrine is a key aspect of its mechanism of action. The following diagram illustrates a typical experimental workflow for investigating this activity.
Caption: Experimental workflow for determining NMDA receptor antagonism.
Conclusion
The structure-activity relationship of orphenadrine and its analogs is a testament to the profound impact of subtle chemical modifications on pharmacological activity. The addition of a single methyl group to the diphenhydramine scaffold gives rise to a compound with a distinct therapeutic profile, highlighting the importance of steric and electronic factors in receptor-ligand interactions. While orphenadrine's "dirty drug" profile contributes to its therapeutic efficacy in complex conditions like muscle spasms and parkinsonism, it also presents challenges in terms of side effects.
Future research in this area should focus on the synthesis and evaluation of novel analogs with enhanced selectivity for specific receptor subtypes. A deeper understanding of the structural determinants of affinity and functional activity at muscarinic, histamine, and NMDA receptors will be instrumental in the rational design of new chemical entities with improved therapeutic indices. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational framework for researchers to build upon in their quest for more effective and safer therapeutics derived from the orphenadrine scaffold. The continued exploration of the SAR of these compounds holds significant promise for the development of next-generation muscle relaxants, antiparkinsonian agents, and other centrally acting drugs.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefopam, an analogue of orphenadrine, protects against both NMDA receptor-dependent and independent veratridine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Orphenadrine's Binding Affinity for Muscarinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of orphenadrine's binding affinity for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.
Quantitative Binding Affinity Data
Orphenadrine (B1219630), a tertiary amine antimuscarinic agent, exhibits a distinct binding profile across the five human muscarinic acetylcholine receptor subtypes. The following table summarizes the equilibrium dissociation constants (Kd) for orphenadrine at each receptor subtype, providing a clear comparison of its binding affinities. Lower Kd values are indicative of higher binding affinity.
| Receptor Subtype | Orphenadrine Kd (nM) |
| M1 | 48[1] |
| M2 | 213[1] |
| M3 | 120[1] |
| M4 | 170[1] |
| M5 | 129[1] |
Table 1: Binding affinities (Kd) of orphenadrine for the five human muscarinic acetylcholine receptor subtypes expressed in CHO-K1 cells.[1]
The data clearly indicates that orphenadrine possesses the highest affinity for the M1 receptor subtype, with progressively lower affinities for the M5, M3, M4, and M2 subtypes, respectively. This profile suggests a degree of selectivity for the M1 receptor.
Experimental Protocols
The determination of orphenadrine's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[2] Below are detailed methodologies for performing such experiments.
Radioligand Competition Binding Assay
This is a common method used to determine the affinity (Ki) of an unlabeled compound (in this case, orphenadrine) by measuring its ability to compete off a radiolabeled ligand that has a known high affinity for the receptor.
2.1.1. Materials
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[1][3][4]
-
Radioligand: A non-selective muscarinic antagonist with high affinity, typically [³H]-N-methylscopolamine ([³H]-NMS).[3][5]
-
Unlabeled Competitor: Orphenadrine citrate (B86180) or hydrochloride of high purity.
-
Assay Buffer: Typically a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH of 7.4.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM), to determine the amount of radioligand binding to non-receptor sites.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via filtration through glass fiber filters.[3][6]
-
Scintillation Counter: To measure the radioactivity retained on the filters.[3][6]
2.1.2. Procedure
-
Membrane Preparation: CHO-K1 cells expressing the muscarinic receptor subtype of interest are harvested, and a crude membrane fraction is prepared through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, triplicate wells are set up for total binding, non-specific binding, and a range of concentrations of orphenadrine.
-
Incubation:
-
To each well, add the cell membrane preparation.
-
Add a fixed concentration of the radioligand (e.g., [³H]-NMS) to all wells. The concentration is typically chosen to be close to its Kd value for the receptor.
-
For non-specific binding wells, add a saturating concentration of atropine.
-
For the competition curve, add serially diluted concentrations of orphenadrine.
-
The plate is then incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]
-
-
Termination and Filtration: The binding reaction is terminated by rapid filtration of the contents of each well through a glass fiber filter mat using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Radioactivity Measurement: The filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute, CPM) is used to calculate the amount of specifically bound radioligand at each orphenadrine concentration. These data are then plotted as a competition curve (specific binding vs. log of orphenadrine concentration). The IC50 value (the concentration of orphenadrine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value for orphenadrine is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems.[7] The five subtypes are broadly classified into two major signaling pathways based on their G protein coupling.[8]
-
M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.[8] Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family.[8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Orphenadrine, as a muscarinic antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting these downstream signaling cascades.
Figure 1. Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of orphenadrine.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound like orphenadrine.
Figure 2. General workflow of a radioligand competition binding assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Orphenadrine as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine (B1219630), a drug with a long history of use as a muscle relaxant and antiparkinsonian agent, also exhibits significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides an in-depth analysis of the molecular interactions, quantitative pharmacology, and functional consequences of orphenadrine's engagement with the NMDA receptor. Detailed experimental protocols for key assays are provided, alongside visualizations of the underlying signaling pathways, to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential and mechanistic intricacies of orphenadrine and related compounds.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neuropathological conditions, including neurodegenerative diseases and excitotoxicity.[2] Orphenadrine has been identified as an uncompetitive antagonist of the NMDA receptor, a mechanism that contributes to its pharmacological profile.[3][4] This guide delves into the core aspects of this antagonism, presenting key data and methodologies for its investigation.
Mechanism of Action of Orphenadrine at the NMDA Receptor
Orphenadrine functions as an uncompetitive, open-channel blocker of the NMDA receptor.[3][4] This means that it binds to a site within the ion channel pore only when the receptor is activated by its co-agonists, glutamate and glycine (B1666218) (or D-serine). By physically occluding the channel, orphenadrine prevents the influx of Ca²⁺ and Na⁺ ions, thereby attenuating the downstream signaling cascades initiated by receptor activation.[5]
The binding site for orphenadrine within the NMDA receptor channel is the phencyclidine (PCP) site.[3][4] This is the same binding site utilized by other well-known uncompetitive antagonists such as MK-801 and ketamine.[6] The interaction of orphenadrine with the NMDA receptor is also characterized by its voltage-dependent nature, meaning the degree of channel block is influenced by the membrane potential.[3]
Quantitative Pharmacological Data
The interaction of orphenadrine with the NMDA receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and kinetic parameters reported in the literature.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Kᵢ | 6.0 ± 0.7 µM | Human (Postmortem Frontal Cortex) | [³H]MK-801 Binding Assay | [3] |
| IC₅₀ | 16.2 ± 1.6 µM | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |
| Kₑ | 17.2 µM | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |
Table 1: Binding Affinity and Potency of Orphenadrine at the NMDA Receptor
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Kₒₙ | 0.013 ± 0.002 x 10⁶ M⁻¹s⁻¹ | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |
| Kₒff | 0.230 ± 0.004 s⁻¹ | Rat (Cultured Superior Colliculus Neurons) | Patch-Clamp Electrophysiology | [3] |
Table 2: Kinetic Parameters of Orphenadrine Interaction with the NMDA Receptor Channel
Experimental Protocols
[³H]MK-801 Competition Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of orphenadrine for the PCP binding site of the NMDA receptor in human cortical tissue.
4.1.1. Materials
-
Postmortem human frontal cortex tissue
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
[³H]MK-801 (radioligand)
-
Non-labeled MK-801 (for non-specific binding)
-
Orphenadrine (test compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
4.1.2. Tissue Preparation
-
Thaw frozen human frontal cortex tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
4.1.3. Assay Procedure
-
In test tubes, add assay buffer, [³H]MK-801 (at a final concentration near its Kₑ, e.g., 5 nM), and varying concentrations of orphenadrine.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of non-labeled MK-801 (e.g., 10 µM).
-
Initiate the binding reaction by adding the membrane homogenate (final protein concentration ~0.2 mg/mL).
-
Incubate the tubes at 25°C for 180 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the orphenadrine concentration.
-
Determine the IC₅₀ value (the concentration of orphenadrine that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]MK-801 and Kₑ is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol outlines the methodology for assessing the functional antagonism of NMDA receptor-mediated currents by orphenadrine in cultured neurons.
4.2.1. Materials
-
Cultured neurons (e.g., superior colliculus neurons)
-
External (extracellular) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, pH 7.3 with NaOH.
-
Internal (pipette) solution: e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2 with CsOH.
-
NMDA (agonist)
-
Orphenadrine (test compound)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (for patch electrodes)
4.2.2. Recording Procedure
-
Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-7 MΩ when filled with internal solution.
-
Culture neurons on coverslips and place a coverslip in the recording chamber perfused with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) to the neuron to evoke an inward current.
-
After a stable baseline current is established, co-apply NMDA with varying concentrations of orphenadrine.
-
To study voltage-dependence, record NMDA-evoked currents at a range of holding potentials.
-
To determine kinetic parameters (Kₒₙ and Kₒff), analyze the onset and offset of the block by orphenadrine.
4.2.3. Data Analysis
-
Measure the amplitude of the steady-state NMDA-evoked current in the absence and presence of different concentrations of orphenadrine.
-
Construct a concentration-response curve and determine the IC₅₀ value.
-
Analyze the time course of the current block at different orphenadrine concentrations to calculate the association rate (Kₒₙ).
-
Analyze the time course of the recovery from block upon washout of orphenadrine to determine the dissociation rate (Kₒff).
Signaling Pathways and Visualizations
The antagonism of NMDA receptors by orphenadrine has significant downstream consequences by inhibiting the influx of calcium, a critical second messenger. This blockade can modulate a variety of signaling pathways, including those involved in synaptic plasticity and cell survival.
Orphenadrine's Mechanism of Action at the NMDA Receptor
The following diagram illustrates the uncompetitive antagonism of the NMDA receptor by orphenadrine.
Caption: Orphenadrine's uncompetitive antagonism of the NMDA receptor.
Experimental Workflow for [³H]MK-801 Binding Assay
The logical flow of the competitive binding assay is depicted below.
Caption: Workflow for determining orphenadrine's binding affinity.
Downstream Signaling Cascade Affected by Orphenadrine
Orphenadrine's blockade of NMDA receptor-mediated Ca²⁺ influx can inhibit the activation of downstream signaling pathways, such as the Ras-ERK-CREB pathway, which is crucial for gene expression related to synaptic plasticity and cell survival.[7][8]
Caption: Inhibition of the NMDA-Ras-ERK-CREB pathway by orphenadrine.
Conclusion
Orphenadrine's role as an uncompetitive NMDA receptor antagonist is a key facet of its pharmacological identity. The data and methodologies presented in this guide provide a robust framework for understanding and further investigating this interaction. For drug development professionals, the moderate affinity and fast kinetics of orphenadrine at the NMDA receptor may offer a desirable profile, potentially avoiding the more severe side effects associated with high-affinity, slow-offset NMDA receptor antagonists. Further research into the subunit selectivity and in vivo consequences of orphenadrine's NMDA receptor antagonism is warranted to fully elucidate its therapeutic potential in a range of neurological and psychiatric disorders.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Orphenadrine prevents 3-nitropropionic acid-induced neurotoxicity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]
- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine's Historical Role in Parkinson's Disease: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prior to the advent of levodopa (B1675098), the therapeutic landscape for Parkinson's disease was vastly different, relying on a limited armamentarium of drugs to manage the debilitating motor symptoms of the disease. Among these, orphenadrine (B1219630), a drug with a multifaceted pharmacological profile, held a significant place. This technical guide provides an in-depth exploration of the historical use of orphenadrine in the treatment of Parkinson's disease, focusing on its mechanisms of action, clinical efficacy as documented in early studies, and the experimental methodologies used to elucidate its effects.
Mechanisms of Action: A Multi-Target Approach
Orphenadrine's therapeutic effects in Parkinson's disease were not attributed to a single mechanism but rather to its engagement with multiple neurotransmitter systems within the basal ganglia. This "dirty drug" profile, as it is sometimes called, provided symptomatic relief by modulating the delicate balance of neurotransmitters disrupted by the loss of dopaminergic neurons.[1]
The primary mechanisms of action identified for orphenadrine include:
-
Anticholinergic Activity: Orphenadrine is a nonselective antagonist of muscarinic acetylcholine (B1216132) receptors.[2] In the parkinsonian state, the depletion of dopamine (B1211576) in the striatum leads to a relative overactivity of the cholinergic system, contributing to tremor and rigidity.[3][4] By blocking muscarinic receptors, orphenadrine helped to restore a more balanced state between the dopaminergic and cholinergic systems.[5]
-
NMDA Receptor Antagonism: Orphenadrine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][6] Overactivity of the glutamatergic system, particularly through the subthalamic nucleus, is another key feature of the parkinsonian brain, contributing to motor dysfunction.[7][8] By antagonizing NMDA receptors, orphenadrine could modulate this excessive glutamatergic transmission.
-
Histamine (B1213489) H1 Receptor Antagonism: As a derivative of the first-generation antihistamine diphenhydramine, orphenadrine also possesses histamine H1 receptor blocking properties.[9] While the precise role of this action in alleviating parkinsonian symptoms is less defined, it may have contributed to its overall effects, potentially through sedative properties or other central mechanisms.
Historical Clinical Efficacy: A Qualitative Picture
Early clinical trials of orphenadrine in Parkinson's disease, primarily conducted in the 1950s and 1960s, provide a largely qualitative assessment of its efficacy. While these studies often lack the rigorous quantitative methodologies of modern clinical trials, they consistently reported symptomatic improvement in patients.
| Study (Year) | Dosage | Reported Efficacy | Side Effects |
| Doshay and Constable (1957)[10] | 50 mg three times daily | Improvement in tremor and rigidity. | Dry mouth, blurred vision, mild confusion. |
| Strang (1965)[11][12] | Not specified | Relief in 33% to 37% of patients for tremor, rigidity, and akinesia after 24 months. | Not detailed. |
| General Clinical Use[13][14] | Varies | Helpful for tremor and dystonia, particularly in younger patients. | Cognitive slowing, confusion, hallucinations (especially in patients over 70), dry mouth, blurred vision, constipation, urinary retention. |
A 1971 controlled clinical trial comparing levodopa and orphenadrine hydrochloride provided further insights, although specific quantitative data on orphenadrine's standalone efficacy is limited in the abstract.[15] A review of anticholinergic use in Parkinson's disease highlighted that while effective for improving motor function, their use is often limited by neuropsychiatric and cognitive adverse events.[5] Another study noted that in a double-blind crossover trial on patients with neuroleptic-induced parkinsonism, 61% showed signs of Parkinsonism, and of those, 25 out of 40 responded favorably to orphenadrine.[16]
Experimental Protocols in Preclinical Research
To understand the mechanisms underlying orphenadrine's effects, researchers utilized various animal models of Parkinson's disease. These models aimed to replicate the neurochemical and behavioral hallmarks of the condition.
Haloperidol-Induced Catalepsy in Rats
One of the earliest and most common models involved inducing catalepsy in rats with the dopamine D2 receptor antagonist, haloperidol. This model mimics the akinesia and rigidity seen in Parkinson's disease.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats were typically used.
-
Induction of Catalepsy: Haloperidol (e.g., 1 mg/kg) was administered intraperitoneally (i.p.) to induce a cataleptic state, characterized by the animal's inability to correct an externally imposed posture.[17][18]
-
Drug Administration: Orphenadrine was administered at various doses, typically i.p., either before or after the induction of catalepsy. A control group received a vehicle injection.
-
Behavioral Assessment: The "bar test" was a common method to quantify catalepsy. The rat's forepaws were placed on a horizontal bar, and the latency to remove them and step down was measured.[19][20] A longer latency indicated a more severe cataleptic state.
-
Data Analysis: The descent latencies of the orphenadrine-treated group were compared to the control group to determine if orphenadrine could reverse or prevent the cataleptic behavior.
Signaling Pathways Modulated by Orphenadrine
The therapeutic effects of orphenadrine in Parkinson's disease can be understood by examining its influence on the dysregulated signaling pathways within the basal ganglia. The loss of dopamine from the substantia nigra pars compacta (SNc) disrupts the balance between the direct and indirect pathways, leading to excessive inhibition of the thalamus and subsequent motor deficits.
Cholinergic-Dopaminergic Imbalance
In a healthy state, dopamine and acetylcholine maintain a delicate balance in the striatum. Dopamine, acting on D2 receptors on medium spiny neurons (MSNs) of the indirect pathway, inhibits their activity. In Parkinson's disease, the loss of this dopaminergic inhibition leads to a state of cholinergic overactivity.
Orphenadrine, by blocking muscarinic acetylcholine receptors on MSNs, directly counteracts this cholinergic hyperactivity, helping to re-establish a more normal level of striatal output.
Modulation of the Indirect Pathway
The overactivity of the indirect pathway is a key contributor to the motor symptoms of Parkinson's disease. This pathway involves the striatum, globus pallidus externa (GPe), subthalamic nucleus (STN), and globus pallidus interna (GPi)/substantia nigra pars reticulata (SNr). Orphenadrine's multi-target action influences this pathway at several points.
-
At the Striatum: As an anticholinergic, orphenadrine reduces the excitatory influence of acetylcholine on the D2 receptor-expressing MSNs of the indirect pathway. This leads to a decrease in their inhibitory output to the GPe.
-
At the Subthalamic Nucleus: As an NMDA receptor antagonist, orphenadrine can dampen the excessive excitatory glutamatergic output from the STN to the GPi/SNr.[21]
By these combined actions, orphenadrine helped to reduce the overall inhibitory output from the GPi/SNr to the thalamus, thereby disinhibiting the motor cortex and alleviating motor symptoms.
Conclusion
Orphenadrine occupied a crucial niche in the management of Parkinson's disease in the pre-levodopa era. Its unique combination of anticholinergic, NMDA antagonistic, and antihistaminic properties provided a multi-pronged approach to symptom management. While its use has largely been superseded by more effective and targeted therapies, a historical understanding of orphenadrine's role offers valuable insights into the complex neurochemistry of Parkinson's disease and the evolution of its treatment. The early clinical and preclinical studies, despite their methodological limitations by modern standards, laid the groundwork for our current understanding of the interplay between the dopaminergic, cholinergic, and glutamatergic systems in the basal ganglia. This historical perspective remains relevant for researchers and drug development professionals exploring novel therapeutic strategies for this complex neurodegenerative disorder.
References
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Combined levodopa-anticholinergic therapy in the treatment of Parkinson's disease. Effect on levodopa bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of antipsychotic and anticholinergic antiparkinson drugs in Norway after the withdrawal of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale for and use of NMDA receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic administration of NMDA and AMPA receptor antagonists reverses the neurochemical changes induced by nigrostriatal denervation in basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-methyl-D-aspartate antagonists in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of antipsychotic and anticholinergic antiparkinson drugs in Norway after the withdrawal of orphenadrine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parkinson’s Disease: A Review of Drug Trials [ouci.dntb.gov.ua]
- 11. Orphenadrine ("Disipal") in the treatment of Parkinsonism: a two-year study of 150 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. movementdisorders.org [movementdisorders.org]
- 13. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 14. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Levodopa and orphenadrine hydrochloride in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extrapyramidal effects of neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 18. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Prolonged blockade of NMDA or mGluR5 glutamate receptors reduces nigrostriatal degeneration while inducing selective metabolic changes in the basal ganglia circuitry in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Journey of Orphenadrine Citrate: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Orphenadrine (B1219630) citrate (B86180), a centrally acting skeletal muscle relaxant with analgesic properties, has been a therapeutic option for musculoskeletal conditions for decades. Understanding its behavior within a biological system is paramount for optimizing its clinical use and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of orphenadrine citrate, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.
Pharmacokinetic Profile of Orphenadrine
Orphenadrine is readily absorbed after oral administration.[1] The pharmacokinetic profile of orphenadrine has been characterized in several studies, with key parameters summarized below.
Quantitative Pharmacokinetic Data
The following tables present a summary of key pharmacokinetic parameters of orphenadrine citrate derived from studies in healthy human volunteers.
Table 1: Single Dose Pharmacokinetics of Orphenadrine Citrate (35 mg) in Healthy Volunteers (n=25) under Fasting Conditions [1][2]
| Parameter | Mean ± SD | 90% Confidence Interval |
| Cmax (ng/mL) | 82.8 ± 26.2 | 100.11–112.50% |
| Tmax (h) | 3.0 ± 0.9 | - |
| AUC0-t (ng·h/mL) | 1565 ± 731 | 100.92–111.27% |
| AUC0-∞ (ng·h/mL) | - | 96.94–108.08% |
| t1/2 (h) | 25.8 ± 10.3 | - |
Table 2: Single and Multiple Dose Pharmacokinetics of Orphenadrine Hydrochloride (100 mg) in Healthy Male Volunteers (n=5) [3]
| Parameter | Single Dose (Range) | Multiple Dose (Post-treatment) |
| t1/2 (h) | 13.2 - 20.1 | 2 to 3-fold increase over single dose values |
Note: A study in dogs suggested that competition for biotransformation between orphenadrine and its metabolite N-demethylorphenadrine could explain the discrepancy between single and multiple dose pharmacokinetics.[3]
Metabolic Pathways of Orphenadrine
Orphenadrine is extensively metabolized in the liver, with at least eight metabolites identified.[4] The primary metabolic pathways involve N-demethylation and aromatic hydroxylation.
Key Metabolites
The main identified metabolites of orphenadrine are:
-
N-desmethyl-orphenadrine (Tofenacin): An active metabolite resulting from the removal of one methyl group.[5]
-
N,N-didesmethyl-orphenadrine: Formed by the removal of both methyl groups.[5]
-
Hydroxyl-orphenadrine: Resulting from the hydroxylation of the aromatic ring.[5]
Cytochrome P450 Involvement
The metabolism of orphenadrine is mediated by several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have shown that orphenadrine can inhibit multiple CYP isoforms, including CYP2B6, CYP2D6, CYP1A2, CYP2A6, CYP3A4, CYP2C19, and CYP2C9.[6] Specifically, CYP2C11 and a CYP3A isozyme have been suggested to be involved in the formation of a metabolite complex with orphenadrine in rats.[7]
Metabolic pathway of orphenadrine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in pharmacokinetic and metabolism studies of orphenadrine.
Bioequivalence Study Protocol
A single-center, open-label, randomized, two-treatment, two-sequence, two-period crossover study was conducted to compare two fixed-dose combination tablets of paracetamol and orphenadrine citrate.[2]
-
Subjects: 28 healthy male volunteers aged 18 to 55 years.[2]
-
Dosing: A single oral dose of a tablet containing 450 mg of paracetamol and 35 mg of orphenadrine citrate was administered after a 10-hour fast.[2]
-
Washout Period: A 7-day washout period separated the two treatment periods.[2]
-
Blood Sampling: Blood samples were collected at scheduled intervals up to 72 hours post-dose.[2]
-
Sample Processing: Blood was centrifuged to separate plasma, which was then frozen at -15°C to -25°C until analysis.[2]
Analytical Method: LC-MS/MS for Orphenadrine in Plasma
-
Instrumentation: An Agilent 1200 Series HPLC system coupled with an Applied Biosystems API 3200 triple quadrupole mass spectrometer.[2]
-
Column: A C18 analytical column (150 mm × 2 mm, 3 μm).[2]
-
Mobile Phase: A mixture of 50% methanol, 30% acetonitrile, and 20% 0.01 M ammonium (B1175870) formate, with the pH adjusted to 3.0 with formic acid.[2]
-
Flow Rate: 0.15 mL/min (isocratic).[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The mass transition for orphenadrine was m/z 270.0 → 181.0.[2]
-
Internal Standard: Diphenhydramine.[2]
-
Linearity: The assay was linear over a concentration range of 2–80 ng/mL.[2]
-
Lower Limit of Quantification (LLOQ): 2 ng/mL.[2]
Orphenadrine bioequivalence study workflow.
Gas Chromatographic Method for Orphenadrine in Plasma
An earlier study utilized a specific gas chromatographic method to measure orphenadrine plasma concentrations.[3]
-
Subjects: 5 healthy male volunteers.[3]
-
Dosing: A single oral dose of 100 mg orphenadrine hydrochloride.[3]
-
Instrumentation: Gas chromatograph (details not specified in the abstract).[3]
This guide provides a foundational understanding of the in vivo behavior of orphenadrine citrate. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology, facilitating further investigation and informed clinical application.
References
- 1. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphenadrine Monograph for Professionals - Drugs.com [drugs.com]
- 5. Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Orphenadrine's Effects on Norepinephrine and Dopamine Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine (B1219630), a drug with a multifaceted pharmacological profile, is recognized for its muscle relaxant and anticholinergic properties. Beyond these primary functions, it exerts significant influence on monoaminergic systems by inhibiting the reuptake of both norepinephrine (B1679862) and dopamine (B1211576). This technical guide provides an in-depth analysis of orphenadrine's interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT), presenting available quantitative data, detailed experimental methodologies for assessing these interactions, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Orphenadrine is structurally related to diphenhydramine (B27) and is often described as a "dirty drug" due to its engagement with multiple molecular targets.[1][2] Its clinical effects are attributed to a combination of mechanisms, including antagonism of muscarinic acetylcholine (B1216132) receptors, N-methyl-D-aspartate (NMDA) receptors, and histamine (B1213489) H1 receptors.[1][3] Crucially, orphenadrine also functions as a norepinephrine and dopamine reuptake inhibitor (NDRI), a property that contributes to its complex pharmacological effects and potential therapeutic applications beyond muscle relaxation.[1][2] This guide focuses specifically on the characterization of orphenadrine's activity at the norepinephrine and dopamine transporters.
Quantitative Analysis of Orphenadrine's Interaction with Monoamine Transporters
| Target | Parameter | Value | Species/System | Reference |
| Dopamine Transporter (DAT) | IC50 | ~10 µM | Human DAT expressed in PAE cells | [4] |
| NMDA Receptor | Ki | 6.0 ± 0.7 μM | Human frontal cortex homogenates | [1] |
Note: The IC50 value represents the concentration of orphenadrine required to inhibit 50% of dopamine uptake, while the Ki value indicates the binding affinity of orphenadrine to the NMDA receptor.
Signaling Pathways
The inhibition of norepinephrine and dopamine reuptake by orphenadrine leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.
Experimental Protocols
The following protocols describe standard methodologies for determining the inhibitory activity of compounds like orphenadrine on dopamine and norepinephrine transporters.
[³H]Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[5][6]
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
[³H]Dopamine.
-
Test compound (Orphenadrine).
-
Known DAT inhibitor (e.g., nomifensine (B1679830) or GBR 12909) for determining non-specific uptake.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM Glucose, pH 7.4).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate hDAT-expressing cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer.
-
Compound Incubation: Add uptake buffer containing various concentrations of orphenadrine to the test wells. For total uptake control wells, add buffer without the test compound. For non-specific uptake control wells, add a high concentration of a known DAT inhibitor. Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiation of Uptake: Initiate the uptake by adding uptake buffer containing [³H]Dopamine to all wells. The final concentration of [³H]Dopamine should be near its Km value for the transporter.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the orphenadrine concentration to determine the IC50 value.
[³H]Norepinephrine Uptake Inhibition Assay
This protocol is analogous to the dopamine uptake assay but is specific for the norepinephrine transporter.[7]
Materials:
-
SK-N-BE(2)C cells or other cells endogenously or recombinantly expressing the human norepinephrine transporter (hNET).
-
[³H]Norepinephrine.
-
Test compound (Orphenadrine).
-
Known NET inhibitor (e.g., desipramine) for determining non-specific uptake.
-
Krebs-Ringer-HEPES (KRH) assay buffer.
-
24-well or 96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Plate hNET-expressing cells in appropriate multi-well plates.
-
Assay Preparation: On the day of the assay, remove the culture medium and gently wash the cells with KRH assay buffer.
-
Compound Incubation: Add KRH assay buffer containing serial dilutions of orphenadrine to the test wells. Add buffer alone for total binding and a high concentration of desipramine (B1205290) for non-specific binding.
-
Initiation of Uptake: Initiate the assay by adding a working stock of [³H]Norepinephrine to all wells. The final concentration should be at or near the Km of norepinephrine for hNET.
-
Incubation: Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
Termination and Lysis: Terminate the assay by aspirating the buffer and lysing the cells.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Determine the specific uptake and calculate the IC50 value for orphenadrine as described for the dopamine uptake assay.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the transporter.[8]
Materials:
-
Cell membranes prepared from cells expressing the target transporter (DAT or NET).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).
-
Test compound (Orphenadrine).
-
Known high-affinity ligand for the transporter to determine non-specific binding.
-
Assay buffer.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the transporter of interest.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of orphenadrine.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC50 of orphenadrine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Molecular formula and chemical properties of orphenadrine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orphenadrine (B1219630) hydrochloride is a tertiary amine anticholinergic agent with a prominent role in the management of painful musculoskeletal conditions and Parkinson's disease.[1][2][3] Its therapeutic efficacy is attributed to a complex pharmacological profile that includes antagonism of muscarinic acetylcholine (B1216132) receptors, N-methyl-D-aspartate (NMDA) receptors, and histamine (B1213489) H1 receptors.[4][5][6] This document provides an in-depth overview of the molecular formula, chemical properties, and key experimental methodologies for the characterization of orphenadrine hydrochloride.
Chemical Identity and Properties
Orphenadrine hydrochloride is the hydrochloride salt of orphenadrine, a derivative of diphenhydramine.[3][7] It is a white or almost white crystalline powder with a bitter and numbing taste.[1][8]
Table 1: Physicochemical Properties of Orphenadrine Hydrochloride
| Property | Value | References |
| Molecular Formula | C₁₈H₂₃NO · HCl | [1][4][9] |
| Molecular Weight | 305.84 g/mol | [1][9][10][11] |
| CAS Number | 341-69-5 | [4][9][11] |
| Melting Point | 159-164 °C | [8][9] |
| pKa (basic) | 8.87 | [10] |
| Appearance | White or almost white crystalline powder | [1][8] |
| Taste | Bitter, numbing | [1][8] |
| Odor | Odorless | [1][8] |
| pH (aqueous solution) | ~5.5 | [1][8] |
| Protein Binding | 95% | [3][8] |
| Biological Half-life | 13–20 hours | [3][8][12] |
Table 2: Solubility of Orphenadrine Hydrochloride
| Solvent | Solubility | References |
| Water | Freely soluble | [8][13] |
| Ethanol (96%) | Freely soluble | [8][13] |
| Dimethylformamide (DMF) | 33 mg/mL | [4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 33 mg/mL, 61 mg/mL | [4][6] |
| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL | [4] |
Pharmacological Profile and Mechanism of Action
Orphenadrine hydrochloride exerts its effects through multiple mechanisms of action, contributing to its classification as a "dirty drug".[3][5] Its primary actions include:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism : Orphenadrine is a non-selective antagonist of muscarinic receptors (M1-M5), which is believed to be the primary mechanism for its use in Parkinson's disease and for its muscle relaxant properties.[4][5] By blocking cholinergic transmission in the central nervous system, it helps to alleviate the motor symptoms associated with dopamine (B1211576) deficiency in the striatum.[2][5]
-
NMDA Receptor Antagonism : It acts as an uncompetitive antagonist at the NMDA receptor, which may contribute to its analgesic effects.[3][4][6]
-
Histamine H1 Receptor Antagonism : As a derivative of the antihistamine diphenhydramine, orphenadrine retains H1 receptor blocking activity.[3][5]
-
Norepinephrine Reuptake Inhibition : Orphenadrine has been reported to inhibit the reuptake of norepinephrine.[5][9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general method for the quantification of orphenadrine in pharmaceutical dosage forms, based on reported HPLC methods.[14][15][16]
Objective: To determine the concentration of orphenadrine hydrochloride in a sample.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Orphenadrine hydrochloride reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol, acetonitrile, and water (e.g., 40:30:30, v/v/v).[14] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of orphenadrine hydrochloride reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[14] Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a number of tablets.[14] Accurately weigh a portion of the powder equivalent to a known amount of orphenadrine and dissolve it in the solvent.[14] Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the orphenadrine peak in the chromatograms based on the retention time of the standard. Calculate the concentration of orphenadrine in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.
Spectrophotometric Determination via Ion-Pair Complex Formation
This protocol describes a general method for the determination of orphenadrine based on the formation of a colored ion-pair complex.[17][18]
Objective: To determine the concentration of orphenadrine hydrochloride in a sample using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer
-
Orphenadrine hydrochloride reference standard
-
Anionic dye (e.g., Eosin (B541160) Y, alizarine red S)[17][18]
-
Buffer solution (to maintain optimal pH, e.g., pH 3.5)[17]
-
Solvent for extraction (if necessary)
-
Volumetric flasks, pipettes
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of orphenadrine hydrochloride of known concentration in water.
-
Dye Solution Preparation: Prepare a solution of the anionic dye in water.
-
Optimization of Reaction Conditions: Determine the optimal conditions for complex formation, including:
-
pH of the medium
-
Concentration of the dye
-
Reaction time
-
Stability of the complex
-
-
Calibration Curve Construction:
-
In a series of volumetric flasks, add increasing volumes of the standard orphenadrine solution.
-
Add the optimal volume of the dye solution and the buffer solution to each flask.
-
Dilute to the mark with water and mix well.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of orphenadrine.
-
Treat the sample solution in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of orphenadrine in the sample from the calibration curve.
-
Conclusion
Orphenadrine hydrochloride remains a clinically relevant compound with a well-characterized chemical profile. Its multiple mechanisms of action present both therapeutic opportunities and challenges. The analytical methods described provide robust frameworks for the quality control and further investigation of this important pharmaceutical agent. This guide serves as a foundational resource for professionals engaged in the research and development of centrally acting muscle relaxants and anticholinergic drugs.
References
- 1. Orphenadrine Hydrochloride | C18H24ClNO | CID 9568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orphenadrine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. SMPDB [smpdb.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ORPHENADRINE HYDROCHLORIDE | 341-69-5 [chemicalbook.com]
- 9. Orphenadrine = 98.0 AT 341-69-5 [sigmaaldrich.com]
- 10. Compound: ORPHENADRINE HYDROCHLORIDE (CHEMBL1201023) - ChEMBL [ebi.ac.uk]
- 11. orphenadrine hydrochloride [webbook.nist.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ORPHENADRINE HYDROCHLORIDE CAS#: 341-69-5 [m.chemicalbook.com]
- 14. ijpbs.com [ijpbs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tsijournals.com [tsijournals.com]
- 17. Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometric determination of phenylephrine HCl and orphenadrine citrate in pure and in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Studies Using Orphenadrine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Orphenadrine (B1219630) is a compound with a multifaceted pharmacological profile, acting as a nonselective muscarinic acetylcholine (B1216132) receptor antagonist (anticholinergic), a histamine (B1213489) H1 receptor antagonist, and an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It is clinically used as a muscle relaxant and for the management of pain, particularly when associated with muscle spasms.[1] In preclinical rodent models, orphenadrine is a valuable tool for investigating its analgesic, muscle relaxant, and neuropharmacological properties.
This document provides detailed protocols for conducting in vivo studies with orphenadrine in rodent models, focusing on common behavioral assays for pain and motor coordination. It also includes information on drug preparation, administration, and pharmacokinetic properties to guide study design and data interpretation.
Mechanism of Action
Orphenadrine's therapeutic effects are attributed to its activity at multiple targets:
-
Anticholinergic Action: By blocking muscarinic acetylcholine receptors, orphenadrine reduces cholinergic neurotransmission, which is thought to contribute to its muscle relaxant effects.[2][4]
-
NMDA Receptor Antagonism: Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor, which may contribute to its analgesic properties by modulating nociceptive signaling pathways.[5][6]
-
Histamine H1 Receptor Antagonism: As an ethanolamine (B43304) antihistamine, orphenadrine can block H1 receptors, which may also play a role in its sedative and analgesic effects.[2]
-
Norepinephrine (B1679862) and Dopamine Reuptake Inhibition: Orphenadrine has been shown to inhibit the reuptake of norepinephrine and dopamine, which could influence its mood-elevating effects.[5]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for orphenadrine from various in vivo rodent studies.
Table 1: Pharmacokinetic Parameters of Orphenadrine in Rats (Oral Administration)
| Parameter | Value | Species/Strain | Dose (mg/kg) | Route | Reference |
| Cmax | 82.8 ± 26.2 ng/mL | Human | 100 | Oral | [7] |
| Tmax | 3.0 ± 0.9 h | Human | 100 | Oral | [7] |
| AUC(0-72h) | 1565 ± 731 ng·h/mL | Human | 100 | Oral | [7] |
| Elimination Half-life | 25.8 ± 10.3 h | Human | 100 | Oral | [7] |
| Cmax (S-enantiomer) | 15.3 ± 3.2 ng/mL | Rat | 10 | Oral | [5] |
| Cmax (R-enantiomer) | 12.8 ± 2.7 ng/mL | Rat | 10 | Oral | [5] |
| AUC (S-enantiomer) | 134.5 ± 28.3 ng·h/mL | Rat | 10 | Oral | [5] |
| AUC (R-enantiomer) | 112.7 ± 23.9 ng·h/mL | Rat | 10 | Oral | [5] |
Table 2: Effective Doses of Orphenadrine in Rodent Behavioral Models
| Behavioral Test | Species | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Increasing Temperature Hot-Plate | Mouse | >10 | IP | Hypoalgesia | [8] |
| Formalin Test (Phase 1 & 2) | Mouse | Not specified | Not specified | Antinociceptive | [9] |
| 3-NPA-induced Neurotoxicity | Rat | 10-30 | IP | Reduced mortality and neuronal damage | [10] |
Table 3: Toxicity Data for Orphenadrine Citrate (B86180)
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse | Oral | 150 | Not specified |
| Rat | Oral | 255 | Not specified |
| Mouse | Intravenous | 37 | Not specified |
| Rat | Intravenous | 26 | Not specified |
| Rat | Intramuscular | 208 | Not specified |
Experimental Protocols
Drug Preparation
Orphenadrine Citrate Solution for Injection (Intraperitoneal - IP)
Orphenadrine citrate is sparingly soluble in water but soluble in acidic solutions.[11]
-
Vehicle: Sterile 0.9% saline is a common vehicle.
-
Preparation:
-
Weigh the desired amount of orphenadrine citrate powder.
-
Dissolve in a minimal amount of sterile water. If solubility is an issue, a small amount of acid (e.g., HCl) can be added to aid dissolution, followed by pH adjustment to a physiologically compatible range (pH 5.0-6.0) with a suitable buffer.[12] A common injectable formulation contains orphenadrine citrate, sodium chloride, sodium metabisulfite, and sodium hydroxide (B78521) for pH adjustment in water for injection.[12]
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Prepare fresh on the day of the experiment.
-
Rodent Models and Behavioral Assays
This test evaluates the analgesic effect of orphenadrine against a thermal stimulus.[13]
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer orphenadrine citrate solution or vehicle via the desired route (e.g., IP).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups. An increase in latency indicates an analgesic effect.
This model assesses the analgesic efficacy of orphenadrine in a model of tonic chemical pain with an early neurogenic phase and a later inflammatory phase.[9]
-
Procedure:
-
Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer orphenadrine citrate solution or vehicle.
-
Formalin Injection: At a set time after drug administration, inject a dilute formalin solution (e.g., 1-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory): 15-40 minutes post-injection.
-
-
-
Data Analysis: Compare the duration of licking/biting in each phase between the orphenadrine-treated and vehicle-treated groups. A reduction in this duration indicates an antinociceptive effect.
This test is used to evaluate the effect of orphenadrine on motor coordination and balance, which is important to distinguish sedative or motor-impairing effects from true analgesia.[14][15]
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[14][15][16]
-
Procedure:
-
Training: Acclimate the mice to the rotarod by placing them on the rotating rod at a low, constant speed for a few minutes on the day before the experiment.
-
Baseline Performance: On the test day, record the latency to fall from the accelerating rod for each mouse. Typically, three trials are conducted with an inter-trial interval of at least 15 minutes.[14]
-
Drug Administration: Administer orphenadrine citrate solution or vehicle.
-
Post-Treatment Performance: At various time points after drug administration, re-test the animals on the rotarod and record the latency to fall.
-
-
Data Analysis: Compare the post-treatment latency to fall with the baseline performance and between treatment groups. A decrease in latency suggests impaired motor coordination.
Mandatory Visualizations
Signaling Pathways
Caption: Orphenadrine's dual antagonism of muscarinic and NMDA receptors.
Experimental Workflow
Caption: General workflow for in vivo studies with orphenadrine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orphenadrine citrate increases and prolongs the antinociceptive effects of paracetamol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antinociceptive effects of orphenadrine citrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy Orphenadrine citrate | 4682-36-4 [smolecule.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. mmpc.org [mmpc.org]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Orphenadrine in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Orphenadrine (B1219630) is a versatile drug compound with a rich history in both clinical and preclinical settings. Primarily recognized as a centrally acting skeletal muscle relaxant, its therapeutic applications have also included the management of Parkinson's disease and pain relief from muscle injuries.[1][2][3] Structurally related to diphenhydramine, orphenadrine is classified as an ethanolamine (B43304) antihistamine.[1][4] However, its pharmacological profile is notably complex, earning it the label of a "dirty drug" due to its interaction with multiple molecular targets.[4][5] This multi-target activity, which includes anticholinergic, NMDA receptor antagonist, and norepinephrine (B1679862)/dopamine reuptake inhibition properties, makes it a compound of interest for various research applications, but also necessitates careful consideration of dosage and administration to achieve desired effects while mitigating off-target responses.[1][6]
These application notes provide a comprehensive overview of orphenadrine's use in preclinical research, summarizing dosage, administration routes, and pharmacokinetic data from various animal models. Detailed protocols for key experimental procedures are also provided to guide researchers in their study design.
Mechanism of Action
Orphenadrine exerts its effects through a combination of pharmacological actions on the central nervous system.[4] Its therapeutic and side effects are a result of its ability to modulate several key signaling pathways simultaneously.
-
Anticholinergic Activity: As a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, orphenadrine counteracts the increased cholinergic stimulation seen in conditions like Parkinson's disease, helping to alleviate muscle rigidity and tremors.[1][4]
-
NMDA Receptor Antagonism: By binding to and inhibiting NMDA receptors, orphenadrine can modulate pain signaling pathways, contributing to its analgesic effects.[6][7]
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, it blocks H1 receptors, which can lead to sedation and other central nervous system effects.[4]
-
Norepinephrine and Dopamine Reuptake Inhibition (NDRI): Orphenadrine inhibits the reuptake of norepinephrine and dopamine, which may contribute to its mood-elevating effects and its influence on motor control pathways.[4][6]
-
Ion Channel Blocking: The compound also blocks several sodium (Nav1.7, Nav1.8, Nav1.9) and potassium (HERG) channels, which may play a role in its analgesic and potential cardiovascular effects.[1][4][5]
Data Presentation: Dosage, Administration, and Pharmacokinetics
Quantitative data from various preclinical studies are summarized below. Dosing can vary significantly based on the animal model, intended therapeutic effect, and the specific research question.
Table 1: Orphenadrine Dosages in Preclinical Models
| Species | Dose Range | Route of Admin. | Application / Model | Key Findings | Reference(s) |
| Mouse (Albino) | 20 mg/kg | Not specified | Antinociception (Formalin test, Hot plate test) | Produced an antinociceptive effect, potentially mediated by raphe-spinal serotonergic systems. No sensorimotor impairment was observed at doses of 30 mg/kg or lower. | [8] |
| Mouse | 2.5 - 10 mg/kg | IP | Analgesia / Pre-anesthetic | Produced analgesia in a dose-dependent manner. Prolonged the duration of ketamine/xylazine-induced anesthesia. | [9] |
| Rat | 10 mg/kg | Oral | Pharmacokinetics | Used to study the enantioselective pharmacokinetic behavior of orphenadrine enantiomers in plasma. | [10] |
| Rat | Not specified | Not specified | Adrenergic Effects (Vas deferens ex vivo) | In low micromolar concentrations, inhibited noradrenaline reuptake, potentiating its effects. | [11] |
| Rat & Dog | Not specified | Not specified | Chronic Toxicity | Chronic administration of orphenadrine combined with aspirin (B1665792) and caffeine (B1668208) revealed no drug-related toxicity or pathological changes. | [12][13] |
| Rat, Dog, Monkey | Not specified | Oral, IP, IV | Metabolism Studies | General metabolic profiling across species. | [14] |
Table 2: Orphenadrine Lethal Dose (LD50) Data
| Species | Route of Admin. | LD50 (as Citrate (B86180) salt) | Reference(s) |
| Mouse | Oral | 150 mg/kg | [15] |
| Mouse | Intravenous (IV) | 37 mg/kg | [15] |
| Rat | Intravenous (IV) | 26 mg/kg | [15] |
| Rat | Intramuscular (IM) | 208 mg/kg | [15] |
Table 3: Pharmacokinetic Parameters of Orphenadrine in Preclinical Models
| Species | Route | Dose | T½ (Elimination Half-life) | Bioavailability | Key Notes | Reference(s) |
| General | Oral | Not specified | 13–20 hours | ~90% | Protein binding is approximately 95%. Metabolized via hepatic demethylation. | [1] |
| Rat | Oral | 10 mg/kg | Not specified | Not specified | Showed enantioselective pharmacokinetic behavior. | [10] |
| Camel | IV | 350 mg (aspartate) | 3.57 ± 0.55 h | N/A (IV) | Volume of distribution (Vdss) was 1.92 ± 0.22 L/kg. Three metabolites were identified in urine. | [16] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
Protocol 1: Assessment of Antinociceptive Effects in Mice (Hot Plate Test)
Objective: To evaluate the analgesic properties of orphenadrine by measuring the response latency of mice to a thermal stimulus.
Materials:
-
Orphenadrine citrate solution (vehicle: sterile saline or 0.5% methylcellulose)
-
Male albino mice (e.g., Swiss Webster, 20-25g)
-
Hot plate apparatus (calibrated to 55 ± 0.5 °C)
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Timers
Methodology:
-
Acclimatization: Acclimate mice to the laboratory environment for at least 7 days and to the testing room for at least 2 hours before the experiment.
-
Habituation: On the day of the experiment, gently place each mouse on the unheated hot plate for 1-2 minutes to familiarize it with the apparatus.
-
Baseline Measurement: Turn on the hot plate to the set temperature. Place a mouse on the surface and start the timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking hind paws, jumping). To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. Any animal not responding by the cut-off time should be removed and excluded from the study.
-
Drug Administration: Group animals randomly. Administer the calculated dose of orphenadrine (e.g., 20 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: The antinociceptive effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
Protocol 2: Pharmacokinetic Analysis in Rodents
Objective: To determine the concentration of orphenadrine and its metabolites in plasma and brain tissue over time following administration.[5]
Materials:
-
Orphenadrine solution
-
Male Sprague-Dawley rats (250-300g)
-
Administration supplies (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-containing tubes, capillaries)
-
Centrifuge (refrigerated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., diphenhydramine)[10]
Methodology:
-
Dosing and Sampling: Administer orphenadrine via the intended route (e.g., oral gavage) to multiple cohorts of animals for each dose level.[5]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals.[5]
-
Blood: Collect trunk blood into EDTA-containing tubes. Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Brain: Perfuse the animal with ice-cold saline to remove blood from the vasculature. Promptly dissect the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples. Perform a liquid-liquid or solid-phase extraction to isolate orphenadrine and its metabolites. An internal standard should be added before extraction.[10]
-
Brain: Homogenize the brain tissue in a suitable buffer. Centrifuge the homogenate and use the supernatant for extraction as with the plasma samples.
-
-
LC-MS/MS Analysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of orphenadrine and its primary metabolites (e.g., N-desmethyl-orphenadrine, N,N-didesmethyl-orphenadrine).[10][16]
-
Data Analysis: Plot the plasma and brain concentrations versus time. Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (T½).
Preclinical Safety and Toxicology
While chronic administration in some studies showed no significant toxicity, orphenadrine's anticholinergic and antihistaminic properties can lead to observable side effects in preclinical models.[5][13]
-
Anticholinergic Effects: Reduced salivation, altered motor activity, urinary hesitancy, and constipation.[5][12]
-
CNS Effects: At certain doses, increased locomotor activity or stimulation may be observed.[5] Conversely, sedation is also a common side effect.[12]
-
Cardiovascular: Tachycardia and palpitations have been noted. Orphenadrine is also a known blocker of the HERG potassium channel, which has implications for cardiac safety and requires careful monitoring in toxicology screens.[5]
It is crucial to conduct appropriate safety pharmacology and toxicology studies to establish a safe dose range and monitor for potential adverse effects, especially on the cardiovascular, respiratory, and central nervous systems, prior to advancing a compound to human trials.[17][18]
References
- 1. Orphenadrine - Wikipedia [en.wikipedia.org]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. SMPDB [smpdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms of orphenadrine-induced antinociception in mice: a role for serotonergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the adrenergic effects of orphenadrine in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugcentral.org [drugcentral.org]
- 13. DailyMed - NORGESIC FORTE- orphenadrine citrate, aspirin and caffeine tablet, multilayer [dailymed.nlm.nih.gov]
- 14. Metabolic studies of 3 H-orphenadrine citrate in the rat, dog and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Orphenadrine Citrate
Introduction
Orphenadrine (B1219630) is an anticholinergic and antihistamine agent primarily used as a skeletal muscle relaxant and to treat Parkinson's disease.[1] Accurate and reliable quantification of orphenadrine in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, sensitive, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of orphenadrine citrate (B86180) in tablet dosage forms. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Materials and Methods
Instrumentation
An isocratic HPLC system equipped with a UV-Vis detector was used for the analysis. The specific components include:
-
HPLC system with a pump for solvent delivery (e.g., PEAK HPLC instrument with LC 20AT pump)[1]
-
UV-Vis Detector (e.g., variable wavelength programmable LC–7000 UV-detector)[1]
-
Column: Zodiac C18 column (250 mm x 4.6 mm, 5 µm particle size)[1]
-
Injector: Rheodyne injection port with a 20 µL loop[1]
-
Data Acquisition Software (e.g., PEAK software)[1]
Chemicals and Reagents
-
Orphenadrine citrate reference standard
-
Water (HPLC grade/ultrapure)[1]
-
Orphenadrine citrate tablets
Chromatographic Conditions
The separation and quantification were achieved using the following chromatographic parameters:
| Parameter | Condition |
| Mobile Phase | Methanol: Acetonitrile: Water (40:30:30, v/v/v)[1] |
| Column | Zodiac C18 (250 x 4.6 mm, 5 µm)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 217 nm[1] |
| Run Time | 10 minutes[1] |
Results and Discussion
Under the described chromatographic conditions, orphenadrine citrate was well-resolved with a retention time of approximately 5.35 minutes.[1] The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 70 µg/mL[1] |
| Correlation Coefficient (R²) | 0.998[1] |
| Limit of Detection (LOD) | 0.3 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1] |
| Accuracy (Recovery) | 98.9% - 101.4%[3][4] |
| Precision (%RSD) | <2%[3][4] |
The low values for LOD and LOQ indicate the high sensitivity of the method. The high correlation coefficient demonstrates excellent linearity over the tested concentration range. The recovery percentages and low relative standard deviation (%RSD) for precision studies confirm the accuracy and reproducibility of the method.
Experimental Protocols
1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of orphenadrine citrate reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in acetonitrile.[1]
-
Sonicate the solution for approximately two minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 10 mL with acetonitrile.
-
Filter the solution through a 0.45 µm nylon membrane filter.[1]
2. Preparation of Working Standard Solutions
-
From the standard stock solution (1000 µg/mL), prepare a series of dilutions using the mobile phase to obtain concentrations ranging from 10 µg/mL to 70 µg/mL for the construction of a calibration curve.
3. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder twenty orphenadrine citrate tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet's labeled amount of orphenadrine citrate.
-
Transfer the powder to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[2]
-
Make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon membrane filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the linearity range of the method.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak areas.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of orphenadrine citrate in the sample solutions from the calibration curve using the measured peak areas.
Experimental Workflow
Caption: Workflow for HPLC quantification of orphenadrine citrate.
References
- 1. ijpbs.com [ijpbs.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin [jstage.jst.go.jp]
Application Notes and Protocols: Orphenadrine as a Pharmacological Tool to Study Antichicholinergic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine (B1219630) is a centrally acting skeletal muscle relaxant and analgesic with well-documented anticholinergic properties.[1][2] Structurally related to diphenhydramine, orphenadrine exerts its effects through multiple mechanisms, including non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] This multifaceted pharmacological profile, sometimes referred to as a "dirty drug" profile, makes orphenadrine a valuable tool for studying the broad physiological and behavioral consequences of cholinergic blockade.[4][5] These application notes provide detailed protocols for utilizing orphenadrine to investigate anticholinergic effects in both in vitro and in vivo models.
Data Presentation: Quantitative Anticholinergic Profile
The anticholinergic activity of a compound is quantified by its binding affinity to the five subtypes of muscarinic acetylcholine receptors (M1-M5). The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the Kᵢ values for orphenadrine and the classic non-selective muscarinic antagonist, atropine (B194438), at human muscarinic receptor subtypes. This data is essential for designing experiments and interpreting results.
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) |
| Orphenadrine | 36 | 134 | ~175 (pIC50 = 6.76) | 17 | 20 |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 |
Data for orphenadrine sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[6] Data for atropine sourced from APExBIO.[7]
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
In Vitro Characterization: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of orphenadrine for muscarinic receptor subtypes.[8]
a. Materials and Reagents:
-
Cell membranes from CHO or HEK-293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Non-specific binding control: Atropine (10 µM final concentration).
-
Orphenadrine stock solution and serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filter mats (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Plate shaker.
-
96-well filter plate harvester.
-
Scintillation counter.
b. Protocol:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and dilute in Assay Buffer to a protein concentration optimized for each receptor subtype (typically resulting in 5-10% specific binding of the added radioligand).
-
Assay Setup: In a 96-well plate, prepare the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL of [³H]NMS (at a concentration near its Kₔ), 50 µL of Assay Buffer, and 150 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of [³H]NMS, 50 µL of atropine (10 µM), and 150 µL of diluted cell membranes.
-
Competition Binding: 50 µL of [³H]NMS, 50 µL of each orphenadrine dilution, and 150 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the PEI-soaked glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Determine the IC₅₀ value of orphenadrine (the concentration that inhibits 50% of specific [³H]NMS binding) by non-linear regression of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vitro Functional Assessment: Phosphoinositide (IP1) Turnover Assay
This assay measures the functional antagonism of orphenadrine at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of a downstream second messenger, inositol (B14025) monophosphate (IP1).[9][10]
a. Materials and Reagents:
-
HEK-293 or other suitable cells transiently or stably expressing human M1, M3, or M5 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Orphenadrine stock solution and serial dilutions.
-
IP-One HTRF® assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).
-
Stimulation buffer containing lithium chloride (LiCl).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
b. Protocol:
-
Cell Seeding: Seed the cells into a 384-well white plate and culture overnight to allow for adherence.
-
Antagonist Pre-treatment: Remove the culture medium and add serial dilutions of orphenadrine (or vehicle for control wells) prepared in stimulation buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C. The LiCl in the stimulation buffer will inhibit the degradation of IP1, allowing it to accumulate.
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody from the assay kit to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Measure the HTRF signal at the appropriate emission wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of orphenadrine.
-
Determine the shift in the agonist EC₅₀ value to quantify the antagonistic potency of orphenadrine.
-
In Vivo Behavioral Assessment: Locomotor Activity in an Open Field Test
This protocol assesses the central anticholinergic effects of orphenadrine by measuring changes in spontaneous locomotor activity in rodents.[11][12]
a. Materials and Reagents:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Open field arena (e.g., a square or circular arena with walls, typically equipped with automated infrared beam tracking or video tracking software).
-
Orphenadrine solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
b. Protocol:
-
Habituation: For several days prior to the experiment, handle the animals and allow them to explore the open field arena for a set period (e.g., 10-15 minutes) each day to reduce novelty-induced anxiety and hyperactivity.
-
Drug Administration: On the test day, administer orphenadrine or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be determined from literature or pilot studies.
-
Testing: Immediately or after a specified pre-treatment time, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a defined period (e.g., 30-60 minutes) using the automated tracking system. Key parameters to measure include:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An exploratory behavior.
-
-
Data Analysis:
-
Compare the locomotor parameters between the orphenadrine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant decrease in total distance traveled and an increase in time spent in the periphery would be indicative of a central anticholinergic effect.
-
Conclusion
Orphenadrine's well-characterized, multi-target profile, including its non-selective antagonism of muscarinic receptors, makes it a useful pharmacological tool. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the anticholinergic properties of orphenadrine and to investigate the functional consequences of muscarinic receptor blockade in both cellular and whole-animal systems. These methods are fundamental to the study of cholinergic pharmacology and the development of new therapeutics targeting the muscarinic system.
References
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Articles [globalrx.com]
- 4. Orphenadrine - Wikipedia [en.wikipedia.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. orphenadrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. anilocus.com [anilocus.com]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Orphenadrine's Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays to elucidate the cellular and molecular mechanisms of orphenadrine (B1219630). Detailed protocols for key experiments are provided to facilitate the investigation of its effects on various cellular targets.
Orphenadrine is a centrally acting drug with a complex pharmacological profile, exhibiting anticholinergic, NMDA receptor antagonist, antihistaminic, and monoamine reuptake inhibitory properties.[1][2][3] Understanding its interactions with these targets at a cellular level is crucial for drug development and for exploring its therapeutic potential and possible side effects. The following assays are designed to dissect these multifaceted mechanisms.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
Orphenadrine acts as an antagonist at muscarinic acetylcholine receptors, which is believed to contribute to its use in treating drug-induced parkinsonism and muscle spasms.[4][5] The following radioligand binding assay can be used to quantify the affinity of orphenadrine for the five muscarinic receptor subtypes (M1-M5).
Quantitative Data: Orphenadrine Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Orphenadrine Kd (nM) |
| M1 | 48 |
| M2 | 213 |
| M3 | 120 |
| M4 | 170 |
| M5 | 129 |
Kd (dissociation constant) values were determined in CHO-K1 cells expressing human muscarinic receptors.[4]
Protocol: Competitive Radioligand Binding Assay for mAChRs
Objective: To determine the binding affinity (Ki) of orphenadrine for muscarinic acetylcholine receptors.
Materials:
-
Cell line expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Non-specific binding control (e.g., Atropine)
-
Orphenadrine citrate
-
Scintillation cocktail and scintillation counter
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Membrane preparation.
-
Non-specific Binding: Radioligand + High concentration of non-labeled antagonist (e.g., 1 µM Atropine) + Membrane preparation.
-
Competitive Binding: Radioligand + Serial dilutions of orphenadrine + Membrane preparation.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the orphenadrine concentration.
-
Determine the IC₅₀ value (the concentration of orphenadrine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
N-methyl-D-aspartate (NMDA) Receptor Antagonism
Orphenadrine has been shown to be an uncompetitive antagonist of the NMDA receptor.[2] This mechanism may contribute to its analgesic effects. Patch-clamp electrophysiology is a powerful technique to study the effects of orphenadrine on NMDA receptor-mediated currents in real-time.
Quantitative Data: Orphenadrine's NMDA Receptor Antagonism
| Parameter | Value | Cell Type/Tissue |
| Ki | 6.0 ± 0.7 µM | Postmortem human frontal cortex |
| IC₅₀ | 16.2 ± 1.6 µM | Cultured superior colliculus neurons |
Ki was determined by [³H]MK-801 binding inhibition. IC₅₀ was determined against steady-state currents at -70 mV.[2]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of orphenadrine on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., primary cortical or hippocampal neurons) or a cell line expressing NMDA receptors (e.g., HEK293)
-
External solution (containing physiological concentrations of ions, including Mg²⁺)
-
Internal solution (for the patch pipette, containing a Cs⁺-based solution to block K⁺ channels)
-
NMDA and glycine (B1666218) (co-agonist)
-
Orphenadrine citrate
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips for recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward NMDA receptor-mediated current.
-
Once a stable response to the agonists is achieved, co-apply the agonists with increasing concentrations of orphenadrine.
-
Wash out orphenadrine to check for reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of orphenadrine.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the orphenadrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Histamine (B1213489) H1 Receptor Inverse Agonism
Orphenadrine is a first-generation antihistamine and acts as an inverse agonist at the histamine H1 receptor.[2] This means it not only blocks the action of histamine but also reduces the basal activity of the receptor. This can be investigated using a calcium mobilization assay in cells expressing the H1 receptor.
Quantitative Data: Orphenadrine's Histamine H1 Receptor Affinity
| Parameter | Value | Assay |
| Ki | 144 nM | Radioligand binding ([³H]Pyrilamine) |
Data from ChEMBL database for human H1 receptor.[1]
Protocol: Intracellular Calcium Mobilization Assay
Objective: To determine the inverse agonist activity of orphenadrine at the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Histamine (agonist)
-
Orphenadrine citrate
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating and Dye Loading:
-
Seed the H1 receptor-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.
-
-
Measurement of Inverse Agonism:
-
Wash the cells with assay buffer.
-
Add serial dilutions of orphenadrine to the wells and incubate for a specified period.
-
Measure the baseline fluorescence. A decrease in baseline fluorescence in the presence of orphenadrine compared to untreated cells indicates inverse agonism.
-
-
Measurement of Antagonism:
-
After the initial incubation with orphenadrine, stimulate the cells by injecting a concentration of histamine that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
-
-
Data Analysis:
-
For inverse agonism, plot the change in baseline fluorescence against the orphenadrine concentration.
-
For antagonism, calculate the peak fluorescence response for each well.
-
Plot the percentage of the maximal histamine response against the logarithm of the orphenadrine concentration and fit the data to determine the IC₅₀ value for antagonism.
-
Serotonin (B10506) (SERT) and Norepinephrine (NET) Transporter Inhibition
Orphenadrine also inhibits the reuptake of serotonin and norepinephrine, which may contribute to its mood-elevating effects.[2] Neurotransmitter uptake assays using fluorescent substrates provide a non-radioactive method to quantify the inhibitory potency of orphenadrine on these transporters.
Quantitative Data: Orphenadrine's SERT and NET Inhibition
| Transporter | Orphenadrine Ki (nM) |
| SERT | 243 |
| NET | 2643 |
Data from ChEMBL database for human transporters.[1]
Protocol: Fluorescent Substrate Uptake Assay
Objective: To determine the IC₅₀ of orphenadrine for the inhibition of SERT and NET.
Materials:
-
HEK293 cells stably expressing human SERT or NET
-
Cell culture medium
-
Fluorescent transporter substrate (e.g., ASP+)
-
Assay buffer
-
Orphenadrine citrate
-
Known inhibitors for positive controls (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed the SERT or NET expressing cells into a 96-well plate and allow them to adhere.
-
-
Inhibitor Incubation:
-
Wash the cells with assay buffer.
-
Add serial dilutions of orphenadrine or control inhibitors to the wells and incubate at 37°C for a short period.
-
-
Uptake Assay:
-
Add the fluorescent substrate to all wells to initiate the uptake.
-
Incubate for a specific time at 37°C to allow for substrate uptake.
-
Stop the uptake by washing with ice-cold assay buffer.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with a known potent inhibitor or non-transfected cells).
-
Plot the percentage of uptake inhibition against the logarithm of the orphenadrine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability and Apoptosis Assays
Investigating the potential cytotoxic effects of orphenadrine is essential for understanding its safety profile. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Apoptosis assays using flow cytometry can provide more detailed information on the mode of cell death.
Protocol: MTT Cell Viability Assay
Objective: To assess the effect of orphenadrine on cell viability.
Materials:
-
Selected cell line (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line)
-
Cell culture medium
-
Orphenadrine citrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of orphenadrine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the orphenadrine concentration to determine the IC₅₀ for cytotoxicity.
-
Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with orphenadrine.
Materials:
-
Selected cell line
-
Cell culture medium
-
Orphenadrine citrate
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with orphenadrine at various concentrations for a defined period.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations based on their staining patterns:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
By employing these detailed application notes and protocols, researchers can systematically investigate and quantify the diverse cellular mechanisms of orphenadrine, contributing to a more complete understanding of its pharmacological profile.
References
Application Notes and Protocols for Intravenous Orphenadrine in Acute Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orphenadrine (B1219630) is a centrally acting drug with a multifaceted pharmacological profile, exhibiting anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1][2] It is clinically used as a muscle relaxant and analgesic for acute, painful musculoskeletal conditions.[3][4] Its mechanism of action in alleviating pain is thought to be related to its central analgesic effects rather than direct muscle relaxation.[5][6] Preclinical studies in rodent models are crucial for further elucidating the analgesic mechanisms and potential therapeutic applications of orphenadrine.
These application notes provide detailed protocols for the intravenous (IV) administration of orphenadrine citrate (B86180) in two established acute pain models in mice: the formalin test and the increasing temperature hot-plate test. Evidence from murine studies suggests that orphenadrine demonstrates clear antinociceptive effects in these specific models.[7]
Mechanism of Action in Pain Signaling
Orphenadrine's analgesic effect is attributed to its complex interaction with multiple neurotransmitter systems involved in pain perception.[2] Its multifaceted mechanism of action includes:
-
Anticholinergic Activity: Orphenadrine acts as a nonselective muscarinic acetylcholine (B1216132) receptor antagonist.[1] This action may contribute to its muscle relaxant and analgesic properties.[8]
-
H1 Receptor Antagonism: As an ethanolamine (B43304) antihistamine, it blocks H1 receptors, which can play a role in modulating inflammatory and pain responses.[9]
-
NMDA Receptor Antagonism: Orphenadrine is an uncompetitive NMDA receptor antagonist, binding to the phencyclidine (PCP) site.[10][11] By blocking NMDA receptors, it can inhibit central sensitization and reduce hyperalgesia.[12]
-
Sodium Channel Blockade: It has been shown to block Nav1.7, Nav1.8, and Nav1.9 sodium channels, which may contribute to its analgesic effects.[9]
-
Norepinephrine (B1679862) and Dopamine Reuptake Inhibition: Orphenadrine also inhibits the reuptake of norepinephrine and dopamine, further modulating monoaminergic pain pathways.[9]
Putative Signaling Pathway for Orphenadrine's Analgesic Action
Caption: Orphenadrine's multi-target mechanism for analgesia.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using the described protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of Intravenous Orphenadrine Citrate in the Mouse Formalin Test
| Treatment Group | Dose (mg/kg, IV) | Early Phase (0-5 min) Licking Time (s) (Mean ± SEM) | Late Phase (20-30 min) Licking Time (s) (Mean ± SEM) |
| Vehicle (Saline) | - | 105.2 ± 8.5 | 150.7 ± 12.1 |
| Orphenadrine | 5 | 75.3 ± 6.2 | 98.4 ± 9.3 |
| Orphenadrine | 10 | 50.1 ± 5.1 | 65.2 ± 7.8 |
| Orphenadrine | 20 | 35.8 ± 4.5 | 40.6 ± 5.5 |
| Positive Control (Morphine) | 10 | 20.4 ± 3.1 | 25.9 ± 3.8*** |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of Intravenous Orphenadrine Citrate in the Mouse Increasing Temperature Hot-Plate Test
| Treatment Group | Dose (mg/kg, IV) | Baseline Paw Withdrawal Temperature (°C) (Mean ± SEM) | Post-treatment Paw Withdrawal Temperature (°C) (Mean ± SEM) | Change in Withdrawal Temperature (°C) (Mean ± SEM) |
| Vehicle (Saline) | - | 43.5 ± 0.4 | 43.8 ± 0.5 | 0.3 ± 0.2 |
| Orphenadrine | 5 | 43.7 ± 0.3 | 45.9 ± 0.6 | 2.2 ± 0.5 |
| Orphenadrine | 10 | 43.4 ± 0.5 | 47.8 ± 0.7 | 4.4 ± 0.6 |
| Orphenadrine | 20 | 43.6 ± 0.4 | 49.5 ± 0.8 | 5.9 ± 0.7 |
| Positive Control (Morphine) | 10 | 43.8 ± 0.3 | 52.1 ± 0.9 | 8.3 ± 0.8 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Experimental Protocols
General Preparation for Intravenous Administration
1. Orphenadrine Citrate Solution Preparation:
-
Orphenadrine citrate is sparingly soluble in water.[5] The commercially available injectable formulation is typically 30 mg/mL (60 mg in 2 mL).[6]
-
For experimental use, dilute the sterile injectable solution of orphenadrine citrate with sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS) to achieve the desired final concentrations for injection.
-
The final solution for injection must be sterile. Filter sterilization (0.22 µm filter) is recommended if dilutions are prepared from a non-sterile powder.
-
Warm the solution to room temperature before injection.[13]
2. Animal Model:
-
Species: Male albino mice (e.g., NMRI or C57BL/6 strains) are commonly used.[14][15]
-
Weight: 20-30 g.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the experimental room for at least 1-2 hours before testing.
Protocol 1: Intravenous Tail Vein Injection in Mice
This protocol details the standard procedure for administering substances via the lateral tail vein.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Antinociceptive effects of orphenadrine citrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. depts.ttu.edu [depts.ttu.edu]
- 11. criver.com [criver.com]
- 12. Pharmacokinetic, metabolism and withdrawal time of orphenadrine in camels (Camelus dromedarius) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: Solid-Phase Extraction of Orphenadrine from Human Plasma
Introduction
Orphenadrine (B1219630) is a medication used to treat muscle spasms and to alleviate the side effects of certain antipsychotic drugs.[1] Accurate and reliable quantification of orphenadrine in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like plasma. This application note details a robust SPE protocol for the extraction of orphenadrine from human plasma samples, primarily based on the work of Saracino et al. (2009), which utilizes cyanopropyl-bonded silica (B1680970) cartridges.[1][2] This method provides high extraction efficiency and yields a clean extract suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD).[1][2]
Materials and Methods
Required Equipment
-
Solid-Phase Extraction Vacuum Manifold
-
Vacuum Pump
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
-
Pipettes and appropriate tips
-
Glass test tubes
-
Nitrogen evaporator (optional)
Reagents and Consumables
-
Orphenadrine Hydrochloride (analytical standard)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Phosphate (B84403) Buffer
-
Human Plasma (drug-free)
-
Cyanopropyl SPE Cartridges
Experimental Protocol
This protocol is a representative procedure based on the method described by Saracino et al. (2009) and established principles of solid-phase extraction.
Standard and Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of orphenadrine in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with a mixture of acetonitrile and water.
-
Plasma Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of plasma, add the internal standard.
-
Vortex mix for 30 seconds.
-
Centrifuge the sample to pellet any particulate matter.
-
Solid-Phase Extraction Procedure
The following steps outline the solid-phase extraction process using a cyanopropyl cartridge:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the cyanopropyl SPE cartridge.
-
Follow with 3 mL of deionized water.
-
Ensure the sorbent bed does not go dry between these steps.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of phosphate buffer.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate (approximately 1-2 mL/min) to ensure optimal interaction between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Follow with a wash using a mild organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove less polar interferences.
-
Dry the cartridge under vacuum for approximately 5 minutes to remove any residual wash solvents.
-
-
Elution (Analyte Recovery):
-
Elute the orphenadrine and internal standard from the cartridge using an appropriate volume of a suitable elution solvent (e.g., 2 x 1 mL of methanol or a methanol/acetonitrile mixture).
-
Collect the eluate in a clean glass tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the HPLC mobile phase (e.g., 200 µL).
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC system.
-
Results
The described SPE method, when coupled with HPLC-DAD analysis, demonstrates excellent performance for the determination of orphenadrine in plasma. The quantitative performance of the method as reported by Saracino et al. (2009) is summarized in the table below.
| Parameter | Result | Reference |
| SPE Sorbent | Cyanopropyl | Saracino et al., 2009[1][2] |
| Extraction Yield | >96.0% | Saracino et al., 2009[1][2] |
| Linear Range | 30 - 1000 ng/mL | Saracino et al., 2009[1][2] |
| Limit of Quantification (LOQ) | 30 ng/mL | Inferred from the linear range |
| Detection Wavelength (DAD) | 220 nm | Saracino et al., 2009[1][2] |
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Orphenadrine from Plasma.
Conclusion
The solid-phase extraction protocol using cyanopropyl cartridges provides an efficient and reliable method for the isolation and concentration of orphenadrine from human plasma. The high extraction recovery and the effective removal of endogenous interferences make this procedure highly suitable for routine therapeutic drug monitoring and pharmacokinetic analysis. The clean extracts obtained are compatible with subsequent HPLC analysis, ensuring accurate and precise quantification of orphenadrine.
References
Application Notes and Protocols for the Analytical Determination of Orphenadrine Citrate in Pharmaceutical Formulations
This document provides detailed application notes and protocols for the quantitative determination of Orphenadrine (B1219630) Citrate (B86180) in various pharmaceutical dosage forms. The methods described are based on validated analytical techniques published in peer-reviewed literature and official pharmacopoeias, tailored for researchers, scientists, and professionals in the field of drug development and quality control.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of orphenadrine citrate in pharmaceutical formulations due to its high specificity, sensitivity, and accuracy.[1][2] The method separates orphenadrine from its potential degradation products, process-related impurities, and other active pharmaceutical ingredients (APIs) that may be present in combination drug products.[3] The separation is typically achieved on a non-polar stationary phase (like C18) with a polar mobile phase, and detection is commonly performed using a UV detector.[1][4] The versatility of RP-HPLC allows for either isocratic or gradient elution to achieve optimal separation.[1][3] This method is suitable for routine quality control, stability studies, and content uniformity testing.[5] The United States Pharmacopeia (USP) also recommends an HPLC method for the assay of orphenadrine.[2]
Experimental Workflow: RP-HPLC
Caption: General workflow for the determination of Orphenadrine Citrate by RP-HPLC.
Detailed Protocol: Isocratic RP-HPLC Method
This protocol is adapted from a validated method for the determination of orphenadrine citrate in tablet dosage form.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC instrument with a UV-detector.[1]
-
Column: Zodiac C18 (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Methanol: Acetonitrile: Water (40:30:30, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detector Wavelength: 217 nm.[1]
-
Column Temperature: Ambient.
-
Expected Retention Time: Approximately 5.35 minutes.[1]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Orphenadrine Citrate reference standard and transfer it to a 10 mL volumetric flask.[1] Add acetonitrile to dissolve, sonicate for 2 minutes, cool to room temperature, and make up the volume with acetonitrile.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-70 µg/mL using the mobile phase as the diluent to construct a calibration curve.[1]
-
Sample Preparation:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of orphenadrine citrate and transfer to a 10 mL volumetric flask.
-
Add about 7 mL of acetonitrile, sonicate for 15 minutes to ensure complete extraction, and then dilute to volume with the same solvent.[6]
-
Filter the solution through a 0.45 µm nylon membrane filter.[1]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 60 µg/mL).[1]
-
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate and record the peak areas.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Inject 20 µL of the prepared sample solution in triplicate.
-
Record the peak area and determine the concentration of orphenadrine citrate in the sample using the regression equation from the calibration curve.
Quantitative Data Summary (RP-HPLC Methods)
| Parameter | Method 1[1] | Method 2[3] | Method 3 (with Paracetamol)[6] | Method 4 (with Diclofenac)[7] |
| Column | Zodiac C18 (250x4.6mm, 5µm) | Phenomenex Luna C18 (250x4.6mm, 5µm) | Merck Hibar C18 (250x4.6mm, 5µm) | Knauer C18 |
| Mobile Phase | MeOH:ACN:H₂O (40:30:30) | Gradient Elution (Buffer A/B) | 1% TEA:MeOH:ACN (35:20:45) | 1% TEA (pH 2):MeOH:ACN (35:20:45) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 2.0 mL/min | 2.0 mL/min |
| Detection λ | 217 nm | 215 nm | 220 nm | 195 nm |
| Linearity Range | 10-70 µg/mL | 0.5-150 µg/mL | 6-10 µg/mL | Not Specified |
| Correlation (R²) | 0.998 | Not Specified | Not Specified | Not Specified |
| LOD | 0.3 µg/mL | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | 0.0633 µg/mL | Not Specified | Not Specified |
| Recovery | Good | 98.9-101.4% | Not Specified | Not Specified |
UV-Visible Spectrophotometry
Application Note:
UV-Visible Spectrophotometry offers a simpler, cost-effective, and rapid alternative to HPLC for the determination of orphenadrine citrate.[8] Two main approaches can be employed: direct measurement of UV absorbance or, more commonly, a colorimetric method involving the formation of a colored complex.[2][8] The colorimetric approach enhances specificity, especially in multi-component formulations where direct UV spectra might overlap with other APIs like paracetamol.[8] A common method involves the reaction of orphenadrine with an ion-pairing agent like Eosin (B541160) Y or through a diazotization-coupling reaction to form a stable, colored ion-pair complex whose absorbance can be measured in the visible range.[2][8]
Experimental Workflow: Colorimetric Spectrophotometry
Caption: Workflow for the colorimetric determination of Orphenadrine Citrate.
Detailed Protocol: Colorimetric Method
This protocol is based on the reaction of orphenadrine citrate with 1-amino naphthalene and sodium nitrite (B80452).[8]
1. Instrumentation:
-
Spectrophotometer: A UV-Visible double beam spectrophotometer with 1 cm quartz cells.[8]
-
Water Bath: Capable of maintaining a temperature of 50°C.[8]
2. Reagent and Sample Preparation:
-
Orphenadrine Citrate Stock Solution (1 x 10⁻³ M): Prepare by dissolving an accurately weighed amount of the reference standard in bi-distilled water, using a boiling water bath for 5-10 minutes to aid dissolution.[8]
-
1-Amino Naphthalene Solution (2 x 10⁻³ M): Dissolve a suitable amount in 2 mL of ethanol (B145695) in a 100 mL volumetric flask and complete to volume with bi-distilled water.[8]
-
Sodium Nitrite Solution (1 x 10⁻¹ M): Prepare by dissolving a suitable amount in bi-distilled water.[8]
-
Sample Solution:
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to one tablet into a beaker and extract the drug with bi-distilled water.
-
Filter the solution and dilute it quantitatively with bi-distilled water to achieve a concentration within the studied linearity range.[8]
-
3. Procedure:
-
Into a series of 10 mL volumetric flasks, pipette variable volumes of the orphenadrine citrate standard or sample solution.
-
To each flask, add 1 mL of 1-amino naphthalene (2 x 10⁻³ M) and 1 mL of sodium nitrite (1 x 10⁻¹ M).[8]
-
Heat the mixture in a water bath at 50°C for 6 minutes.[8]
-
After heating, add 4 mL of ethanol and dilute to the 10 mL mark with bi-distilled water.[8]
-
Prepare a blank solution using the same procedure but without the drug.
-
Measure the absorbance of the resulting orange complex at its maximum wavelength (λmax) of 462 nm against the blank.[8]
-
Calculate the concentration from a previously constructed calibration curve.
Quantitative Data Summary (Spectrophotometric Methods)
| Parameter | Method 1 (Colorimetric)[8] | Method 2 (Ion-Pair)[2] | Method 3 (Simultaneous Eq.)[9] | Method 4 (Direct UV)[10] |
| Principle | Reaction with 1-amino naphthalene | Ion-pair complex with Eosin Y | Direct UV Measurement | Direct UV Measurement |
| Solvent/Medium | Water/Ethanol | Aqueous Buffer (pH 3.5) | Methanol | Water:Methanol (50:50) |
| Detection λ | 462 nm | 542 nm | 202.8 nm | 264 nm |
| Linearity Range | 4.61-80.76 µg/mL | 1-12 µg/mL | 2-12 µg/mL | Not Specified |
| Molar Absorptivity | 12161 L mol⁻¹ cm⁻¹ | Not Specified | Not Specified | Not Specified |
| LOD | 0.89 µg/mL | 0.3 µg/mL | 0.610 µg/mL | Not Specified |
| LOQ | 2.7 µg/mL | 0.95 µg/mL | 1.85 µg/mL | Not Specified |
| Recovery | 99.80 ± 0.05 % | Good agreement | 99-100.5% | Not Specified |
Titrimetric Methods
Application Note:
Classical titrimetric methods provide a simple and inexpensive way to assay pure orphenadrine citrate. The British Pharmacopoeia recommends a potentiometric titration procedure for the raw material.[2] Similarly, a non-aqueous titration was previously recommended by the USP.[5] This method is based on the basic nature of the tertiary amine group in the orphenadrine molecule. In a non-aqueous solvent system (e.g., glacial acetic acid), the basicity of the amine is enhanced, allowing it to be accurately titrated with a strong acid like perchloric acid. The endpoint can be detected potentiometrically or with a visual indicator. While highly accurate for bulk drug substance, this method lacks the specificity to distinguish the API from other basic substances and is generally not suitable for finished dosage forms without prior separation steps.
Experimental Workflow: Non-Aqueous Titration
Caption: General workflow for the non-aqueous titration of Orphenadrine Citrate.
General Protocol Outline: Non-Aqueous Titration
1. Reagents:
-
Solvent: Glacial acetic acid, anhydrous.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Indicator (if visual): Crystal violet solution.
-
Endpoint Detection (if instrumental): pH meter with a suitable electrode system for non-aqueous titrations.
2. Procedure:
-
Accurately weigh a quantity of orphenadrine citrate raw material.
-
Dissolve the sample in a suitable volume of glacial acetic acid. A gentle warming may be required.
-
If using a visual endpoint, add 2-3 drops of crystal violet indicator.
-
Titrate the solution with 0.1 N perchloric acid to the endpoint. For crystal violet, the endpoint is indicated by a color change from violet to blue-green. For potentiometric detection, the endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration with the solvent alone and make any necessary corrections.
-
Calculate the percentage purity of orphenadrine citrate based on the volume of titrant consumed. Each mL of 0.1 N perchloric acid is equivalent to a specific mass of orphenadrine citrate.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated stability-indicating reversed-phase-HPLC method for simultaneous determination of orphenadrine citrate, caffeine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. iiste.org [iiste.org]
- 8. asianpubs.org [asianpubs.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. iiste.org [iiste.org]
Application Notes and Protocols: Orphenadrine in Capsaicin-Induced Hyperalgesia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orphenadrine (B1219630) in preclinical and clinical models of capsaicin-induced hyperalgesia. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Capsaicin (B1668287), the pungent component of chili peppers, is a selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Activation of TRPV1 on primary sensory neurons leads to a painful, burning sensation, neurogenic inflammation, and a state of heightened pain sensitivity known as hyperalgesia. Capsaicin-induced hyperalgesia models are valuable tools in pain research for studying the mechanisms of peripheral and central sensitization and for evaluating the efficacy of analgesic compounds.
Orphenadrine is a centrally acting muscle relaxant with analgesic properties. Its mechanism of action is multifactorial and includes anticholinergic effects and, notably, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor plays a critical role in the central sensitization component of many chronic pain states, making orphenadrine a compound of interest for investigation in models of hyperalgesia.
Signaling Pathways in Capsaicin-Induced Hyperalgesia and Orphenadrine's Mechanism of Action
Capsaicin application to the skin activates TRPV1 channels on nociceptive sensory neurons. This activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating an action potential that travels to the spinal cord. In the dorsal horn of the spinal cord, the signal is transmitted to second-order neurons. Persistent activation of primary afferents by capsaicin leads to the release of neurotransmitters like glutamate (B1630785) and substance P. This sustained signaling results in the activation of post-synaptic NMDA receptors, a key step in the induction and maintenance of central sensitization and hyperalgesia. Orphenadrine is thought to exert its anti-hyperalgesic effects by blocking this NMDA receptor activation in the spinal cord.[3][4]
Experimental Protocols
Human Capsaicin-Induced Hyperalgesia Model
This protocol is adapted from studies evaluating the analgesic effects of intravenous orphenadrine in healthy volunteers.[5][6]
Objective: To induce a state of localized hyperalgesia in human subjects to test the efficacy of analgesic compounds.
Materials:
-
1% capsaicin solution
-
Occlusive dressing
-
CO2 laser stimulator
-
EEG recording equipment
-
Orphenadrine citrate (B86180) for intravenous infusion (e.g., 30 mg in saline)
-
Placebo (saline solution)
Procedure:
-
Subject Recruitment: Enroll healthy adult volunteers with no contraindications to orphenadrine or capsaicin.
-
Induction of Hyperalgesia:
-
Define a specific skin area on the subject's back.
-
Apply a 1% capsaicin solution under an occlusive dressing for 30 minutes. This will induce neurogenic inflammation and hyperalgesia.[5]
-
-
Pain Response Measurement:
-
Use a CO2 laser to deliver brief, painful heat pulses to the capsaicin-treated skin.
-
Record the subject's pain perception using a visual analog scale (VAS) and measure laser-somatosensory evoked potentials (LSEPs) via EEG. The P2-component of the LSEP is a key indicator of central pain processing.[5]
-
-
Drug Administration:
-
In a double-blind, placebo-controlled, crossover design, administer a single intravenous infusion of orphenadrine citrate (e.g., 30 mg over 60 minutes) or a matching placebo.[5]
-
A washout period of at least one week should separate the treatment periods.
-
-
Data Collection and Analysis:
-
Measure pain responses (VAS and LSEPs) at baseline (post-capsaicin, pre-infusion) and at multiple time points during and after the infusion (e.g., up to 4 hours).
-
Compare the changes in pain responses between the orphenadrine and placebo groups.
-
Rodent Capsaicin-Induced Mechanical Hyperalgesia Model
This protocol describes a common preclinical model for assessing mechanical hyperalgesia in rats.
Objective: To induce mechanical hyperalgesia in the hind paw of rats to evaluate the anti-hyperalgesic effects of orphenadrine.
Materials:
-
Capsaicin
-
Vehicle for capsaicin (e.g., saline with a small percentage of ethanol (B145695) and Tween 80)
-
Syringes and needles for intraplantar injection
-
Von Frey filaments (for assessing mechanical withdrawal threshold)
-
Testing chambers with a mesh floor
-
Orphenadrine citrate for injection (dissolved in sterile saline)
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and procedures for several days before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat using the von Frey test. This is typically done by applying filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Induction of Hyperalgesia:
-
Drug Administration:
-
Administer orphenadrine citrate via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 5-25 mg/kg) either before or after the capsaicin injection, depending on the study design (prophylactic vs. therapeutic effect).[1]
-
Include a vehicle control group that receives only the vehicle for orphenadrine.
-
-
Post-Treatment Measurement:
-
Measure the PWT at multiple time points after capsaicin and drug administration (e.g., 30, 60, 90, 120 minutes).
-
An increase in PWT in the orphenadrine-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of orphenadrine in hyperalgesia models.
Table 1: Effect of Intravenous Orphenadrine on Capsaicin-Induced Hyperalgesia in Humans
| Treatment Group | Dose | Primary Outcome Measure | Result | Reference |
| Orphenadrine Citrate | 30 mg (i.v.) | Reduction in LSEP P2-component | Significant reduction compared to placebo | [5] |
| Placebo | N/A | Reduction in LSEP P2-component | No significant change | [5] |
Table 2: Analgesic Effects of Orphenadrine in Rodent Pain Models
| Animal Model | Species | Orphenadrine Citrate Dose (mg/kg) | Route | Analgesic Effect | Reference |
| Formalin Test | Mice | >10 | i.p. | Clear antinociceptive effects | [1] |
| Increasing Temp. Hot-Plate | Mice | >10 | i.p. | Hypoalgesia (higher doses) | [1][10] |
| Constant Temp. Hot-Plate | Mice | 0-25 | i.p. | No significant effect | [1] |
| Tail Flick Test | Mice | 0-25 | i.p. | No significant effect | [1] |
Discussion and Conclusion
The available evidence indicates that orphenadrine can attenuate hyperalgesia in a human capsaicin model, likely through its central NMDA receptor antagonist activity.[4][5] The protocols provided offer standardized methods for researchers to further investigate the anti-hyperalgesic properties of orphenadrine and other compounds. The rodent model, in particular, allows for dose-response studies and detailed mechanistic investigations that are not feasible in human subjects.
For researchers in drug development, these models are crucial for the preclinical evaluation of novel analgesics. The capsaicin-induced hyperalgesia model is particularly relevant for studying compounds targeting central sensitization, a key mechanism in many chronic pain conditions. Future studies should aim to establish a clear dose-response relationship for orphenadrine in rodent capsaicin models to provide a more direct comparison to human data and to better understand its therapeutic potential.
References
- 1. Antinociceptive effects of orphenadrine citrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic effects of low-dose intravenous orphenadrine in the state of capsaicin hyperalgesia. A randomised, placebo-controlled, double-blind cross-over study using laser somatosensory evoked potentials obtained from capsaicin-irritated skin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of antinociceptive actions of standard analgesics in attenuating capsaicin and nerve-injury-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Orphenadrine solubility in DMSO, ethanol, and aqueous solutions
This technical support center provides essential information on the solubility of orphenadrine (B1219630) in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol, and aqueous solutions. It is designed for researchers, scientists, and drug development professionals to facilitate experimental design and troubleshoot common issues.
Orphenadrine Solubility Data
The solubility of orphenadrine can vary depending on its salt form (citrate or hydrochloride) and the solvent system used. The following tables summarize the available quantitative data for easy reference.
Orphenadrine Citrate (B86180) Solubility
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 92 mg/mL (199.34 mM)[1] | 25 |
| Dimethyl Sulfoxide (DMSO) | ≥23.07 mg/mL[2] | Not Specified |
| Ethanol (EtOH) | ≥2.74 mg/mL (with gentle warming and ultrasonic)[2] | Not Specified |
| Ethanol (96%) | Slightly soluble[1][3][4] | Not Specified |
| Water | Sparingly soluble (approx. 1 in 70 parts water)[1] | Not Specified |
| Water | ≥5.74 mg/mL (with ultrasonic)[2] | Not Specified |
| Aqueous Solution (pH 7.4) | >69.2 µg/mL[5] | Not Specified |
Orphenadrine Hydrochloride Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 61 mg/mL (199.45 mM)[6] |
| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL[7] |
| Ethanol | ~10 mg/mL[7] |
| Ethanol (96%) | Freely soluble[8] |
| Water | Freely soluble[8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[7] |
Experimental Protocols
Method for Determining Orphenadrine Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9]
Materials:
-
Orphenadrine (citrate or hydrochloride salt)
-
Solvent of interest (DMSO, ethanol, or aqueous buffer)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of orphenadrine to a glass vial. The excess solid should be visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of orphenadrine in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the preparation of orphenadrine solutions.
Frequently Asked Questions (FAQs)
-
Q1: Why is my orphenadrine not dissolving in water?
-
A1: Orphenadrine citrate is sparingly soluble in water.[1][10] To enhance dissolution, consider using ultrasonic agitation.[2] For higher concentrations, orphenadrine hydrochloride is a better choice as it is freely soluble in water.[8] The pH of the aqueous solution can also significantly impact solubility.
-
-
Q2: What is the best solvent for preparing a high-concentration stock solution of orphenadrine?
-
Q3: I've dissolved orphenadrine in an aqueous buffer, but it precipitated after a short time. What happened?
-
A3: You may have created a supersaturated solution, which is unstable and can lead to precipitation. Ensure you are working below the compound's equilibrium solubility at that specific buffer composition and temperature. It is also recommended not to store aqueous solutions for more than one day.[7]
-
-
Q4: Can I heat the solution to increase the solubility of orphenadrine?
-
A4: Gentle warming can be used to aid in the dissolution of orphenadrine citrate in ethanol.[2] However, be cautious as excessive heat may degrade the compound. Always verify the stability of orphenadrine at elevated temperatures before proceeding.
-
-
Q5: Does the salt form of orphenadrine matter for my experiment?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible particles after vortexing/sonication. | The concentration exceeds the solubility limit in the chosen solvent. | - Increase the volume of the solvent.- Switch to a solvent with higher solubilizing capacity (e.g., DMSO).- For aqueous solutions, consider adjusting the pH. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The final concentration of orphenadrine in the aqueous buffer is above its solubility limit. The percentage of DMSO in the final solution is not high enough to maintain solubility. | - Increase the final volume of the aqueous buffer to lower the final concentration of orphenadrine.- Optimize the DMSO concentration in the final solution, but be mindful of potential solvent effects on your experiment. |
| Inconsistent results in bioassays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | - Visually inspect your stock and working solutions for any precipitate before use.- Prepare fresh solutions for each experiment, especially for aqueous solutions which are recommended for use within one day.[7] |
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for preparing and verifying an orphenadrine solution for an in vitro experiment.
Caption: Workflow for preparing orphenadrine solutions.
References
- 1. Buy Orphenadrine citrate | 4682-36-4 [smolecule.com]
- 2. apexbt.com [apexbt.com]
- 3. eurotradesl.com [eurotradesl.com]
- 4. Orphenadrine citrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Orphenadrine Citrate | C24H31NO8 | CID 83823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ORPHENADRINE HYDROCHLORIDE CAS#: 341-69-5 [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. Orphenadrine Citrate [dailymed.nlm.nih.gov]
Orphenadrine Stock Solutions: A Technical Guide to Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of orphenadrine (B1219630) stock solutions. Adherence to these guidelines is critical for ensuring experimental accuracy and the validity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing orphenadrine stock solutions?
A1: The choice of solvent depends on the specific salt of orphenadrine and the intended application.
-
Orphenadrine Hydrochloride: This salt is soluble in organic solvents such as ethanol (B145695) (~10 mg/mL), DMSO (~33 mg/mL), and dimethyl formamide (B127407) (DMF) (~33 mg/mL).[1] For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1]
-
Orphenadrine Citrate (B86180): This salt is sparingly soluble in water but shows good solubility in DMSO (92 mg/mL at 25°C).[2] It is also soluble in a mixture of 50% methanol (B129727) and 50% ultra-pure water.
For long-term storage, DMSO is a suitable solvent for both salts. However, for biological experiments, it is crucial to ensure that the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
Q2: What are the optimal storage conditions for orphenadrine stock solutions?
A2: Storage conditions are dependent on the solvent and the desired storage duration.
-
DMSO Solutions: Orphenadrine hydrochloride solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] Orphenadrine citrate stock solutions in DMSO can be stored at -20°C for several months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[3]
-
Aqueous Solutions: Aqueous solutions of orphenadrine hydrochloride are not recommended for storage for more than one day.[1]
Q3: Is orphenadrine sensitive to light?
A3: Yes, orphenadrine citrate is known to be sensitive to light.[5][6] Therefore, it is imperative to protect both solid forms and solutions from light by using light-resistant containers or by wrapping the containers in aluminum foil.[5]
Q4: What are the signs of degradation in an orphenadrine stock solution?
A4: Degradation may not always be visually apparent. However, any change in color, precipitation, or the appearance of particulate matter in the solution should be considered a sign of potential degradation. For accurate assessment, chemical analysis using a stability-indicating method like HPLC is necessary.
Stability and Storage Summary
The following table summarizes the key stability and storage parameters for orphenadrine stock solutions based on available data.
| Salt Form | Solvent | Solubility | Recommended Storage Temperature | Storage Duration | Special Considerations |
| Orphenadrine Hydrochloride | Ethanol | ~10 mg/mL[1] | -20°C | Short-term | Purge with inert gas.[1] |
| DMSO | ~33 mg/mL[1] | -80°C | Up to 1 year[3] | Aliquot to avoid freeze-thaw cycles.[3] | |
| -20°C | Up to 1 month[3] | ||||
| DMF | ~33 mg/mL[1] | -20°C | Short-term | Purge with inert gas.[1] | |
| PBS (pH 7.2) | ~10 mg/mL[1] | 2-8°C | Not more than one day[1] | Prepare fresh before use. | |
| Orphenadrine Citrate | Water | Sparingly soluble | N/A | Not recommended for stock | |
| DMSO | 92 mg/mL @ 25°C[2] | -20°C | Several months[4] | Use ultrasonic bath to aid dissolution.[4] | |
| 50% Methanol/Water | Soluble | -20°C | Up to 1 month[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon storage, especially after refrigeration. | - Exceeded solubility limit at lower temperatures.- Solvent evaporation. | - Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[4]- Ensure the container is tightly sealed to prevent solvent evaporation.- Consider preparing a more dilute stock solution. |
| Discoloration of the solution. | - Degradation of orphenadrine, possibly due to exposure to light or incompatible materials.[5] | - Discard the solution.- Prepare a fresh stock solution, ensuring it is protected from light.[5]- Use high-purity solvents and clean glassware. |
| Inconsistent experimental results. | - Inaccurate concentration of the stock solution due to degradation or solvent evaporation.- Repeated freeze-thaw cycles. | - Use a stability-indicating HPLC method to verify the concentration of the stock solution.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Solution appears cloudy or contains particulate matter. | - Microbial contamination.- Formation of insoluble degradation products. | - Discard the solution.- Filter the stock solution through a 0.22 µm filter before storage, especially for aqueous solutions.- Prepare fresh solutions using sterile techniques. |
Experimental Protocols
Preparation of Orphenadrine Stock Solution (General Protocol)
-
Weighing: Accurately weigh the required amount of orphenadrine salt using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile, light-resistant container. Add the desired solvent (e.g., DMSO, ethanol) to achieve the target concentration.
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.[4]
-
Inert Gas Purging (for organic solvents): For stock solutions in organic solvents like ethanol or DMF, it is recommended to purge the solution with an inert gas (e.g., nitrogen, argon) to displace oxygen and minimize oxidative degradation.[1]
-
Storage: Store the solution at the recommended temperature, protected from light. For long-term storage, aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles.
Stability-Indicating HPLC Method for Orphenadrine Citrate
A validated stability-indicating HPLC method is crucial for assessing the purity and concentration of orphenadrine solutions over time. The following is a summary of a published method:
-
Column: Phenomenex® Lux Cellulose-1 C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[8]
-
Mobile Phase: Acetonitrile and 20mM ammonium (B1175870) bicarbonate (75:25 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 241 nm.[8]
-
Stress Conditions for Validation: The method was validated by subjecting the drug to alkaline, acidic, neutral, oxidative, and photolytic stress conditions to demonstrate its ability to separate the intact drug from its degradation products.[8]
Visualizations
Caption: Workflow for preparing and storing orphenadrine stock solutions.
Caption: Key factors that can lead to the degradation of orphenadrine solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. remedypublications.com [remedypublications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biocrick.com [biocrick.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Details of content [thaiscience.info]
Technical Support Center: Optimizing Orphenadrine Concentration for In Vitro Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing orphenadrine (B1219630) concentration in in vitro receptor binding assays. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of orphenadrine that I should consider in my binding assays?
A1: Orphenadrine is recognized as a multi-target ligand, or a "dirty drug," meaning it interacts with several distinct receptor types.[1] For comprehensive in vitro characterization, it is essential to assay its binding to the following primary targets:
-
Muscarinic Acetylcholine Receptors (mAChRs): Orphenadrine is a non-selective antagonist of muscarinic receptors.[1]
-
Histamine H1 Receptor: It acts as an antagonist at H1 receptors.
-
N-Methyl-D-Aspartate (NMDA) Receptor: Orphenadrine functions as an uncompetitive antagonist at the NMDA receptor.[2]
Q2: What are the known binding affinities (Kd/Ki) for orphenadrine at its primary targets?
A2: The binding affinities of orphenadrine vary across its targets. These values are crucial for designing your experiments, particularly for setting the concentration range for competition assays. A summary of reported binding affinities is provided in the table below.
Q3: Given its multiple targets, how do I select an appropriate starting concentration range for my displacement assay?
A3: Your starting concentration range should be guided by the binding affinity (Ki or Kd) of orphenadrine for the specific receptor you are investigating. A general rule of thumb is to test a wide range of concentrations spanning at least three to four orders of magnitude around the expected Ki or Kd value. For instance, to investigate its binding at the M1 muscarinic receptor (Kd ≈ 48 nM), you might select a concentration range from 1 nM to 10,000 nM.
Q4: Which radioligands are commonly used for studying orphenadrine's binding to its targets?
A4: The choice of radioligand is critical for a successful binding assay. Below are commonly used radioligands for each of orphenadrine's primary targets:
-
Muscarinic Receptors: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB) are frequently used non-selective muscarinic antagonists.
-
Histamine H1 Receptor: [³H]-Mepyramine (also known as [³H]-pyrilamine) is a standard radioligand for H1 receptor binding assays.
-
NMDA Receptor: [³H]-MK-801 (Dizocilpine) is a high-affinity uncompetitive antagonist used to label the ion channel pore of the NMDA receptor.[2]
Data Presentation: Orphenadrine Binding Affinities
The following table summarizes the quantitative data for orphenadrine's binding affinity at its key molecular targets.
| Receptor Subtype | Binding Affinity (Kd/Ki) | Notes | Reference |
| Muscarinic Receptors | |||
| M1 (human) | 48 nM (Kd) | Antagonist | [3] |
| M2 (human) | 213 nM (Kd) | Antagonist | [3] |
| M3 (human) | 120 nM (Kd) | Antagonist | [3] |
| M4 (human) | 170 nM (Kd) | Antagonist | [3] |
| M5 (human) | 129 nM (Kd) | Antagonist | [3] |
| Histamine Receptor | |||
| H1 (human) | 144 nM (Ki) | Antagonist | |
| NMDA Receptor | |||
| (human frontal cortex) | 6.0 µM (Ki) | Uncompetitive Antagonist | [2] |
Experimental Protocols
Detailed methodologies for key receptor binding experiments are provided below. These protocols should be adapted based on your specific laboratory conditions and equipment.
Muscarinic Receptor Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of orphenadrine for muscarinic receptors using [³H]-NMS.
Materials:
-
Receptor Source: Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: Orphenadrine hydrochloride dissolved in assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Prepare serial dilutions of orphenadrine.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or diluted orphenadrine.
-
25 µL of [³H]-NMS (at a final concentration near its Kd).
-
200 µL of diluted cell membranes (5-10 µg protein per well).
-
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration over the pre-soaked GF/C filters.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Histamine H1 Receptor Competition Binding Assay
Objective: To determine the Ki of orphenadrine for the H1 receptor using [³H]-mepyramine.
Materials:
-
Receptor Source: Cell membranes from HeLa or CHO cells expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Mianserin (10 µM) or diphenhydramine (B27) (10 µM).
-
Test Compound: Orphenadrine hydrochloride.
-
Scintillation Cocktail and GF/B filters pre-soaked in 0.3% PEI.
Procedure:
-
Follow the serial dilution and plate setup as described for the muscarinic receptor assay.
-
The radioligand, [³H]-mepyramine, should be used at a final concentration close to its Kd.
-
Incubate at 25°C for 60 minutes.
-
Terminate by vacuum filtration over GF/B filters.
-
Wash filters with ice-cold wash buffer.
-
Measure radioactivity by scintillation counting.
-
Analyze the data and calculate the Ki using the Cheng-Prusoff equation.
NMDA Receptor Competition Binding Assay
Objective: To determine the Ki of orphenadrine for the NMDA receptor using [³H]-MK-801.
Materials:
-
Receptor Source: Homogenates of post-mortem human frontal cortex or rat forebrain membranes.
-
Radioligand: [³H]-MK-801.
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4.
-
Co-agonists: Glutamate (10 µM) and Glycine (10 µM) must be included in the assay buffer to open the channel for [³H]-MK-801 binding.
-
Non-specific Binding Control: Phencyclidine (PCP) (10 µM) or unlabeled MK-801 (10 µM).
-
Test Compound: Orphenadrine hydrochloride.
-
Scintillation Cocktail and GF/B filters pre-soaked in 0.05% PEI.
Procedure:
-
Prepare rat forebrain membranes and resuspend in assay buffer.
-
Set up the assay plate with serial dilutions of orphenadrine.
-
Add the membrane preparation, co-agonists (glutamate and glycine), and [³H]-MK-801 to the wells.
-
Incubate for 2-4 hours at room temperature.
-
Terminate the reaction by filtration through GF/B filters.
-
Wash filters with ice-cold wash buffer.
-
Quantify radioactivity and calculate the Ki value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of filter plates or membranes. 3. Orphenadrine's lipophilicity causing it to stick to filters or plasticware. 4. Inadequate washing. | 1. Use a radioligand concentration at or below its Kd. 2. Ensure filters are adequately pre-soaked in PEI. Consider adding BSA (0.1%) to the assay buffer. 3. Add a detergent like 0.01% Triton X-100 to the wash buffer. Use low-binding plates. 4. Increase the number and volume of washes with ice-cold buffer. |
| Low Signal-to-Noise Ratio | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor preparation. 3. Sub-optimal incubation time or temperature. | 1. Increase the amount of membrane protein per well. 2. Use fresh or properly stored reagents. Aliquot reagents to avoid multiple freeze-thaw cycles. 3. Perform time-course and temperature-dependence experiments to optimize assay conditions. |
| Inconsistent Results / Poor Reproducibility | 1. Pipetting errors. 2. Inconsistent incubation times between samples. 3. Orphenadrine precipitating at high concentrations. 4. Non-equilibrium conditions. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Use a multichannel pipette for adding reagents quickly and consistently. 3. Check the solubility of orphenadrine in your assay buffer. Consider using a small percentage of DMSO (ensure it doesn't affect binding). 4. Ensure the incubation time is sufficient for both the radioligand and orphenadrine to reach binding equilibrium. |
| Shallow Competition Curve (Hill slope < 0.8) | 1. Orphenadrine is interacting with multiple binding sites with different affinities on the same receptor (allosteric effects). 2. The receptor preparation contains a mixture of receptor subtypes. 3. Ligand depletion. | 1. Analyze data using a two-site binding model. 2. Use a cell line expressing a single receptor subtype if possible. When using tissue homogenates, be aware of the potential for mixed receptor populations. 3. Ensure that the total radioligand bound is less than 10% of the total added. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.
Caption: M1 Muscarinic Receptor Signaling Pathway Blocked by Orphenadrine.
Caption: Histamine H1 Receptor Signaling Pathway Blocked by Orphenadrine.
Caption: Uncompetitive Antagonism of the NMDA Receptor by Orphenadrine.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
References
Troubleshooting variability in experimental results with orphenadrine
Welcome to the technical support center for researchers utilizing orphenadrine (B1219630) in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this multi-target compound and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of orphenadrine?
A1: Orphenadrine does not have a single primary mechanism of action but is known for its activity at several distinct molecular targets. It is an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), the N-methyl-D-aspartate (NMDA) receptor, and the histamine (B1213489) H1 receptor[1][2][3]. Its effects as a muscle relaxant are thought to be centrally mediated, but its precise downstream mechanisms are not fully elucidated[2][3]. This multi-target profile is a significant contributor to variability in experimental outcomes.
Q2: Why do I see different binding affinities (Ki/Kd) and IC50 values for orphenadrine in the literature?
A2: Variability in reported binding affinities and functional potencies is common and can be attributed to several factors:
-
Experimental System: The choice of cell line, tissue preparation (e.g., brain region), and species can influence the expression levels and subunit composition of the target receptors, leading to different binding characteristics.
-
Radioligand Used: The specific radiolabeled ligand used in a binding assay can affect the determined affinity of the competing unlabeled ligand (orphenadrine).
-
Assay Conditions: Variations in buffer composition, pH, temperature, and incubation times can all impact ligand binding and functional responses.
-
Data Analysis Methods: Different models and software used to analyze raw data can lead to slight variations in the calculated Ki and IC50 values.
Q3: How should I prepare and store orphenadrine solutions?
A3: Orphenadrine citrate (B86180) is soluble in water and ethanol[4]. For in vitro experiments, it is often dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in aqueous buffers or cell culture media. It is crucial to keep the final DMSO concentration in your assay low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known metabolites of orphenadrine and can they interfere with my experiments?
A4: Orphenadrine is metabolized in the liver into several metabolites, with N-desmethyl-orphenadrine and N,N-didesmethyl-orphenadrine being two of the major ones. These metabolites can be pharmacologically active and may have different receptor binding profiles than the parent compound, potentially contributing to the overall observed effect, especially in in vivo studies or experiments with long incubation times where cellular metabolism may occur.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
Question: I'm performing a cell viability (e.g., MTT) assay with orphenadrine, and I'm seeing significant variability between my replicate wells. What could be the cause?
Answer: High variability in cell-based assays can stem from several sources. Here's a logical workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for high replicate variability.
Issue 2: Unexpected or Off-Target Effects
Question: I am studying the NMDA receptor antagonist effects of orphenadrine, but I'm observing responses that seem unrelated to NMDA receptor signaling. Why is this happening?
Answer: This is a common issue due to orphenadrine's polypharmacology. Its anticholinergic and antihistaminic activities can produce confounding effects.
-
Anticholinergic Effects: Orphenadrine is a potent muscarinic antagonist. If your experimental system expresses muscarinic receptors, you may observe effects related to the inhibition of acetylcholine signaling.
-
Antihistaminic Effects: As a histamine H1 receptor antagonist, orphenadrine can interfere with any histamine-mediated signaling in your model.
To dissect these effects, consider the following experimental design:
Caption: Logical workflow to dissect orphenadrine's multi-target effects.
Issue 3: Inconsistent In Vivo Results
Question: My in vivo study on the muscle relaxant effects of orphenadrine is yielding inconsistent results between animals. What factors should I consider?
Answer: In vivo studies introduce more variables. Key factors to control for include:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of orphenadrine can vary between animals. Consider measuring plasma and/or tissue concentrations of orphenadrine and its active metabolites.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) will significantly impact the pharmacokinetic profile. Ensure consistency.
-
Animal Strain, Age, and Sex: These biological factors can influence drug metabolism and response.
-
Behavioral Stress: Stress can alter an animal's physiological state and response to a drug. Acclimatize animals to the experimental procedures.
Quantitative Data on Orphenadrine's Receptor Affinity
The following tables summarize reported binding affinities (Ki/Kd) and functional potencies (IC50) of orphenadrine at its primary targets. Note the variability across different studies and conditions.
Table 1: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity
| Receptor Subtype | Reported Ki/Kd (nM) | Species/Tissue | Reference |
| M1 | 36 | Human (recombinant) | [5] |
| M2 | 134 | Human (recombinant) | [5] |
| M3 | 120 | Human (recombinant) | [1] |
| M4 | 170 | Human (recombinant) | [1] |
| M5 | 129 | Human (recombinant) | [1] |
Table 2: NMDA Receptor Binding Affinity and Functional Potency
| Assay Type | Reported Value (µM) | Experimental System | Reference |
| [3H]MK-801 Binding (Ki) | 6.0 ± 0.7 | Human frontal cortex | [1][6] |
| Patch Clamp (IC50) | 16.2 ± 1.6 | Cultured superior colliculus neurons | [1][6] |
| Patch Clamp (Kd) | 17.2 | Cultured superior colliculus neurons | [1][6] |
Table 3: Histamine H1 Receptor Binding Affinity
| Assay Type | Reported IC50 (nM) | Species/Tissue | Reference |
| [3H]Pyrilamine Binding | 1241 | Human (recombinant) | [5] |
| [3H]Mepyramine Binding | 162.18 | Rat brain membrane | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for assessing orphenadrine-induced cytotoxicity. Optimization for your specific cell line is recommended.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Orphenadrine Preparation: Prepare a 100 mM stock solution of orphenadrine citrate in DMSO. Create a serial dilution in your cell culture medium to achieve final desired concentrations (e.g., 1 µM to 100 µM).
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of orphenadrine. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competition binding assay to determine the affinity of orphenadrine for a specific muscarinic receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of radioligand (e.g., [3H]-N-methylscopolamine) at a concentration close to its Kd.
-
50 µL of a range of concentrations of unlabeled orphenadrine.
-
150 µL of the membrane preparation.
-
For non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) instead of orphenadrine.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the IC50 of orphenadrine and convert it to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
Orphenadrine's Multi-Target Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. SMPDB [smpdb.ca]
- 3. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orphenadrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential drug interactions with orphenadrine in multi-drug studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with orphenadrine (B1219630) in multi-drug studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms through which orphenadrine can cause drug interactions?
A1: Orphenadrine can cause drug interactions through three primary mechanisms:
-
Enzyme Inhibition: Orphenadrine inhibits the activity of cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. This can slow down the metabolism of other drugs that are substrates of these enzymes, leading to increased plasma concentrations and potential toxicity.
-
Pharmacodynamic Synergism (Additive Effects): As a centrally acting muscle relaxant with anticholinergic and CNS depressant properties, orphenadrine can have additive effects when co-administered with other drugs that have similar properties. This can lead to an increased risk of side effects such as drowsiness, dizziness, confusion, and anticholinergic effects like dry mouth, blurred vision, and urinary retention.[1][2]
-
Combined Anticholinergic Effects: Due to its inherent anticholinergic properties, co-administration with other anticholinergic drugs can lead to an exaggerated anticholinergic response.[1][3]
Q2: My experimental results show an unexpected increase in the concentration of a co-administered drug when given with orphenadrine. What could be the cause?
A2: An unexpected increase in the concentration of a co-administered drug is likely due to metabolic inhibition by orphenadrine. Orphenadrine is a known inhibitor of CYP2B6 and CYP2D6.[4][5] If your co-administered drug is a substrate of either of these enzymes, its metabolism could be significantly slowed, leading to its accumulation.
Troubleshooting Steps:
-
Verify the metabolic pathway of the co-administered drug: Confirm if it is indeed a substrate of CYP2B6 or CYP2D6.
-
Quantify the interaction: Conduct an in vitro CYP inhibition assay to determine the IC50 and/or Ki of orphenadrine for the metabolism of your drug.
-
Perform a clinical drug-drug interaction (DDI) study: If in vitro data suggests a significant interaction, a clinical study to measure the changes in pharmacokinetic parameters (AUC, Cmax) of the co-administered drug in the presence and absence of orphenadrine is recommended.
Q3: I am observing enhanced CNS depressant effects (e.g., sedation, dizziness) in my study subjects receiving orphenadrine with another medication. How can I investigate this?
A3: This is likely a pharmacodynamic interaction due to the additive CNS depressant effects of orphenadrine and the co-administered drug.
Troubleshooting Steps:
-
Review the pharmacology of the co-administered drug: Determine if it has known CNS depressant effects.
-
Implement pharmacodynamic assessments: Use validated tools to quantify the level of CNS depression. This could include:
-
Psychomotor performance tests (e.g., Digit Symbol Substitution Test, Choice Reaction Time).
-
Subjective sedation scales (e.g., Bond-Lader Visual Analogue Scale).
-
Postural stability tests.
-
-
Dose-response analysis: If feasible, evaluating the effects at different dose levels of both drugs can help characterize the nature of the interaction (additive or synergistic).
Quantitative Data Summary
The following tables summarize the available quantitative data on orphenadrine's drug interactions.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Orphenadrine
| CYP Isozyme | Test System | Substrate | Orphenadrine Concentration | % Inhibition | Reference |
| CYP2B6 | Human Liver Microsomes | S-mephenytoin N-demethylation | Not Specified | 45-57% | [4] |
| CYP2B6 | cDNA-expressed CYP2B6 | S-mephenytoin N-demethylation | Not Specified | 80-97% | [4] |
| CYP2D6 | Human Liver Microsomes | Dextromethorphan (B48470) O-demethylation | Not Specified | 80-90% | [4] |
Note: Specific IC50 and Ki values were not available in the reviewed literature.
Table 2: Clinical Pharmacokinetic Interaction of a CYP2B6 Inhibitor with Bupropion (B1668061) (a CYP2B6 Substrate)
| Interacting Drug (CYP2B6 Inhibitor) | Bupropion Pharmacokinetic Parameter | % Change | Reference |
| Clopidogrel | Cmax | ↑ 40% | [6] |
| AUC | ↑ 60% | [6] | |
| Ticlopidine | Cmax | ↑ 38% | [6] |
| AUC | ↑ 85% | [6] |
This table provides an example of the potential magnitude of interaction for a CYP2B6 substrate when co-administered with an inhibitor. A similar effect would be expected with orphenadrine.
Detailed Experimental Protocols
1. In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of orphenadrine on CYP enzymes.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of orphenadrine for specific CYP450 isozymes.
-
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Recombinant human CYP enzymes (optional, for specific isozyme confirmation)
-
CYP-specific probe substrates (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Orphenadrine solutions at various concentrations
-
Control inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, incubation buffer, and the NADPH regenerating system.
-
Add orphenadrine at a range of concentrations to the incubation mixtures. Include a vehicle control (no orphenadrine) and a positive control inhibitor.
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each orphenadrine concentration.
-
Plot the percentage of inhibition against the logarithm of the orphenadrine concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
2. Clinical Drug-Drug Interaction Study: Orphenadrine and a CNS Depressant
This protocol outlines a typical design for a clinical study to evaluate the pharmacodynamic interaction between orphenadrine and a CNS depressant.
-
Objective: To assess the additive or synergistic CNS depressant effects of co-administering orphenadrine with another CNS depressant drug.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design for this purpose.
-
Study Population: Healthy adult volunteers.
-
Treatment Arms:
-
Orphenadrine + Placebo
-
CNS Depressant + Placebo
-
Orphenadrine + CNS Depressant
-
Placebo + Placebo
-
-
Procedure:
-
Subjects will be randomized to a sequence of the four treatment arms, with a sufficient washout period between each treatment.
-
On each study day, subjects will receive the assigned treatment.
-
At baseline and at specified time points after dosing, a battery of pharmacodynamic tests will be administered. These may include:
-
Psychomotor Tests: Digit Symbol Substitution Test (DSST), Choice Reaction Time (CRT), and tests of motor coordination.
-
Subjective Assessments: Visual Analogue Scales (VAS) for drowsiness, alertness, and dizziness.
-
Physiological Measures: Postural sway.
-
-
Blood samples may be collected to correlate drug concentrations with pharmacodynamic effects.
-
-
Data Analysis:
-
The primary endpoint will be the change from baseline in the pharmacodynamic measures for each treatment group.
-
Statistical analysis (e.g., ANOVA) will be used to compare the effects of the combination treatment to the individual drugs and placebo.
-
The nature of the interaction (additive or synergistic) can be explored using isobolographic analysis if multiple dose levels are studied.
-
Signaling Pathways and Experimental Workflows
Caption: Orphenadrine inhibits CYP2B6 and CYP2D6, slowing the metabolism of co-administered drugs.
Caption: A crossover study design to assess pharmacodynamic interactions of orphenadrine.
References
- 1. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central anticholinergic syndrome reversed by tetrahydroaminacrine (tha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 6. drugs.com [drugs.com]
Technical Support Center: Managing Orphenadrine Side Effects in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the side effects of orphenadrine (B1219630) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of orphenadrine observed in animal models?
A1: Orphenadrine administration in animal models can elicit a range of side effects, primarily stemming from its anticholinergic, antihistaminic, and NMDA receptor antagonist properties.[1][2] Common adverse effects include sedation, dizziness, and dry mouth.[3][4] Other potential side effects may include tachycardia, urinary retention, blurred vision, and gastrointestinal upset.[5][6] At higher doses, more severe effects such as confusion, agitation, and in rare cases, seizures may be observed.[3][5]
Q2: How do the side effects of orphenadrine vary between different animal species?
A2: While the general profile of side effects is similar across species, the intensity and incidence can vary. For instance, rodent models (mice and rats) may exhibit more pronounced sedative effects, which can impact behavioral studies.[7] In larger animals like dogs, gastrointestinal effects and tachycardia might be more prominent.[8][9] It is crucial to conduct pilot studies to determine the specific side effect profile and therapeutic window for the chosen animal model.
Q3: What are the underlying mechanisms of orphenadrine's primary side effects?
A3: Orphenadrine's side effects are linked to its multiple pharmacological actions:
-
Anticholinergic Effects: By blocking muscarinic acetylcholine (B1216132) receptors, orphenadrine can cause dry mouth, blurred vision, urinary retention, and constipation.[1][3][10]
-
Histamine (B1213489) H1 Receptor Antagonism: This action contributes to its sedative effects.[2][11]
-
NMDA Receptor Antagonism: Orphenadrine acts as an uncompetitive antagonist at the NMDA receptor, which may contribute to both its analgesic effects and, at higher doses, central nervous system effects like dizziness and confusion.[1][12]
-
Adrenergic Effects: Orphenadrine can interact with the noradrenaline reuptake system, potentially leading to cardiovascular effects like tachycardia.[13]
Q4: Can tolerance develop to the side effects of orphenadrine with repeated administration?
A4: There is limited specific data on the development of tolerance to orphenadrine's side effects in animal models. However, tolerance to the sedative effects of antihistamines can occur with chronic use. It is plausible that some degree of tolerance to the sedative and anticholinergic effects of orphenadrine may develop over time. Researchers should monitor for any changes in side effect presentation during long-term studies.
Troubleshooting Guides
Guide 1: Managing Excessive Sedation and Ataxia
Problem: Animals exhibit profound sedation, lethargy, or ataxia (impaired coordination) following orphenadrine administration, interfering with behavioral assessments or general well-being.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dosage of orphenadrine.[5][6] A dose-response study is recommended to identify the lowest effective dose with minimal sedative effects.
-
Route of Administration Adjustment: Consider alternative routes of administration. For example, subcutaneous or intraperitoneal injections might lead to a slower absorption and a less pronounced peak sedative effect compared to intravenous administration.
-
Supportive Care: Ensure easy access to food and water for sedated animals. Placing food pellets and water spouts at a low level can be beneficial. Provide soft bedding to prevent injury from falls due to ataxia.
-
Pharmacological Intervention (with caution): In severe cases, and with veterinary consultation, the use of a mild CNS stimulant might be considered, though this can complicate the experimental results and is generally not recommended.
Guide 2: Addressing Anticholinergic Side Effects
Problem: Animals display signs of significant anticholinergic activity, such as dry mouth (observed as excessive grooming of the face), urinary retention, or gastrointestinal stasis (constipation).
Troubleshooting Steps:
-
Hydration: Ensure adequate hydration. This can be achieved by providing palatable, water-rich foods or, in more severe cases, subcutaneous fluid administration under veterinary guidance.
-
Dietary Modification: For constipation, a diet higher in fiber may be beneficial.
-
Monitoring Urinary Output: Closely monitor for signs of urinary retention. If an animal is unable to urinate, veterinary intervention is necessary.
-
Parasympathomimetic Agents (for severe cases): In critical situations and under veterinary supervision, a peripherally acting parasympathomimetic agent might counteract severe anticholinergic effects. However, this can significantly alter the experimental parameters. A study in rats showed that physostigmine (B191203) did not have a favorable effect on respiratory insufficiency caused by orphenadrine overdose.[14]
Guide 3: Managing Cardiovascular Effects (Tachycardia)
Problem: Animals exhibit a significant and sustained increase in heart rate (tachycardia) after orphenadrine administration.
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent heart rate monitoring (e.g., using telemetry or pulse oximetry) to quantify the effect.
-
Dose Titration: Tachycardia is often dose-dependent.[5] Lowering the dose of orphenadrine is the primary management strategy.
-
Avoid Co-administration of Stimulants: Do not administer other drugs that can increase heart rate.
-
Beta-Blockers (with extreme caution): In a non-experimental context and under veterinary direction, a cardioselective beta-blocker could be used to manage severe tachycardia. However, this is likely to interfere with most research protocols.
Guide 4: Responding to Seizures or Severe Agitation
Problem: In rare instances, particularly at high doses, animals may exhibit signs of severe CNS stimulation, such as agitation, tremors, or seizures.
Troubleshooting Steps:
-
Immediate Discontinuation: Cease administration of orphenadrine immediately.
-
Supportive Care: Ensure the animal is in a safe environment to prevent injury during a seizure (e.g., a padded cage with no sharp objects).
-
Anticonvulsant Therapy: For prolonged or recurrent seizures, administration of a benzodiazepine, such as diazepam or midazolam, is the first-line treatment.[15][16] The dosage should be determined in consultation with a veterinarian.
-
Dose Re-evaluation: If the animal recovers, a significant reduction in the orphenadrine dose is required for any future experiments. The protocol should be re-evaluated to determine if the therapeutic goals can be achieved at a lower, non-convulsant dose.
Data Presentation
Table 1: Common Side Effects of Orphenadrine in Rodent Models and Management Strategies
| Side Effect | Species | Typical Dose Range (mg/kg) | Management Strategy |
| Sedation/Ataxia | Mouse, Rat | 10 - 50 (IP, SC) | Dose reduction, supportive care (easy access to food/water), change route of administration. |
| Anticholinergic Effects (Dry Mouth, Constipation) | Mouse, Rat | 10 - 50 (IP, SC) | Ensure adequate hydration, dietary fiber, monitor urination. |
| Tachycardia | Rat | > 20 (IV) | Dose reduction, cardiovascular monitoring. |
| Agitation/Tremors | Mouse, Rat | > 50 (IP) | Dose reduction, monitor for seizure activity. |
| Seizures | Mouse, Rat | High doses (> 60 IP) | Immediate discontinuation, administer benzodiazepines (e.g., diazepam). |
Note: Dosages are approximate and can vary based on the specific strain, age, and health status of the animal. Pilot studies are essential.
Experimental Protocols
Protocol 1: Orphenadrine Administration and Side Effect Monitoring in Mice
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Dissolve orphenadrine citrate (B86180) in sterile 0.9% saline to the desired concentration (e.g., 5 mg/mL).
-
Administration: Administer orphenadrine via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Dose-Ranging Study:
-
Group 1: Saline control (10 mL/kg, IP).
-
Group 2: 10 mg/kg orphenadrine, IP.
-
Group 3: 25 mg/kg orphenadrine, IP.
-
Group 4: 50 mg/kg orphenadrine, IP.
-
-
Side Effect Monitoring (0-4 hours post-injection):
-
Sedation/Ataxia: Score using a standardized scale (e.g., 0 = normal, 1 = slightly impaired, 2 = moderately impaired, 3 = severely impaired, unable to move).
-
Anticholinergic Effects: Observe for excessive grooming of the face (indicative of dry mouth) and measure fecal output over 4 hours.
-
General Health: Monitor for any signs of distress, changes in respiration, or abnormal behavior.
-
-
Data Analysis: Analyze the dose-response relationship for each side effect to determine the optimal dose for the main experiment.
Protocol 2: Management of Orphenadrine-Induced Seizures in a Rat Model
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Emergency Drug Preparation: Have a pre-calculated dose of diazepam (e.g., 5 mg/kg) drawn up in a syringe for immediate administration.
-
Seizure Induction (for protocol validation, not a routine procedure): Administer a high dose of orphenadrine (e.g., >60 mg/kg, IP).
-
Seizure Identification: Onset of tonic-clonic seizures.
-
Intervention:
-
Immediately administer diazepam (5 mg/kg, IP).
-
If seizures do not subside within 5 minutes, a second dose of diazepam may be administered under veterinary guidance.
-
-
Post-Seizure Care:
-
Place the animal in a quiet, dimly lit cage.
-
Provide supportive care, including subcutaneous fluids if necessary.
-
Monitor the animal closely for at least 24 hours for any residual neurological deficits.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Orphenadrine's multifaceted mechanism of action and resulting side effects.
Caption: A typical experimental workflow for studies involving orphenadrine.
Caption: A decision tree for troubleshooting adverse events during experiments.
References
- 1. youtube.com [youtube.com]
- 2. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10 Orphenadrine Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 4. Orphenadrine (Norflex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. drugcentral.org [drugcentral.org]
- 6. drugcentral.org [drugcentral.org]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H1-receptor antagonist activity assessed in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal pharmacology of the selective histamine H1-receptor antagonist tazifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orphenadrine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the adrenergic effects of orphenadrine in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of physostigmine on respiratory and circulatory changes caused by overdoses of orphenadrine or imipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of drug‐induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Orphenadrine Interference with Common Laboratory Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from orphenadrine (B1219630) in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Can orphenadrine cause false-positive results in urine drug screens?
A1: Yes, orphenadrine has been confirmed to cause false-positive results in certain urine drug screens, particularly for benzodiazepines.[1] The issue often stems from the cross-reactivity of structurally similar substances with the antibodies used in immunoassay methodologies.[2]
Q2: Which specific laboratory assays are known to be affected by orphenadrine?
A2: The primary documented interference is with immunoassays used for urine drug screening. Specifically, orphenadrine can lead to false-positive results for benzodiazepines. There are also some reports suggesting potential cross-reactivity with assays for opiates/morphine, although this is less consistently documented.
Q3: What is the mechanism behind orphenadrine's interference?
A3: The interference is typically due to the structural similarity between orphenadrine and the target analyte of the immunoassay. Immunoassays rely on the specific binding of an antibody to its target. If a compound like orphenadrine has a similar enough three-dimensional shape to the target drug (e.g., a benzodiazepine), it can bind to the antibody, generating a false-positive signal. This is a form of in vitro or analytical interference.[3][4]
Q4: At what concentration does orphenadrine start to interfere with these assays?
A4: Specific concentrations of orphenadrine that cause false positives are not consistently reported in the literature and can vary significantly depending on the specific immunoassay being used. The likelihood of a false positive can be influenced by the dose of orphenadrine, the patient's metabolism, and the specific formulation (immediate or sustained release).
Q5: How can I confirm if a positive result is due to orphenadrine interference?
A5: Any presumptive positive result from an immunoassay should be confirmed using a more specific analytical method.[5] The gold standards for confirmation are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These methods separate compounds based on their chemical properties and can definitively distinguish orphenadrine from the target analyte of the immunoassay.
Troubleshooting Guides
Issue: Unexpected Positive Result in a Benzodiazepine (B76468) Immunoassay
Symptoms:
-
A urine sample tests positive for benzodiazepines using an immunoassay.
-
The subject is known to be taking orphenadrine but denies benzodiazepine use.
-
There is no clinical evidence of benzodiazepine use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false-positive benzodiazepine result.
Recommended Actions:
-
Review Medication History: Carefully review the subject's current medication list, including over-the-counter drugs, for the presence of orphenadrine.
-
Confirmatory Testing: If orphenadrine is present, it is crucial to perform a confirmatory test using GC-MS or LC-MS to verify the presence of benzodiazepines.
-
Interpret Results:
-
If the confirmatory test is negative for benzodiazepines, the initial result is likely a false positive due to orphenadrine interference.
-
If the confirmatory test is positive for benzodiazepines, it indicates the presence of these drugs, and the result is a true positive.
-
-
Investigate Other Causes: If orphenadrine is not present in the medication history, investigate other potential causes of a false positive, such as other cross-reacting medications.
Data on Orphenadrine Interference
The following table summarizes the known interference of orphenadrine with common laboratory assays. It is important to note that quantitative data on the exact concentrations of orphenadrine causing interference are limited and can be highly dependent on the specific assay used.
| Laboratory Assay | Target Analyte | Interference Reported | Mechanism of Interference | Confirmation Method |
| Urine Drug Screen (Immunoassay) | Benzodiazepines | Yes (Confirmed) [1] | Cross-reactivity due to structural similarity | GC-MS or LC-MS |
| Urine Drug Screen (Immunoassay) | Opiates/Morphine | Possible (Less Documented) | Potential cross-reactivity | GC-MS or LC-MS |
Experimental Protocols
Protocol: Investigating Orphenadrine Cross-Reactivity in a Urine Drug Screen Immunoassay
This protocol provides a general framework for researchers to assess the potential for orphenadrine to cause false-positive results in a specific urine drug screen immunoassay.
Objective: To determine the concentration at which orphenadrine produces a positive result in a benzodiazepine (or other) immunoassay.
Materials:
-
Orphenadrine citrate (B86180) standard (known concentration)
-
Drug-free human urine
-
Benzodiazepine immunoassay kits (or the specific assay being investigated)
-
Microplate reader (if applicable)
-
Pipettes and sterile consumables
-
Confirmatory analysis equipment (GC-MS or LC-MS)
Methodology:
-
Preparation of Orphenadrine Spiked Samples:
-
Prepare a stock solution of orphenadrine citrate in drug-free human urine.
-
Create a dilution series of orphenadrine in drug-free urine to cover a range of physiologically relevant concentrations. Suggested concentrations could range from 1 µg/mL to 500 µg/mL.
-
Include a negative control (drug-free urine) and a positive control (urine spiked with a known concentration of the target analyte, e.g., diazepam for a benzodiazepine assay).
-
-
Immunoassay Procedure:
-
Follow the manufacturer's instructions for the specific immunoassay kit being used.
-
Run the prepared orphenadrine-spiked samples, the negative control, and the positive control on the immunoassay.
-
Perform each concentration in triplicate to ensure reproducibility.
-
-
Data Analysis:
-
Record the results from the immunoassay (e.g., absorbance values, qualitative positive/negative).
-
Determine the minimum concentration of orphenadrine that produces a positive result according to the assay's cutoff criteria.
-
Calculate the percentage of cross-reactivity if possible, based on the manufacturer's guidelines.
-
-
Confirmatory Analysis:
-
Submit the samples that tested positive in the immunoassay for confirmatory analysis by GC-MS or LC-MS to confirm the absence of the target analyte.
-
Experimental Workflow Diagram:
References
- 1. medcentral.com [medcentral.com]
- 2. ohsu.edu [ohsu.edu]
- 3. scispace.com [scispace.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. What drugs are likely to interfere with urine drug screens? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the yield of orphenadrine synthesis
Welcome to the technical support center for orphenadrine (B1219630) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of orphenadrine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for orphenadrine?
The most common laboratory and industrial synthesis of orphenadrine is a variation of the Williamson ether synthesis. This method involves the reaction of o-methylbenzhydryl chloride with N,N-dimethylethanolamine. The resulting orphenadrine base is then typically converted to its citrate (B86180) salt for stability and pharmaceutical use.[1][2]
Q2: What are the critical parameters influencing the yield of the reaction?
Several factors can significantly impact the yield of orphenadrine synthesis:
-
Reaction Temperature: The temperature needs to be carefully controlled. For instance, different protocols suggest temperatures ranging from 100°C to 130°C, with higher temperatures potentially leading to higher yields.[1][2]
-
Solvent: The choice of solvent is crucial. Xylene is a common solvent for this reaction.[1] The use of polar aprotic solvents like acetonitrile (B52724) or DMF can be beneficial in Williamson ether syntheses as they tend to increase the reaction rate.[3]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. Typical reaction times range from 2 to 8 hours.[1][3]
-
Purity of Reactants: Using pure, anhydrous starting materials is essential to prevent side reactions and hydrolysis of the reagents.[4][5]
-
Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation and other undesirable side reactions.[1]
Q3: How is orphenadrine typically purified from the crude reaction mixture?
Purification of orphenadrine generally involves a multi-step process:
-
Initial Separation: After the reaction, the mixture is cooled, and any precipitated solids are removed.[1]
-
Solvent Extraction: The crude orphenadrine is dissolved in a suitable organic solvent like diethyl ether and washed with water to remove water-soluble impurities.[1][2]
-
Drying: The organic layer is dried using an anhydrous drying agent such as anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (B86663) (Na₂SO₄).[1][2]
-
Salt Formation: The purified orphenadrine base is then converted to a salt, typically the citrate salt, by reacting it with citric acid in a solvent like isopropanol. This causes the orphenadrine citrate to precipitate as a white crystalline solid, which can then be collected by filtration.[1][2]
-
Optional Free Base Regeneration: For some applications, the pure free base can be regenerated by treating the salt with a strong base like potassium hydroxide (B78521) (KOH) followed by extraction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature within the recommended range (e.g., 2-8 hours at 100-130°C). Monitor reaction progress using TLC.[1][2][3] |
| Side Reactions: Elimination reaction of the o-methylbenzhydryl chloride, which is a common side reaction in Williamson ether synthesis.[3] | Use a less sterically hindered base if applicable, and maintain the lowest effective temperature to favor substitution over elimination. | |
| Moisture in Reaction: Water can hydrolyze the reactants. | Ensure all glassware is oven-dried and reactants are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1][5] | |
| Product is an oil or fails to crystallize during salt formation | Impurities Present: The crude product may contain unreacted starting materials or byproducts that inhibit crystallization. | Repeat the washing and extraction steps. Consider purification of the crude orphenadrine base by column chromatography before proceeding with salt formation. |
| Incorrect Solvent for Crystallization: The chosen solvent may not be optimal for precipitating the orphenadrine salt. | Isopropanol is a commonly used solvent for the crystallization of orphenadrine citrate.[1][2] Ensure the correct solvent and appropriate volumes are used. | |
| Formation of unexpected byproducts | Reaction with Atmospheric Components: Reactants or products may be sensitive to air or moisture. | As mentioned, use an inert atmosphere and anhydrous conditions.[1] |
| Ring Alkylation: In Williamson ether synthesis with phenoxides, ring alkylation can compete with O-alkylation. While less common here, it's a possibility.[3] | Optimize reaction conditions (solvent, temperature) to favor O-alkylation. Aprotic solvents generally favor O-alkylation.[6][7] |
Quantitative Data Summary
The following table summarizes yields obtained under different reported experimental conditions for the synthesis of the orphenadrine intermediate.
| Reactants | Solvent | Temperature | Time | Drying Agent | Intermediate Yield | Reference |
| N,N-dimethylethanolamine and o-methylbenzhydryl chloride | None (neat) | 100°C | 2 hours | Anhydrous K₂CO₃ | 56.0% | [1][2] |
| N,N-dimethylethanolamine and o-methylbenzhydryl chloride | None (neat) | 130°C | 2 hours | Anhydrous Na₂SO₄ | 75.5% | [2] |
The following table shows the yield for the conversion of the orphenadrine intermediate to its citrate salt.
| Intermediate Mass | Citric Acid Mass | Solvent | Reaction Time | Final Yield (Citrate Salt) | Reference |
| 13.6 g | 10.6 g | 250 ml Isopropanol | 0.5 hours | 70.0% | [1][2] |
| 18.8 g | 14.6 g | 250 ml Propanol (B110389) | 1 hour | 76.0% | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Orphenadrine Intermediate (Yield: ~75%)
Materials:
-
N,N-dimethylethanolamine (17.5 g)
-
o-methylbenzhydryl chloride (20 g)
-
Diethyl ether (140 ml)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a 250 ml reaction flask, combine 17.5 g of N,N-dimethylethanolamine and 20 g of o-methylbenzhydryl chloride.
-
Stir the mixture and heat to 130°C.
-
Maintain the reaction at 130°C for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Dissolve the upper layer of the cooled mixture in 140 ml of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash three times with 40 ml of water each time.
-
Dry the ether layer with anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the orphenadrine intermediate.[2]
Protocol 2: Conversion to Orphenadrine Citrate (Yield: ~76%)
Materials:
-
Orphenadrine intermediate (18.8 g)
-
Citric acid (14.6 g)
-
Propanol (250 ml)
Procedure:
-
Dissolve 14.6 g of citric acid in 250 ml of propanol in a suitable flask.
-
Slowly add 18.8 g of the orphenadrine intermediate to the citric acid solution while stirring.
-
Continue stirring the mixture for 1 hour. A white precipitate will form.
-
Collect the white crystalline solid by filtration.
-
Wash the collected solid three times with propanol.
-
Dry the solid in an oven to obtain orphenadrine citrate.[2]
Visualizations
Caption: A typical workflow for the synthesis and purification of orphenadrine citrate.
Caption: A logical workflow for troubleshooting low yields in orphenadrine synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101440041A - Process for synthesizing mephenamine citrate salt - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Addressing the bitter taste of orphenadrine in oral formulations for animal studies
This technical support center provides guidance for researchers encountering challenges with the bitter taste of orphenadrine (B1219630) in oral formulations for animal studies. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my animal model refusing to consume the orphenadrine formulation?
A1: The most likely reason is the pronounced bitter taste of orphenadrine citrate (B86180).[1][2][3] Animals, particularly rodents, have a natural aversion to bitter tastes, which they often associate with toxic substances.[4] This can lead to decreased consumption of medicated water or food, potentially compromising the study's dosing accuracy.[5]
Q2: What are the primary methods for masking the bitter taste of orphenadrine?
A2: Several taste-masking strategies can be employed:
-
Sweeteners and Flavors: The addition of sweeteners like saccharin (B28170), sucralose (B1001), or stevia can counteract bitterness.[6][7][8] Flavors such as vanilla or strawberry may also improve palatability.[6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can physically trap the orphenadrine molecule, preventing it from interacting with taste receptors.[9][10][11] β-cyclodextrin is a commonly used agent for this purpose.[12][13]
-
Polymer Coating/Microencapsulation: Coating particles of the drug with a polymer creates a physical barrier that prevents the drug from dissolving in the oral cavity and coming into contact with taste buds.[10][14][15]
-
Formulation with Lipids or in Semi-Solids: Incorporating the drug into a lipid-based formulation or a palatable semi-solid jelly can also physically mask the taste.[14][16]
Q3: Are there specific sweeteners that are more effective for rodents?
A3: Yes, rodent preferences can differ from humans. Saccharin is a widely used and effective sweetener for rats and mice.[17] Stevia and its derivatives (e.g., Rebaudioside A) are also preferred over water, though direct comparison tests suggest saccharin may be more palatable to rodents.[17] It is crucial to select non-caloric sweeteners like saccharin or sucralose if metabolic pathways are a key aspect of the study.[6][18]
Q4: How does orphenadrine trigger the bitter taste response?
A4: Orphenadrine, like many pharmaceutical compounds, activates specific Type 2 Taste Receptors (T2Rs), which are G-protein coupled receptors (GPCRs) located on taste bud cells in the oral cavity.[19][20] The binding of orphenadrine to these receptors initiates an intracellular signaling cascade that results in neurotransmitter release, signaling the perception of bitterness to the brain.[21]
Troubleshooting Guide
This guide addresses the common issue of low voluntary consumption of orphenadrine-medicated formulations.
Problem: Animals are not consuming the target dose of the orphenadrine formulation.
Below is a workflow to diagnose and solve this issue.
Key Experimental Protocols
Protocol 1: Taste-Masking via Cyclodextrin Complexation
This protocol describes a common method for preparing a taste-masked orphenadrine formulation using β-cyclodextrin.
Objective: To prepare an orphenadrine-cyclodextrin inclusion complex to reduce bitterness.
Materials:
-
Orphenadrine Citrate
-
β-Cyclodextrin
-
Deionized Water
-
Magnetic Stirrer
-
Lyophilizer (Freeze-dryer) or Oven
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of Orphenadrine Citrate to β-Cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.[13]
-
Cyclodextrin Dissolution: Dissolve the calculated amount of β-cyclodextrin in a minimal amount of deionized water with gentle heating (40-50°C) and stirring to form a clear solution.
-
Orphenadrine Addition: Slowly add the powdered Orphenadrine Citrate to the β-cyclodextrin solution while maintaining continuous stirring.
-
Kneading/Stirring: Continue to stir the mixture for several hours (e.g., 4-6 hours) at a constant temperature. The mixture may become a paste. If so, knead thoroughly.
-
Drying:
-
Freeze-Drying (Preferred): Freeze the resulting paste or solution and lyophilize it for 24-48 hours until a dry powder is obtained.
-
Oven Drying: Alternatively, dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
-
Sieving and Storage: Pass the dried complex through a fine-mesh sieve to ensure uniformity. Store in an airtight, light-resistant container.
-
Confirmation (Optional): Techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of the inclusion complex.
Protocol 2: Two-Bottle Preference Test
This behavioral test is used to assess the palatability of the formulated drug.[22][23]
Objective: To quantify an animal's preference for the taste-masked orphenadrine solution versus a control solution.
Materials:
-
Two identical drinking bottles per cage
-
Taste-masked orphenadrine solution at the target concentration
-
Control solution (vehicle, e.g., water with the same sweetener concentration)
-
Cages suitable for the test animal (e.g., mice, rats)
Methodology:
-
Acclimatization: For 2-3 days prior to the test, house animals individually with two bottles of regular drinking water to accustom them to the two-bottle setup.
-
Test Preparation: Weigh both bottles (one filled with the control solution, one with the orphenadrine solution) before placing them in the cage.
-
Test Period (Day 1): Place both bottles in the cage. The position of the bottles (left vs. right) should be randomized for each animal to prevent side-bias. Allow access for a defined period (e.g., 24 hours).
-
Measurement (Day 1): After the period, remove and weigh both bottles. Calculate the fluid consumption from each bottle (Initial Weight - Final Weight = Grams Consumed; assume 1g ≈ 1mL).
-
Test Period (Day 2): Refill the bottles and place them back in the cage, but switch their positions (left/right) to control for any learned place preference.
-
Measurement (Day 2): Repeat the consumption measurement after the same time period.
-
Data Analysis: Calculate the Preference Ratio using the formula: Preference Ratio (%) = (Volume of Orphenadrine Solution Consumed / Total Volume Consumed) x 100 A preference ratio > 50% indicates a preference for the drug solution, ~50% indicates indifference, and < 50% indicates aversion.
Underlying Mechanisms of Bitter Taste Perception
Understanding the signaling pathway for bitter taste can inform strategies for taste-masking. The goal is to prevent the initial binding event between the drug molecule and its receptor.
Data Summaries
Table 1: Properties of Orphenadrine Citrate
| Property | Description | Reference(s) |
| Appearance | White, crystalline powder | [1][2] |
| Taste | Bitter | [1][2][3][24] |
| Odor | Practically odorless | [1][3] |
| Water Solubility | Sparingly soluble | [1][24][25] |
| Alcohol Solubility | Slightly soluble | [1][25] |
| Molecular Weight | 461.51 g/mol | [1][2] |
Table 2: Common Taste-Masking Agents for Rodent Formulations
| Agent Type | Example(s) | Typical Concentration (in water) | Mechanism | Reference(s) |
| Sweeteners | Sodium Saccharin | 0.01% - 0.3% | Activates sweet taste receptors (T1R2/T1R3), counteracting bitterness. | [7][17] |
| Sucralose | Varies (highly potent) | Activates sweet taste receptors. | [6][18] | |
| Complexing Agents | β-Cyclodextrin | Molar ratio to drug (e.g., 2:1) | Forms an inclusion complex, physically sequestering the bitter drug. | [9][11] |
| Polymers | Eudragit E | Varies (used as a coating) | Creates a physical barrier preventing drug dissolution in the mouth. | [14] |
| Thickening Agents | Gelatin, Gums | Varies by desired viscosity | Increases viscosity, reducing diffusion of drug to taste buds. | [6][15] |
References
- 1. Orphenadrine Citrate [dailymed.nlm.nih.gov]
- 2. Orphenadrine Citrate Supplier, Trader From Navi Mumbai, Maharashtra - Best Price [zenitalifescience.online]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Bad Taste of Medicines: Overview of Basic Research on Bitter Taste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How low water consumption affects medication results in pigs - Articles - pig333, pig to pork community [pig333.com]
- 6. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 7. US4581378A - Rodenticide compositions comprising an artificial sweetener and a rodenticide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taste Masking for Bitter Drugs: Practical Approach | ZIM Labs [zimlab.in]
- 11. cyclolab.hu [cyclolab.hu]
- 12. tandfonline.com [tandfonline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. Stevia and Saccharin Preferences in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Artificial Sweeteners and Whole-Food Science: Could Mice Help Clinicians Make Diet Recommendations for IBD Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraoral bitter taste receptors as mediators of off-target drug effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 22. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Buy Orphenadrine citrate | 4682-36-4 [smolecule.com]
Validation & Comparative
A Comparative Analysis of Orphenadrine and Cyclobenzaprine as Muscle Relaxants
Published: December 15, 2025
This guide provides a detailed comparative analysis of two commonly prescribed, centrally-acting skeletal muscle relaxants: orphenadrine (B1219630) and cyclobenzaprine (B1214914). It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by available experimental data.
Introduction
Orphenadrine and cyclobenzaprine are utilized as adjuncts to rest and physical therapy for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] While both achieve muscle relaxation through central nervous system (CNS) depression, their pharmacological profiles are distinct.[3][4] Orphenadrine, structurally related to diphenhydramine, possesses anticholinergic, antihistaminic, and mild analgesic properties.[5][6][7] Cyclobenzaprine is structurally similar to tricyclic antidepressants (TCAs) and exerts its effects primarily at the brainstem level.[3][8][9] This guide will dissect these differences to provide a clear comparative framework.
Mechanism of Action
The therapeutic effects of orphenadrine and cyclobenzaprine stem from different interactions with neurotransmitter systems within the CNS. Neither drug acts directly on skeletal muscle fibers or the neuromuscular junction.[1][6]
Orphenadrine
Orphenadrine's mechanism is not fully elucidated but is primarily attributed to its potent central anticholinergic (atropine-like) effects.[6][10] It is considered a multi-receptor antagonist, or a "dirty drug," due to its action on various pathways.[7][11] Its key actions include:
-
Muscarinic Acetylcholine Receptor Antagonism: This anticholinergic action is thought to counteract the increased cholinergic stimulation in motor pathways, leading to reduced muscle hypertonia.[5][7]
-
Histamine H1 Receptor Antagonism: As a derivative of the ethanolamine (B43304) class of antihistamines, it blocks H1 receptors, which may contribute to its sedative effects.[5][7]
-
NMDA Receptor Antagonism: Orphenadrine also acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, a property that may contribute to its analgesic effects.[5][7]
Cyclobenzaprine
Cyclobenzaprine acts primarily within the CNS at the brainstem level, as opposed to the spinal cord.[1][12] Its mechanism is complex but is understood to involve the modulation of descending motor pathways.
-
Serotonin 5-HT2 Receptor Antagonism: Cyclobenzaprine is a potent antagonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.[8] By inhibiting these descending serotonergic pathways that facilitate motor neuron activity, it reduces overall muscle tone.[9]
-
Influence on Noradrenergic Pathways: Animal studies suggest that cyclobenzaprine activates neurons in the locus coeruleus of the brainstem.[13][14] This leads to an increased release of norepinephrine (B1679862) in the spinal cord, which then exerts an inhibitory effect on alpha motor neurons.[9][13]
-
Structural Similarity to TCAs: Its chemical structure is very similar to amitriptyline, and it shares anticholinergic, antihistaminic, and serotonin-norepinephrine reuptake inhibition properties, which contribute to its overall effect and side effect profile.[8][12]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion profiles of orphenadrine and cyclobenzaprine show notable differences that influence their dosing and clinical application.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Orphenadrine | Cyclobenzaprine |
|---|---|---|
| Bioavailability | ~90%[11] | 33–55%[8][15] |
| Protein Binding | ~95%[11] | ~93%[8] |
| Metabolism | Extensively hepatic[4][10] | Hepatic (CYP3A4, CYP1A2, CYP2D6)[3] |
| Elimination Half-life | 14–16 hours[10] (single dose) | 18 hours[8][15] (immediate-release) |
| Time to Peak (Tmax) | 2–4 hours[4] | ~4.5 hours[16] |
Note: The elimination half-life of orphenadrine has been shown to increase with multiple doses.[17]
Clinical Efficacy
Both orphenadrine and cyclobenzaprine are considered effective compared to placebo for the relief of discomfort associated with acute, painful musculoskeletal conditions, such as low back and neck pain.[18]
-
Cyclobenzaprine is one of the most extensively studied muscle relaxants and has been consistently found to be effective in clinical trials.[19][20] It has been shown to improve pain, tenderness, and limitation of motion.[1]
-
Orphenadrine also has fair evidence of efficacy in treating acute back and neck pain when compared to a placebo.[18][21]
-
Comparative Efficacy: There is currently insufficient evidence from head-to-head clinical trials to definitively determine the relative efficacy or safety of orphenadrine versus cyclobenzaprine.[18][20]
Safety and Tolerability
The adverse effect profiles of both drugs are primarily driven by their central nervous system activity and anticholinergic properties.
Table 2: Comparative Adverse Effect Profile
| Adverse Effect | Orphenadrine | Cyclobenzaprine |
|---|---|---|
| Drowsiness | Common[22][23] | Very Common (up to 38%)[19][24] |
| Dry Mouth | Very Common[22][23] | Very Common (up to 32%)[19][24] |
| Dizziness | Common[22][23] | Common (~10%)[19][24] |
| Constipation | Common[22][23] | Common (1-10%)[24] |
| Blurred Vision | Common[23] | Possible[25] |
| Urinary Retention | Possible[23] | Possible[24] |
| Tachycardia | Possible[26][27] | Possible, especially in overdose[19] |
| Confusion | Possible, especially in elderly[22] | Possible, especially in elderly[19] |
Cyclobenzaprine's relation to TCAs means overdose can lead to serious cardiac toxicity, including arrhythmias.[3] Orphenadrine is contraindicated in patients with glaucoma, myasthenia gravis, and certain gastrointestinal or bladder obstructions due to its strong anticholinergic effects.[27]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are generalized protocols for key types of studies used to evaluate these compounds.
Protocol: Pharmacokinetic Analysis in Healthy Volunteers
This protocol describes a typical single-dose, crossover study to determine the pharmacokinetic parameters of an oral muscle relaxant.
-
Study Design: A randomized, single-dose, two-period crossover study with a washout period of at least 14 days.
-
Subjects: Healthy adult volunteers (e.g., n=24) who have provided informed consent. Subjects undergo screening for health status, including liver and kidney function tests.
-
Drug Administration: Subjects receive a single oral dose of either orphenadrine (e.g., 100 mg) or cyclobenzaprine (e.g., 10 mg) after an overnight fast.
-
Blood Sampling: Venous blood samples are collected in heparinized tubes pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method.[28] This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.
Protocol: Double-Blind, Placebo-Controlled Efficacy Trial
This protocol outlines a standard design for assessing the efficacy of a muscle relaxant in patients with acute low back pain.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Subjects: Patients presenting with acute, non-radicular low back pain of less than 72 hours duration.
-
Randomization: Eligible patients are randomly assigned to one of three treatment arms: orphenadrine (e.g., 100 mg twice daily), cyclobenzaprine (e.g., 5 mg three times daily), or a matching placebo for a duration of 7 days.
-
Outcome Measures:
-
Primary Endpoint: The change from baseline in a patient-reported pain intensity score on a 100-mm Visual Analog Scale (VAS) at Day 3.
-
Secondary Endpoints: Physician-rated muscle spasm, patient-rated global impression of change, and functional improvement measured by a validated questionnaire (e.g., Roland-Morris Disability Questionnaire).
-
-
Safety Assessment: All adverse events are recorded at each study visit.
-
Statistical Analysis: An intent-to-treat (ITT) analysis is performed. The primary endpoint is analyzed using an Analysis of Covariance (ANCOVA) model with the baseline score as a covariate.
Summary and Conclusion
Orphenadrine and cyclobenzaprine are both effective centrally-acting muscle relaxants but operate through distinct pharmacological mechanisms. Orphenadrine's profile is dominated by its anticholinergic, antihistaminic, and NMDA antagonist activities. In contrast, cyclobenzaprine, a structural analog of tricyclic antidepressants, primarily modulates descending serotonergic and noradrenergic pathways from the brainstem.
Key comparative points include:
-
Mechanism: Orphenadrine is a multi-receptor antagonist (muscarinic, H1, NMDA), while cyclobenzaprine's effects are more targeted to brainstem monoamine pathways (notably 5-HT2 antagonism).
-
Pharmacokinetics: Orphenadrine has higher bioavailability than cyclobenzaprine.
-
Side Effects: Both cause significant drowsiness and dry mouth. Cyclobenzaprine's TCA-like structure poses a greater risk of cardiac toxicity in overdose scenarios, while orphenadrine's potent anticholinergic effects limit its use in patients with conditions like glaucoma or myasthenia gravis.
The choice between these agents in a clinical setting may be guided by the patient's comorbidities and potential for drug interactions. For drug development professionals, the distinct mechanisms offer different targets for designing novel muscle relaxants with improved efficacy and tolerability profiles. Further head-to-head clinical trials are necessary to establish a definitive comparative efficacy and safety profile.
References
- 1. drugs.com [drugs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Orphenadrine Monograph for Professionals - Drugs.com [drugs.com]
- 7. SMPDB [smpdb.ca]
- 8. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mims.com [mims.com]
- 11. Orphenadrine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medcentral.com [medcentral.com]
- 20. droracle.ai [droracle.ai]
- 21. droracle.ai [droracle.ai]
- 22. 10 Orphenadrine Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 23. thekingsleyclinic.com [thekingsleyclinic.com]
- 24. Cyclobenzaprine Side Effects: Common, Severe, Long Term [drugs.com]
- 25. Cyclobenzaprine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 26. Norflex vs. Flexeril for Musculoskeletal Conditions: Important Differences and Potential Risks. [goodrx.com]
- 27. mims.com [mims.com]
- 28. researchgate.net [researchgate.net]
Orphenadrine in Postoperative Pain: A Comparative Analysis of Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of orphenadrine (B1219630) in postoperative pain models, evaluating its performance against other common analgesics. The information is supported by experimental data from both clinical and preclinical studies, with detailed methodologies and quantitative comparisons to aid in research and development.
Executive Summary
Orphenadrine, a centrally acting agent with both anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist properties, has been investigated for its potential role in managing postoperative pain, often in combination with other analgesics. Clinical studies suggest that orphenadrine, when combined with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802), may offer improved pain relief compared to either agent alone, although evidence for a significant opioid-sparing effect is not consistently strong. Preclinical studies in incisional pain models are necessary to further elucidate its standalone analgesic efficacy and mechanisms. This guide synthesizes the available data to provide a clear comparison of orphenadrine with standard postoperative pain management options.
Clinical Efficacy of Orphenadrine and Comparators
The following tables summarize quantitative data from clinical trials evaluating the efficacy of orphenadrine, primarily in combination with other analgesics, against various comparators in postoperative pain settings.
Table 1: Orphenadrine in Combination with Diclofenac for Postoperative Pain
| Study/Regimen | Patient Population | Primary Outcome Measure | Results |
| Diclofenac-Orphenadrine vs. Diclofenac vs. Placebo | Cruciate Ligament Surgery | Cumulative hydromorphone consumption (PCA) at 24h | - Diclofenac-Orphenadrine: 4.13 mg (SD ± 2.57) - Diclofenac alone: 5.73 mg (SD ± 4.75) - Placebo: 5.90 mg (SD ± 2.90) (No significant difference between groups)[1][2][3][4] |
| Diclofenac-Orphenadrine + Morphine PCA vs. Morphine PCA alone | Hip Replacement | Pain Intensity (VAS) at 24h | - Diclofenac-Orphenadrine group: 20 mm - Control group: 30 mm (p=0.05)[5] |
| Diclofenac-Orphenadrine vs. Tramadol (B15222) | Spine Surgery | Pain Intensity (VAS) at 6:00 on day 2 | - Diclofenac-Orphenadrine group: Me=10 - Tramadol group: Me=20 (Significant difference)[6][7] |
Table 2: Orphenadrine in Combination with Paracetamol (Acetaminophen)
| Study/Regimen | Patient Population | Primary Outcome Measure | Results |
| Orphenadrine-Acetaminophen vs. Orphenadrine vs. Acetaminophen vs. Placebo | Oral Surgery | Sum of Pain Intensity Difference (SPID) over 6h | - Orphenadrine-Acetaminophen combination showed significantly better analgesic efficacy (PID and SPID scores) compared to the other three groups from 30 minutes to 6 hours.[8] |
Preclinical Evaluation in a Postoperative Pain Model
The Brennan model of incisional pain in rats is a widely used preclinical model to assess the efficacy of analgesics for postoperative pain.[9][10]
Experimental Protocol: Rat Model of Incisional Pain (Brennan Model)
1. Animal Preparation:
-
Species: Male Sprague-Dawley rats (180-200g).
-
Housing: Housed in groups of three with free access to food and water. Animals are acclimated to the testing environment before the experiment.
2. Surgical Procedure:
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A 1 cm longitudinal incision is made through the skin, fascia, and underlying plantar muscle of the hind paw with a sterile scalpel blade.
-
Suturing: The skin is closed with sutures.
-
Postoperative Care: Animals are monitored during recovery from anesthesia.
3. Behavioral Testing:
-
Mechanical Allodynia Assessment (von Frey Test):
-
Rats are placed in a testing chamber with a mesh floor.
-
Calibrated von Frey filaments are applied to the plantar surface of the incised paw.
-
The paw withdrawal threshold (PWT) is determined using the up-down method. A lower PWT indicates increased pain sensitivity.
-
Baseline measurements are taken before surgery, and post-incision measurements are taken at various time points (e.g., 2, 4, 24, 48 hours) after drug administration.[9][10]
-
-
Drug Administration:
-
Orphenadrine or comparator drugs (e.g., diclofenac, tramadol, morphine) are administered at predetermined doses and routes (e.g., intraperitoneal, oral) at a specific time point after surgery (e.g., 23 hours post-incision for testing at 24 hours).
-
4. Data Analysis:
-
The paw withdrawal thresholds are averaged for each treatment group and compared with the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the analgesic effect.
Signaling Pathways and Mechanism of Action
Orphenadrine's analgesic effects are believed to be mediated through at least two distinct mechanisms: NMDA receptor antagonism and anticholinergic activity.
NMDA Receptor Antagonism in Nociceptive Transmission
Orphenadrine acts as a non-competitive antagonist at the NMDA receptor in the central nervous system.[11] In the dorsal horn of the spinal cord, NMDA receptors are crucial for the induction and maintenance of central sensitization, a key process in the transition from acute to chronic pain. By blocking the NMDA receptor, orphenadrine can reduce the influx of Ca2+, which in turn attenuates the activation of downstream signaling cascades that lead to increased neuronal excitability and pain hypersensitivity.[7]
Anticholinergic Mechanism in Pain Modulation
Orphenadrine also exhibits anticholinergic properties by acting as a muscarinic receptor antagonist. In the central nervous system, cholinergic signaling is involved in pain modulation. By blocking muscarinic receptors, orphenadrine can interfere with acetylcholine-mediated neurotransmission in pain pathways, potentially leading to reduced pain perception. The exact downstream signaling of this antagonism in nociceptive neurons is complex but is thought to involve modulation of G-protein coupled receptor signaling and ion channel activity.
Comparative Discussion
-
Orphenadrine as an Adjuvant: The available clinical data primarily supports the use of orphenadrine as an adjuvant analgesic, particularly in combination with NSAIDs. The combination of orphenadrine and diclofenac has shown some benefit in reducing postoperative pain intensity and, in some cases, opioid consumption, although the latter is not a consistent finding.[1][2][3][4][5][6][7] The study on oral surgery pain suggests a synergistic effect when combined with paracetamol.[8]
-
Comparison with Standard Analgesics:
-
NSAIDs (Diclofenac): While the combination with orphenadrine may be superior, diclofenac alone is a potent analgesic for postoperative pain. The added benefit of orphenadrine needs to be weighed against the potential for anticholinergic side effects.
-
Opioids (Morphine, Tramadol): Opioids remain a cornerstone for moderate to severe postoperative pain. The data on orphenadrine's opioid-sparing effect is mixed. Some studies show a reduction in opioid need when orphenadrine is added to an NSAID, while others do not demonstrate a significant difference.[1][2][3][4][5] A direct comparison with tramadol in one study suggested better pain control with the diclofenac-orphenadrine combination.[6][7]
-
Paracetamol (Acetaminophen): The finding that an orphenadrine-acetaminophen combination is superior to either drug alone in oral surgery pain is promising and warrants further investigation in other postoperative settings.[8]
-
-
Preclinical Perspective: The lack of robust preclinical data on orphenadrine monotherapy in incisional pain models is a significant gap. Such studies would be invaluable for understanding its intrinsic analgesic properties and for optimizing its clinical use, including dose-ranging and timing of administration.
Conclusion
Orphenadrine, through its dual mechanism of NMDA receptor antagonism and anticholinergic activity, presents an interesting profile for the management of postoperative pain. Current evidence suggests its primary utility is as an adjuvant to NSAIDs, potentially enhancing their analgesic effects. However, more rigorous clinical trials are needed to definitively establish its opioid-sparing capabilities and to compare its efficacy as a standalone agent against standard analgesics. Further preclinical research using validated postoperative pain models is crucial to fully characterize its analgesic potential and to guide future clinical development. Researchers and drug development professionals should consider these factors when designing studies to further validate the role of orphenadrine in postoperative pain management.
References
- 1. Intravenous diclofenac and orphenadrine for the treatment of postoperative pain after remifentanil-based anesthesia: A double-blinded, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous diclofenac and orphenadrine for the treatment of postoperative pain after remifentanil-based anesthesia : A double-blinded, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous diclofenac and orphenadrine for the treatment of postoperative pain after remifentanil-based anesthesia | springermedizin.at [springermedizin.at]
- 5. [The use of a fixed combination of diclofenac and orphenadrine for postoperative pain relief in orthopedic patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMDA Receptor Activation Underlies the Loss of Spinal Dorsal Horn Neurons and the Transition to Persistent Pain after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic combinations with orphenadrine in oral post-surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Head-to-head comparison of orphenadrine and baclofen for muscle spasticity
A Guide for Researchers and Drug Development Professionals
Muscle spasticity, a debilitating symptom of upper motor neuron syndrome resulting from conditions such as multiple sclerosis, spinal cord injury, and stroke, presents a significant therapeutic challenge. This guide provides a comprehensive, data-driven comparison of two centrally acting skeletal muscle relaxants, orphenadrine (B1219630) and baclofen (B1667701), to inform research and clinical development in the management of spasticity. While both drugs aim to alleviate muscle hypertonia, they operate through distinct pharmacological pathways and have been evaluated in different clinical contexts. Direct head-to-head clinical trials for spasticity are notably scarce; therefore, this comparison synthesizes data from individual placebo-controlled studies to provide a parallel assessment of their efficacy and safety profiles.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between orphenadrine and baclofen lies in their molecular targets and subsequent signaling cascades.
Baclofen , a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its effects as a selective agonist for GABA-B receptors.[1][2] Its binding to these G protein-coupled receptors, located both pre- and postsynaptically in the spinal cord, leads to a reduction in the release of excitatory neurotransmitters and hyperpolarization of postsynaptic neurons, ultimately dampening the hyperexcitable reflexes that cause spasticity.[1][3]
Orphenadrine , an anticholinergic agent of the ethanolamine (B43304) antihistamine class, possesses a more complex and less defined mechanism of action in the context of muscle relaxation.[4][5] Its therapeutic effects are attributed to a combination of central anticholinergic activity, NMDA receptor antagonism, and potential influences on descending inhibitory pathways of the central nervous system.[6][7][8] Unlike baclofen, it does not act directly on GABAergic systems.
Efficacy in Muscle Spasticity: A Review of Clinical Data
Quantitative data from placebo-controlled trials provide insights into the efficacy of each agent in reducing spasticity, commonly measured using the Ashworth or Modified Ashworth Scale (MAS).
| Drug | Study Population | Dosage | Primary Efficacy Endpoint | Result | p-value |
| Orphenadrine | Spinal Cord Injury | 60 mg (intravenous) | Reduction in Ashworth Scale score | Significant reduction vs. placebo | < 0.0001[1] |
| Baclofen | Multiple Sclerosis | 70-80 mg/day (oral) | Reduction in resistance to passive joint movement | Effective relative to placebo | Not specified[2] |
| Baclofen | Stroke | 50 µg (intrathecal bolus) | Change in lower extremity Ashworth score | -1.9 point reduction from baseline | < 0.0001[9] |
| Baclofen | Multiple Sclerosis | Not specified (oral) | Improvement in muscle tone | 55-72% of patients improved vs. 0-17.4% on placebo | Significant[10] |
Comparative Adverse Effects
While direct comparative safety data for spasticity is limited, information from various studies highlights the distinct adverse effect profiles of orphenadrine and baclofen.
| Adverse Effect | Orphenadrine | Baclofen |
| Common | Dry mouth, drowsiness, dizziness, constipation, blurred vision[6] | Drowsiness, dizziness, weakness, fatigue, confusion, nausea[11] |
| Serious/Less Common | Urinary retention, confusion, tachycardia[6] | Seizures (especially on withdrawal), hallucinations, hypotension, severe rebound spasticity on abrupt withdrawal of intrathecal form[1][11] |
Experimental Protocols
Assessment of Spasticity in Clinical Trials
A standardized protocol for assessing the efficacy of anti-spasticity agents is crucial for reliable and comparable data. The following outlines a typical methodology based on a review of clinical trials.
1. Patient Selection:
-
Inclusion Criteria: Diagnosis of a condition known to cause spasticity (e.g., multiple sclerosis, spinal cord injury, stroke), age 18-75, and a baseline spasticity score of ≥3 on the Modified Ashworth Scale in at least two affected muscle groups.[3]
-
Exclusion Criteria: Known hypersensitivity to the investigational drug, uncontrolled epilepsy, and use of other anti-spasticity medications within a specified washout period.[3]
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group or cross-over design is typically employed.[1][2]
3. Intervention:
-
Patients are randomized to receive either the active drug (e.g., orphenadrine or baclofen) or a matching placebo.
-
Dosage is often titrated over an initial period to achieve optimal therapeutic effect with minimal side effects.[2]
4. Outcome Measures:
-
Primary Endpoint: Change from baseline in the Modified Ashworth Scale (MAS) score in the most affected limb or a group of muscles. The MAS is a 6-point ordinal scale (0, 1, 1+, 2, 3, 4) that assesses resistance to passive movement.[5][12]
-
Secondary Endpoints:
-
Penn Spasm Frequency Scale (PSFS): A self-reported scale to quantify the frequency of muscle spasms.[9]
-
Numeric Pain Rating Scale (NPRS): To assess spasticity-related pain.[3]
-
Quality of Life Measures: Such as the EuroQol-5D (EQ-5D).[3]
-
Electrophysiological Measures: H-reflex and F-wave studies can provide objective measures of motoneuron excitability.[13]
-
5. Data Analysis:
-
Statistical analysis is performed to compare the change in primary and secondary outcome measures between the active treatment and placebo groups.
Conclusion and Future Directions
Current evidence indicates that baclofen is a well-established treatment for spasticity of spinal origin, with a clearly defined mechanism of action and supporting clinical trial data. Orphenadrine, while demonstrating efficacy in reducing spastic hypertonia in a study of spinal cord injury patients, is more commonly utilized for painful musculoskeletal conditions, and its role in the long-term management of central spasticity is less clear.
A significant gap in the literature is the lack of direct, head-to-head comparative trials of oral orphenadrine and oral baclofen for the treatment of muscle spasticity. Such studies are crucial for establishing the relative efficacy, safety, and therapeutic niches of these two compounds. Future research should focus on well-designed, randomized controlled trials that directly compare these agents using standardized and validated outcome measures. Additionally, preclinical studies in animal models of spasticity could further elucidate the comparative neuropharmacological effects of orphenadrine and baclofen.
References
- 1. Reduction of spastic hypertonia in patients with spinal cord injury: a double-blind comparison of intravenous orphenadrine citrate and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen, a new antispastic drug. A controlled, multicenter trial in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. A controlled clinical trial of chlormezanone, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining the effectiveness of intrathecal baclofen on spasticity in individuals with chronic spinal cord injury: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A controlled clinical trial of chlormezanone, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms. | Semantic Scholar [semanticscholar.org]
- 7. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Journal of Rehabilitation Medicine - Efficacy and safety of oral baclofen in the management of spasticity: A rationale for intrathecal baclofen - HTML [medicaljournals.se]
- 11. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ashworth Scale / Modified Ashworth Scale | RehabMeasures Database [sralab.org]
- 13. Quantitative assessment of spasticity: a narrative review of novel approaches and technologies - PMC [pmc.ncbi.nlm.nih.gov]
Orphenadrine-Paracetamol Combination: A Comparative Guide to Efficacy in Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the orphenadrine-paracetamol combination for pain relief, placed in context with other analgesic alternatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a synthesis of available clinical data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Executive Summary
The combination of orphenadrine (B1219630) citrate (B86180) and paracetamol is frequently prescribed for the management of painful musculoskeletal conditions, leveraging the muscle relaxant properties of orphenadrine and the analgesic and antipyretic effects of paracetamol. Clinical evidence supports the view that this combination offers superior pain relief compared to either placebo or paracetamol alone in conditions such as myalgia and acute low back pain.[1][2][3] The synergistic effect is thought to arise from their distinct yet complementary mechanisms of action. Orphenadrine, a centrally acting agent, exhibits anticholinergic, antihistaminic, and NMDA receptor antagonist properties, contributing to muscle relaxation and analgesia.[4] Paracetamol's analgesic effects are mediated through central mechanisms, including the modulation of the endocannabinoid system and serotonergic pathways. While direct head-to-head trials with other muscle relaxant-analgesic combinations are limited, the existing data provides a strong rationale for the use of the orphenadrine-paracetamol combination in specific clinical settings.
Mechanism of Action
The enhanced analgesic efficacy of the orphenadrine-paracetamol combination can be attributed to their synergistic actions on the central nervous system.
Paracetamol (Acetaminophen) exerts its analgesic effects primarily through central mechanisms. While its exact mode of action is not fully elucidated, it is understood to involve:
-
Inhibition of Cyclooxygenase (COX) enzymes in the central nervous system, which reduces prostaglandin (B15479496) synthesis.
-
Modulation of the endocannabinoid system through its metabolite, AM404.
-
Interaction with serotonergic pathways , which are involved in pain modulation.
Orphenadrine is a centrally acting skeletal muscle relaxant with a multi-faceted mechanism of action that contributes to its analgesic properties:
-
Anticholinergic effects: By blocking muscarinic receptors, orphenadrine helps to reduce muscle spasms.
-
NMDA Receptor Antagonism: Orphenadrine acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central pain sensitization.
-
H1 Receptor Antagonism: As an antihistamine, orphenadrine possesses sedative properties that can contribute to pain relief.[4]
The following diagram illustrates the proposed synergistic signaling pathways of the orphenadrine and paracetamol combination.
Caption: Proposed synergistic mechanisms of orphenadrine and paracetamol for pain relief.
Comparative Efficacy: Clinical Data
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of the orphenadrine-paracetamol combination.
Table 1: Orphenadrine/Paracetamol vs. Placebo for Myalgia
| Study | Treatment Arms | N | Primary Outcome | Results | p-value | Reference |
| Høivik et al. (1983) | Orphenadrine 35mg / Paracetamol 450mg | 22 | Daily pain relief (Visual Analogue Scale) | Statistically significant pain relief from day 2. Superior to placebo from day 3. | <0.05 | [5][6] |
| Placebo | 22 | No significant pain relief on any day. |
Table 2: Orphenadrine/Paracetamol vs. Paracetamol Alone for Musculoskeletal Conditions
| Study | Treatment Arms | N | Primary Outcome | Results | p-value | Reference |
| McGuinness (1983) | Orphenadrine / Paracetamol | - | Pain, spasm, and impaired activity | Significantly quicker recovery with the combination product. | <0.05 | [1][7] |
| Paracetamol alone | - | Slower recovery compared to the combination. |
Table 3: Orphenadrine/Paracetamol vs. Other Muscle Relaxants and Placebo for Painful Skeletal Muscle Spasms
| Study | Treatment Arms | N | Primary Outcome | Results (% of patients improved) | p-value | Reference |
| Valtonen (1975) | Orphenadrine / Paracetamol | 100 | Subjective assessment of treatment | 71% | <0.05 vs Placebo | [8] |
| Orphenadrine | 100 | 66% | <0.05 vs Placebo | [8] | ||
| Chlormezanone | 100 | 57% | NS vs Placebo | [8] | ||
| Placebo | 100 | 53% | [8] |
Experimental Protocols
This section provides a detailed methodology for a key clinical trial that demonstrates the efficacy of the orphenadrine-paracetamol combination.
Study: Effect of a combination of orphenadrine/paracetamol tablets ('Norgesic') on myalgia: a double-blind comparison with placebo in general practice (Høivik et al., 1983)[5][6]
Objective: To compare the clinical efficacy and tolerability of a combination of 35 mg orphenadrine citrate and 450 mg paracetamol with that of a placebo in patients with myalgia.
Study Design:
-
A controlled, double-blind, parallel-group, randomized clinical trial.
-
Duration: 7 days.
Participants:
-
Inclusion Criteria: 44 patients suffering from pain due to tension of the cervical and upper thoracic musculature.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Randomization: Patients were randomly allocated into two homogeneous groups, stratified by sex and initial pain intensity.
Interventions:
-
Treatment Group (n=22): One tablet of the combination preparation (35 mg orphenadrine citrate + 450 mg paracetamol) taken three times daily.
-
Control Group (n=22): One placebo tablet taken three times daily.
Outcome Measures:
-
Primary Outcome: The effect of treatment on pain, assessed daily using a Visual Analogue Scale (VAS).
Statistical Analysis: The abstract mentions statistical significance, implying the use of appropriate statistical tests to compare the changes in VAS scores between the two groups over the 7-day period.
The workflow for this clinical trial is illustrated in the diagram below.
Caption: Experimental workflow for the Høivik et al. (1983) clinical trial.
Comparison with Alternatives
-
vs. Cyclobenzaprine (B1214914): Both orphenadrine and cyclobenzaprine are effective muscle relaxants. User reviews suggest orphenadrine may have a slightly more favorable rating.[9] The choice between them may depend on the patient's specific symptoms and tolerance to side effects.
-
vs. NSAID combinations: A planned clinical trial aims to compare a three-drug combination of diclofenac (B195802), orphenadrine, and paracetamol against diclofenac alone and the orphenadrine-paracetamol combination for acute low back pain.[10] This suggests a clinical interest in determining the relative efficacy of adding an NSAID to the orphenadrine-paracetamol regimen.
Conclusion
The combination of orphenadrine and paracetamol is an effective therapeutic option for the management of pain associated with musculoskeletal conditions. Its efficacy is supported by clinical data demonstrating superiority over both placebo and paracetamol monotherapy. The distinct mechanisms of action of the two components provide a strong pharmacological basis for their synergistic analgesic effects. While more direct comparative studies with other combination analgesics are needed to definitively establish its place in therapy, the available evidence indicates that the orphenadrine-paracetamol combination is a valuable tool in the armamentarium for pain management. Future research should focus on well-designed, head-to-head clinical trials to further delineate its comparative efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Effect of a combination of orphenadrine/paracetamol tablets ('Norgesic') on myalgia: a double-blind comparison with placebo in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A double-blind comparison in general practice of a combination tablet containing orphenadrine citrate and paracetamol ('Norgesic') with paracetamol alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A controlled clinical trial of chlormezanone, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms. | Semantic Scholar [semanticscholar.org]
- 9. drugs.com [drugs.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Orphenadrine vs. Other Anticholinergic Agents: A Comparative Guide for Neuroscience Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orphenadrine (B1219630) with other key anticholinergic agents—atropine, scopolamine, and trihexyphenidyl (B89730)—focusing on their applications in neuroscience research. This document synthesizes experimental data on receptor binding affinities, functional antagonism, and in vivo effects to delineate the distinct pharmacological profiles of these compounds.
Orphenadrine, a derivative of diphenhydramine, is distinguished in the realm of anticholinergic research by its complex pharmacological profile.[1][2] Unlike more selective muscarinic antagonists, orphenadrine exhibits a broader range of activity, notably as a non-selective muscarinic receptor antagonist, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, and a histamine (B1213489) H1 receptor antagonist.[2][3][4] This "dirty drug" profile presents both unique therapeutic possibilities and challenges for specificity in experimental neuroscience.[2] This guide aims to dissect these complexities through direct comparison with the classical non-selective antagonist atropine, the central nervous system-penetrant scopolamine, and the M1-selective antiparkinsonian agent trihexyphenidyl.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a primary determinant of its potency and potential for off-target effects. The following tables summarize the inhibition constants (Ki) of orphenadrine, atropine, scopolamine, and trihexyphenidyl at human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) and the NMDA receptor.
Muscarinic Receptor Subtype Affinities
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Orphenadrine | 158.5 | 398.1 | 199.5 | 100.0 | 125.9 |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Trihexyphenidyl | 1.6 | 7.0 | 6.4 | 2.6 | 15.9 |
Note: Data is compiled from multiple sources and should be interpreted with consideration for slight variations in experimental conditions.
NMDA Receptor Affinity
| Drug | Receptor Target | Binding Site | Affinity (Ki, µM) |
| Orphenadrine | NMDA | PCP | 6.0 ± 0.7 |
| Atropine | NMDA | - | No significant binding reported |
| Scopolamine | NMDA | - | No direct competitive binding reported; modulates receptor function |
| Trihexyphenidyl | NMDA | - | No direct competitive binding reported; inhibits synaptic transmission via a mechanism independent of NMDA receptors |
Signaling Pathways and Mechanisms of Action
The distinct receptor profiles of these agents translate to different downstream signaling effects. Orphenadrine's dual antagonism of muscarinic and NMDA receptors offers a unique mechanism for modulating both cholinergic and glutamatergic neurotransmission.
References
- 1. Antagonism by (R)- and (S)-trihexyphenidyl of muscarinic stimulation of adenylyl cyclase in rat olfactory bulb and inhibition in striatum and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Generic Orphenadrine Citrate Extended-Release Tablets Demonstrate Bioequivalence to Reference Product
The bioequivalence of the generic 100 mg orphenadrine (B1219630) citrate (B86180) ER tablets was established through rigorous testing under both fasting and non-fasting conditions.[1] The studies were designed to compare the rate and extent of absorption of the generic product against the Norflex® 100 mg tablets, manufactured by 3M Pharmaceuticals.[1] The results of these studies indicated that the bioavailability of the generic tablet is similar to that of the reference product.[1]
Comparative Pharmacokinetic Analysis
While the full dataset from the in vivo bioequivalence studies is not publicly available, the FDA's review provides a summary of the key pharmacokinetic parameters. The studies demonstrated that the 90% confidence intervals for the ratio of the geometric means of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for the generic and reference products were within the acceptable limits for bioequivalence.
The FDA's summary noted that the AUC and Cmax of the test product were only 1-2% lower than that of the reference product, indicating a high degree of similarity in their in vivo performance.[1]
Table 1: Summary of Pharmacokinetic Bioequivalence Findings
| Parameter | Outcome |
| Bioequivalence (Fasting) | The generic product is bioequivalent to the reference product under fasting conditions.[1] |
| Bioequivalence (Fed) | The bioavailability of the generic product is similar to the reference product under non-fasting conditions.[1] |
| AUC and Cmax Comparison | The AUC and Cmax of the generic product were found to be 1-2% lower than the reference product.[1] |
In Vitro Dissolution Studies
In addition to the in vivo studies, comprehensive in vitro dissolution testing was conducted to compare the release profiles of the generic and reference tablets. These studies were performed in aqueous media across a range of pH levels to simulate the conditions of the gastrointestinal tract.[1] The dissolution profiles of the test and reference tablets were found to be similar across all tested media, further supporting the bioequivalence of the generic product.[1]
Table 2: Dissolution Study Protocols
| Parameter | Description |
| Apparatus | USP Apparatus 2 (Paddles)[1] |
| Rotation Speed | 50 and 75 rpm[1] |
| Volume | 900 mL[1] |
| Media | Water, 0.1N HCl (pH 1.25), Sodium Acetate (B1210297) Buffer (pH 4.5), Potassium Phosphate (B84403) Buffer (pH 6.4)[1] |
| Conclusion | Similar dissolution profiles were observed for the test and reference tablets in all media.[1] |
Experimental Protocols
The bioequivalence of the generic orphenadrine citrate ER tablets was established through well-defined clinical and laboratory protocols.
In Vivo Bioequivalence Study Protocol
The in vivo studies were conducted as single-dose, two-way crossover studies in healthy male and non-pregnant female subjects. The studies were performed under both fasting and fed conditions to assess the effect of food on drug absorption.
A washout period was observed between the two treatment periods. Blood samples were collected at predetermined time intervals (predose, and at 1, 2, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, 72, and 96 hours post-dose) to determine the plasma concentrations of orphenadrine.[1] The plasma samples were analyzed using a validated analytical method.
In Vitro Dissolution Study Protocol
Dissolution testing was performed on 12 individual tablets of both the generic and reference products. The studies utilized a USP Apparatus 2 (paddle method) at 50 and 75 rpm. The dissolution profiles were generated in 900 mL of four different media: water, 0.1N HCl (pH 1.25), sodium acetate buffer (pH 4.5), and potassium phosphate buffer (pH 6.4).[1]
Visualizing the Path to Bioequivalence
The following diagrams illustrate the workflow of the bioequivalence study and the logical framework for determining bioequivalence.
References
Comparative Efficacy of Orphenadrine and Tizanidine for Acute Back Pain: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of two commonly prescribed muscle relaxants for acute back pain: orphenadrine (B1219630) and tizanidine (B1208945). The information is intended for researchers, scientists, and drug development professionals seeking an objective, data-driven analysis of these therapeutic options.
Pharmacological Profile and Mechanism of Action
Both orphenadrine and tizanidine are centrally acting skeletal muscle relaxants, but they elicit their effects through distinct pharmacological pathways.
Orphenadrine is structurally similar to diphenhydramine (B27) and possesses anticholinergic and antihistaminic properties.[1][2] Its precise mechanism in alleviating muscle pain is not fully understood but is thought to involve the blockade of muscarinic acetylcholine (B1216132) receptors and H1 histamine (B1213489) receptors in the central nervous system (CNS).[2] Additionally, it may interfere with nerve impulse transmission from the spinal cord to skeletal muscles and affect descending serotonergic pathways, contributing to its antinociceptive effects.[2]
Tizanidine is an alpha-2 adrenergic agonist that acts on the CNS. By stimulating alpha-2 receptors in the spinal cord, it reduces the release of excitatory neurotransmitters, thereby decreasing muscle tone and spasticity.[3] This mechanism allows for muscle relaxation and pain relief.[4]
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of orphenadrine and tizanidine for acute back pain are limited. However, systematic reviews and placebo-controlled trials provide insights into their individual effectiveness. A 2003 systematic review of muscle relaxants for non-specific low back pain concluded that various muscle relaxants, including non-benzodiazepines, are effective for short-term pain relief in acute cases but are similar in performance.[5]
The following tables summarize available efficacy and safety data from placebo-controlled studies.
Table 1: Efficacy of Orphenadrine and Tizanidine vs. Placebo for Acute Low Back Pain
| Efficacy Outcome | Orphenadrine | Tizanidine |
| Pain Relief | Strong evidence of being more effective than placebo for short-term pain relief in acute low back pain.[5] | Strong evidence of being more effective than placebo for short-term pain relief in acute low back pain.[5] |
| Global Efficacy | Pooled relative risk for global efficacy vs. placebo (2-4 days) for non-benzodiazepines as a class: 0.49 (95% CI: 0.25 to 0.95).[5] | Pooled relative risk for global efficacy vs. placebo (2-4 days) for non-benzodiazepines as a class: 0.49 (95% CI: 0.25 to 0.95).[5] |
| Pain at Rest/Night | No specific data found. | In a study where tizanidine was added to ibuprofen (B1674241), there was earlier improvement in pain at night and at rest compared to placebo plus ibuprofen.[6] |
| Functional Improvement | No specific quantitative data found. | In a study comparing tizanidine to thiocolchicoside (B1682803) and placebo, tizanidine was more effective than placebo in improving hand-to-floor distance and Schober test results.[7] |
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | Orphenadrine | Tizanidine |
| Common Side Effects | Dry mouth, dizziness, tachycardia (due to anticholinergic effects).[8] | Drowsiness, dizziness, dry mouth, hypotension. |
| CNS Side Effects | Prominent CNS effects.[9] Pooled relative risk for CNS adverse events for muscle relaxants vs. placebo: 2.04 (95% CI: 1.23 to 3.37).[5] | Drowsiness occurred in 22% of patients in one study.[10] Tizanidine-induced reduction of psychomotor performances confirmed by psychometric tests in another study.[7] |
| Gastrointestinal Side Effects | Less prominent compared to CNS effects. | Tizanidine may offer some gastric mucosal protection against anti-inflammatory drugs.[6] |
| Abuse Potential | Schedule IV controlled substance, indicating a lower potential for abuse.[8] | Not scheduled as a controlled substance. |
Experimental Protocols
While specific protocols for a direct comparative trial are not available, a general methodology for a randomized, double-blind, placebo-controlled trial for acute low back pain can be outlined based on existing studies.
Objective: To evaluate the efficacy and safety of a skeletal muscle relaxant (e.g., orphenadrine or tizanidine) compared to placebo in adults with acute, non-radicular low back pain.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adults (e.g., 18-65 years) with acute (< 2 weeks duration) low back pain of musculoskeletal origin, with a minimum pain score on a visual analog scale (VAS) or numeric rating scale (NRS).
-
Exclusion Criteria: Radicular pain, suspected serious spinal pathology (e.g., fracture, tumor, infection), history of substance abuse, contraindications to the study medication.
Interventions:
-
Treatment Group: Orphenadrine citrate (B86180) (e.g., 100 mg twice daily) or Tizanidine hydrochloride (e.g., 4 mg three times daily).
-
Control Group: Matching placebo.
-
Rescue Medication: Standardized analgesic (e.g., acetaminophen (B1664979) or a non-steroidal anti-inflammatory drug) may be permitted.
Outcome Measures:
-
Primary Outcome: Mean change in pain intensity from baseline to a specified time point (e.g., day 3 or 7) as measured by VAS or NRS.
-
Secondary Outcomes:
-
Functional improvement measured by a validated questionnaire (e.g., Roland-Morris Disability Questionnaire).
-
Global assessment of efficacy by both patient and investigator.
-
Consumption of rescue medication.
-
Incidence and severity of adverse events.
-
Study Duration: Treatment period of 7-14 days with a follow-up assessment.
Statistical Analysis: Efficacy analysis performed on the intent-to-treat (ITT) population. Comparison of mean changes in primary and secondary outcomes between treatment and placebo groups using appropriate statistical tests (e.g., ANCOVA, t-test). Safety analysis to include all randomized participants who received at least one dose of the study medication.
Experimental Workflow Diagram
Conclusion
Both orphenadrine and tizanidine are effective short-term treatment options for acute low back pain compared to placebo. The choice between these agents may be guided by their side effect profiles and potential drug interactions. Orphenadrine's anticholinergic effects may be problematic for some patients, while tizanidine's sedative properties can be a significant consideration. There is a clear need for well-designed, head-to-head clinical trials to directly compare the efficacy and safety of orphenadrine and tizanidine to better inform clinical practice and future drug development in the management of acute back pain.
References
- 1. droracle.ai [droracle.ai]
- 2. RACGP - Time to consider a skeletal muscle relaxant? [www1.racgp.org.au]
- 3. Tizanidine (Zanaflex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]
- 5. Muscle relaxants for nonspecific low back pain: a systematic review within the framework of the cochrane collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tizanidine and ibuprofen in acute low-back pain: results of a double-blind multicentre study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of efficacy and psychomotor performances of thiocolchicoside and tizanidine in patients with acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. A multicentre placebo-controlled study in general practice to evaluate the efficacy and safety of tizanidine in acute low-back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Analgesia of Orphenadrine and Diclofenac: A Comparative Guide
A comprehensive evaluation of the enhanced therapeutic effects observed with the co-administration of the centrally acting muscle relaxant, orphenadrine (B1219630), and the non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), reveals a potent synergistic relationship in the management of acute pain. This guide synthesizes findings from key clinical studies to provide researchers, scientists, and drug development professionals with a detailed comparison of the combination therapy against its individual components and other analgesics, supported by experimental data and methodologies.
The fixed-dose combination of orphenadrine and diclofenac has demonstrated superior analgesic efficacy compared to either drug administered alone.[1][2] This enhanced effect is attributed to their distinct and complementary mechanisms of action. Diclofenac exerts its well-established anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[3][4] Orphenadrine, a centrally acting agent, contributes to pain relief through its muscle relaxant properties, anticholinergic activity, and antagonism of N-methyl-D-aspartate (NMDA) receptors, which are involved in central pain sensitization.[1][5][6][7][8]
Comparative Efficacy: Quantitative Data Overview
Clinical trials have consistently shown that the combination of orphenadrine and diclofenac provides more effective pain relief and a significant opioid-sparing effect in postoperative settings. The following tables summarize key quantitative data from these studies.
Table 1: Visual Analog Scale (VAS) Pain Scores
| Study | Treatment Group | N | Mean VAS Score (0-100mm) at 24h Post-op | p-value vs. Control |
| Gukalov et al. (2023)[9] | Orphenadrine/Diclofenac + Morphine PCA | 39 | 20 | p=0.05 |
| Morphine PCA alone | 26 | 30 | ||
| Eremenko et al. (2022)[10] | Orphenadrine/Diclofenac | 20 | 19 (at 1h, sustained for 24h in 80% of patients) | p=0.036 (vs. baseline) |
| Morphine PCA alone | 20 | Significant decrease only at 4h | ||
| Malek et al.[11] | Orphenadrine/Diclofenac (Neodolpasse) | 35 | 1.5 (0-10 scale) | p<0.05 (vs. Placebo) |
| Piroxicam (B610120) | 44 | 2.4 (0-10 scale) | p<0.05 (vs. Placebo) | |
| Placebo | 40 | 2.9 (0-10 scale) |
Table 2: Opioid-Sparing Effect
| Study | Treatment Group | N | Mean 24h Opioid Consumption (mg) | % Reduction vs. Control | p-value vs. Control |
| Gombotz et al. (2010)[12] | Orphenadrine/Diclofenac (Neodolpasse) | 60 | 38.7 ± 21.3 | ~30% | p=0.0004 |
| Placebo | 60 | 55.9 ± 31.1 | |||
| Eremenko et al. (2022)[10] | Orphenadrine/Diclofenac + Morphine PCA | 20 | 9.35 (Morphine) | ~58% | p<0.001 |
| Morphine PCA alone | 20 | 22.6 (Morphine) | |||
| Borsodi et al. (2008)[13] | Orphenadrine/Diclofenac + Tramadol | 11 | 61.5 (Tramadol) | ~30% | p<0.01 |
| Tramadol alone | 30 | 87.5 (Tramadol) | |||
| Kimberger et al. (2022)[14][15][16] | Orphenadrine/Diclofenac | 23 | 4.13 ± 2.57 (Hydromorphone) | Not significant vs. Diclofenac alone | Not significant |
| Diclofenac alone | 21 | 5.73 ± 4.75 (Hydromorphone) | |||
| Placebo | 21 | 5.90 ± 2.90 (Hydromorphone) |
Table 3: Adverse Events
| Study | Treatment Group | N | Notable Adverse Events | Incidence |
| Aglas et al. (1998)[17] | Orphenadrine/Diclofenac | 641 | Gastrointestinal effects | 3.1% |
| Borsodi et al. (2008)[13] | Orphenadrine/Diclofenac & Tramadol groups | 60 | Nausea and vomiting | 3 cases total |
| Kimberger et al. (2022)[14] | Orphenadrine/Diclofenac | 23 | Nausea | 26.1% |
| Diclofenac alone | 21 | Nausea | 33.3% | |
| Placebo | 21 | Nausea | 23.8% |
Key Experimental Protocols
Schaffler et al. (2005): Human Pain Model[2]
-
Objective: To assess the analgesic efficacy of the fixed-dose combination of orphenadrine and diclofenac (Neodolpasse) compared to its individual components and placebo in a human pain model.
-
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, four-period crossover study.
-
Participants: 24 healthy male and female subjects.
-
Intervention: Single intravenous infusions of Neodolpasse, orphenadrine, diclofenac, or saline solution administered over 60 minutes, with a 1-week washout period between interventions.
-
Pain Induction: Neurogenic inflammation and hyperalgesia were induced by the topical application of a 1% capsaicin (B1668287) solution on the skin of the back for 30 minutes.
-
Outcome Measurement: The pain response to CO2 laser pulses on the capsaicin-treated skin was measured using event-related vertex EEG recordings to assess the central P2- and peripheral N1-components of laser-induced somatosensory-evoked potentials (LSEP).
-
Gombotz et al. (2010): Postoperative Pain in Hip Arthroplasty[12]
-
Objective: To investigate the opioid-sparing effect of the fixed combination of diclofenac and orphenadrine in patients after unilateral total hip arthroplasty.
-
Methodology:
-
Study Design: Prospective, randomized, double-blind, placebo-controlled, multi-center clinical trial.
-
Participants: 120 patients undergoing unilateral total hip arthroplasty.
-
Intervention: Intravenous infusion of Neodolpasse® or isotonic saline (placebo). All patients had access to patient-controlled analgesia (PCA) with an opioid.
-
Outcome Measurement: The primary endpoint was the total consumption of PCA analgesics over the first 24 hours post-surgery. Pain intensity was monitored using a visual analogue scale (VAS) and a verbal rating scale.
-
Signaling Pathways and Mechanisms of Action
The synergistic effect of orphenadrine and diclofenac stems from their complementary actions on different components of the pain pathway.
Experimental Workflow
The evaluation of this synergistic combination typically follows a structured clinical trial workflow.
References
- 1. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of the analgesic effects of a fixed-dose combination of orphenadrine and diclofenac (Neodolpasse) with its single active ingredients diclofenac and orphenadrine: a placebo-controlled study using laser-induced somatosensory-evoked potentials from capsaicin-induced hyperalgesic human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphenadrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Orphenadrine - Wikipedia [en.wikipedia.org]
- 7. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [The use of a fixed combination of diclofenac and orphenadrine for postoperative pain relief in orthopedic patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Analgesic and opioid-sparing effects of a fixed combination of diclofenac and orphenadrine in the early postoperative period in cardiac surgery patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Diclofenac 75mg. and 30 mg. orfenadine (Neodolpasse) versus placebo and piroxicam in postoperative analgesia after arthroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opiate sparing effect of fixed combination of diclophenac and orphenadrine after unilateral total hip arthroplasty: A double-blind, randomized, placebo-controlled, multi-centre clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Diclofenac/orphenadrine as a combined analgetic in post-operative relief of pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous diclofenac and orphenadrine for the treatment of postoperative pain after remifentanil-based anesthesia: A double-blinded, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intravenous diclofenac and orphenadrine for the treatment of postoperative pain after remifentanil-based anesthesia : A double-blinded, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Results of efficacy study with diclofenac/orphenadrine infusions in patients with musculoskeletal diseases and functional disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
Orphenadrine's Efficacy in the Landscape of First-Generation Antihistamines: A Comparative Analysis
For Immediate Release
This guide offers a detailed comparison of the efficacy of orphenadrine (B1219630) relative to other prominent first-generation antihistamines. Designed for researchers, scientists, and drug development professionals, this document provides an objective analysis of performance, supported by experimental data, to elucidate the nuanced pharmacological profile of orphenadrine.
Executive Summary
Orphenadrine, a first-generation ethanolamine (B43304) antihistamine, is structurally similar to diphenhydramine (B27) and is recognized for its multifaceted pharmacological actions.[1] Beyond its histamine (B1213489) H1 receptor antagonism, it exhibits significant anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1][2] This guide provides a quantitative comparison of orphenadrine's receptor binding affinities and anticholinergic potency against other first-generation antihistamines, including diphenhydramine, chlorpheniramine (B86927), and promethazine. The data presented herein, summarized in tabular format for clarity, is intended to inform research and development efforts by providing a clear comparative framework.
Comparative Efficacy: Receptor Binding Affinity
The primary therapeutic effect of antihistamines is mediated by their affinity for the histamine H1 receptor. However, the off-target binding to other receptors, particularly muscarinic acetylcholine (B1216132) receptors, is responsible for many of the side effects associated with first-generation agents, such as dry mouth, blurred vision, and urinary retention.[3][4] The binding affinities (Ki) of orphenadrine and its counterparts at these receptors are crucial indicators of their relative efficacy and side-effect profiles. Lower Ki values denote a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Drug | Histamine H1 Receptor (Ki, nM) | Muscarinic Receptors (Ki, nM) |
| Orphenadrine | Data not consistently available in direct comparative studies | M1: 809 (pKi 6.09)[5], M2: Data not available, M3: Data not available, M4: Data not available, M5: Data not available |
| Diphenhydramine | 14.08[6] | M1: 210, M2: 130, M3: 240, M4: 112, M5: 260[6] |
| Chlorpheniramine | 3.5[7] | M1: Data not available, M2: Data not available, M3: Data not available, M4: 276 (pKi 6.56)[8] |
| Promethazine | 1.4[9] | Moderate mAChR antagonist[9] |
Anticholinergic Potency
The anticholinergic activity of first-generation antihistamines contributes to both therapeutic effects (e.g., in motion sickness) and adverse effects.[10] This activity is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: Comparative Anticholinergic Potency (pA2)
| Drug | pA2 Value (in vitro) |
| Orphenadrine | Data not available in direct comparative studies |
| Diphenhydramine | 6.2[11] |
| Desloratadine (active metabolite of Loratadine) | 6.4[11] |
| Hydroxyzine | 4.8[11] |
Note: While orphenadrine is known to have anticholinergic properties, specific pA2 values from direct comparative functional assays were not found in the initial literature search.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed efficacies, it is essential to visualize the relevant signaling pathways and the experimental workflows used to generate the comparative data.
Histamine H1 Receptor Signaling Pathway
First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation and reducing the constitutive activity of the receptor. This action blocks the downstream signaling cascade initiated by histamine binding.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Antihistamine Intervention.
Experimental Workflow: Radioligand Binding Assay
The receptor binding affinities presented in Table 1 are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled drug (the competitor) to displace a radiolabeled ligand from its receptor.
Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for H1 and Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of orphenadrine and other first-generation antihistamines for histamine H1 and muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human H1 receptor or M1-M5 muscarinic receptor subtypes) are prepared from cultured cell lines (e.g., HEK293 or CHO cells) or tissue homogenates.[12][13]
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]pyrilamine for H1 receptors or [³H]N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation in the presence of a range of concentrations of the unlabeled competitor drug (orphenadrine or other antihistamines).[12][13]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[14]
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.[14]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
Functional Assay for Anticholinergic Activity (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2) of antihistamines at muscarinic receptors.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing functional muscarinic receptors (e.g., guinea pig trachealis muscle) is mounted in an organ bath containing a physiological salt solution.[11]
-
Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).[11]
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antihistamine (antagonist) for a predetermined period to allow for equilibrium to be reached.
-
Shifted Concentration-Response Curve: In the continued presence of the antagonist, a second concentration-response curve to the agonist is generated.
-
Dose Ratio Calculation: The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.[16]
Conclusion
Orphenadrine's pharmacological profile is complex, characterized by its actions on multiple receptor systems. While direct comparative data for its H1 receptor affinity is not as readily available as for other first-generation antihistamines, its known potent anticholinergic activity is a defining feature. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to further elucidate the relative efficacy and selectivity of orphenadrine. Such data is critical for a comprehensive understanding of its therapeutic potential and for the development of novel compounds with improved pharmacological properties. The provided diagrams of the H1 signaling pathway and experimental workflows serve as visual aids to contextualize the presented data and methodologies.
References
- 1. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orphenadrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (+)-chlorpheniramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Promethazine - Wikipedia [en.wikipedia.org]
- 10. pharmcourse.com [pharmcourse.com]
- 11. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Cross-validation of orphenadrine's NMDA receptor antagonism in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orphenadrine's N-methyl-D-aspartate (NMDA) receptor antagonist properties with other well-characterized NMDA receptor antagonists, memantine (B1676192) and ketamine. The information is compiled from a range of in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and drug development.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the inhibitory potency of orphenadrine, memantine, and ketamine on the NMDA receptor across various experimental models and cell lines. Direct comparison should be made with caution due to the differing experimental conditions and cell systems used.
Table 1: Orphenadrine Inhibition of NMDA Receptor Activity
| Cell Line/Tissue Preparation | Assay Type | Parameter | Value (µM) | Reference |
| Postmortem Human Frontal Cortex Homogenates | [3H]MK-801 Binding Assay | Ki | 6.0 ± 0.7 | [1][2] |
| Cultured Superior Colliculus Neurones | Whole-Cell Patch Clamp | IC50 | 16.2 ± 1.6 | [1][2] |
| Cultured Rat Cerebellar Granule Cells | Neuroprotection Assay | - | Neuroprotective at 12 µM | [3] |
Table 2: Memantine Inhibition of NMDA Receptor Activity
| Cell Line/Tissue Preparation | NMDA Receptor Subunit | Assay Type | Parameter | Value (µM) | Reference |
| HEK293 Cells | NR1a/NR2A | Whole-Cell Patch Clamp | IC50 | 0.93 ± 0.15 | [4][5] |
| HEK293 Cells | NR1a/NR2B | Whole-Cell Patch Clamp | IC50 | 0.82 ± 0.12 | [4][5] |
| HEK293 Cells | NR1a/NR2D | Whole-Cell Patch Clamp | IC50 | 0.47 ± 0.06 | [4][5] |
| HEK293T Cells | NR1/2A | Whole-Cell Patch Clamp | IC50 | 1.25 ± 0.04 | [6] |
| tsA201 Cells | GluN1/2A | Whole-Cell Patch Clamp | IC50 | ~2.76 (low Ca2+) - 0.70 (high Ca2+) | [7] |
Table 3: Ketamine Inhibition of NMDA Receptor Activity
| Cell Line/Tissue Preparation | NMDA Receptor Subunit | Assay Type | Parameter | Value (µM) | Reference |
| HEK293T Cells | NR1/2A | Whole-Cell Patch Clamp | IC50 | 0.35 ± 0.01 | [6] |
| tsA201 Cells | GluN1/2A | Whole-Cell Patch Clamp | IC50 | Varies with glutamate (B1630785) concentration | [8] |
| Human NMDA Receptors | Cryo-EM | - | Binds in the central vestibule | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of antagonists.
Cell Preparation:
-
Cells (e.g., cultured neurons, HEK293, or tsA201 cells) are grown on glass coverslips.
-
For recombinant receptor studies, cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is positioned onto the surface of a single cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing a whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of glutamate and a co-agonist (glycine or D-serine).
-
The antagonist (e.g., orphenadrine) is co-applied with the agonists at various concentrations to determine its inhibitory effect on the current.
-
The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Calcium Imaging Assay
This method measures changes in intracellular calcium concentration ([Ca2+]i) following NMDA receptor activation and its modulation by antagonists.
Cell Preparation and Dye Loading:
-
Cells are cultured on glass coverslips.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a dye-containing solution for 30-60 minutes at 37°C.
-
After loading, cells are washed with an external solution to remove excess dye.
Imaging Procedure:
-
The coverslip is mounted on a fluorescence microscope.
-
Baseline fluorescence is recorded before agonist application.
-
An NMDA receptor agonist is applied to the cells, causing an influx of Ca2+ and an increase in fluorescence intensity.
-
After the response returns to baseline, the cells are pre-incubated with the antagonist.
-
The agonist and antagonist are co-applied, and the change in fluorescence is recorded.
-
The percentage of inhibition of the calcium response is calculated to determine the antagonist's potency.
[3H]MK-801 Radioligand Binding Assay
This assay determines the binding affinity of an uncompetitive antagonist to the phencyclidine (PCP) binding site within the NMDA receptor channel.
Membrane Preparation:
-
Brain tissue (e.g., frontal cortex) is homogenized in a buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
Binding Assay Procedure:
-
The membrane preparation is incubated with the radiolabeled ligand [3H]MK-801 and varying concentrations of the unlabeled antagonist (e.g., orphenadrine).
-
The incubation is carried out at room temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled MK-801).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is determined from the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
Visualizations
The following diagrams illustrate the NMDA receptor signaling pathway and a general workflow for screening NMDA receptor antagonists.
References
- 1. Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of ketamine action on human NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Orphenadrine in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of orphenadrine (B1219630), a controlled substance, in research and drug development environments. Adherence to these procedures is critical for regulatory compliance and laboratory safety.
Regulatory Framework
The disposal of orphenadrine is governed by multiple federal and state regulations. Key agencies include the Drug Enforcement Administration (DEA), which regulates controlled substances, and the Environmental Protection Agency (EPA), which oversees hazardous waste disposal.[1][2] It is imperative that all disposal methods comply with the regulations set forth by these bodies, as well as institutional and local environmental health and safety (EHS) policies.
Core Disposal Principle: Non-Retrievable State
The primary goal of orphenadrine disposal is to render it "non-retrievable," meaning it cannot be readily extracted or abused.[1][3][4] Simply discarding it in the trash, flushing it down the drain, or mixing it with kitty litter or coffee grounds is not an acceptable disposal method for controlled substances in a laboratory setting.[5] These methods are intended for household disposal and do not meet the stringent requirements for research laboratories.
Authorized Disposal Pathways
There are two primary, compliant pathways for the disposal of orphenadrine from a laboratory:
-
Reverse Distributor: This is the most common and recommended method for disposing of expired, unwanted, or excess orphenadrine. A reverse distributor is a DEA-licensed company authorized to handle and destroy controlled substances.[2][5]
-
On-Site Witnessed Destruction: In some cases, and in accordance with institutional policy, on-site destruction may be permissible. This process must be witnessed and meticulously documented.[1][3][4][6]
Step-by-Step Disposal Procedures
Pathway 1: Disposal via a Reverse Distributor
This procedure outlines the steps for transferring orphenadrine to a licensed reverse distributor.
Experimental Protocol:
-
Segregation and Labeling:
-
Clearly label the orphenadrine container as "Expired - For Disposal" or "Unwanted - For Disposal."
-
Segregate the container from active stock in a secure, locked location.
-
-
Contact Your Institution's EHS Department:
-
Notify your Environmental Health and Safety (EHS) department of your intent to dispose of a controlled substance. They will have an established procedure and a designated reverse distributor.
-
-
Inventory and Documentation:
-
Scheduled Pickup:
-
Arrange a scheduled pickup with the reverse distributor through your EHS department.
-
Ensure that two authorized individuals from your laboratory are present to witness the transfer of the controlled substance to the reverse distributor.
-
-
Record Keeping:
Pathway 2: On-Site Witnessed Destruction
This procedure should only be followed if explicitly permitted by your institution's EHS policies and in strict adherence to their protocol. This often involves the use of a commercially available chemical digestion kit (e.g., Rx Destroyer).[4]
Experimental Protocol:
-
Obtain a Chemical Digestion Kit:
-
Procure a chemical digestion kit approved by your EHS department for the destruction of controlled substances. These kits contain a solvent and a binding agent that renders the substance non-retrievable.[4]
-
-
Schedule the Destruction:
-
Prepare for Destruction:
-
In a designated and well-ventilated area, prepare the chemical digestion kit according to the manufacturer's instructions.
-
Have the orphenadrine to be destroyed, your controlled substance logbook, and a DEA Form 41 ready.
-
-
Perform the Destruction:
-
Carefully add the orphenadrine to the chemical digestion kit.
-
Follow the kit's instructions for ensuring the complete neutralization and rendering of the drug to a non-retrievable state.
-
Both witnesses must observe the entire process.
-
-
Documentation and Record Keeping:
Chemical Incompatibility Data
| Incompatible Agents | Rationale |
| Strong Oxidizing Agents | Orphenadrine may react with strong oxidizing agents, potentially leading to a hazardous reaction. |
| Strong Acids and Bases | Orphenadrine can react with strong acids and bases.[7] |
Note: The physical compatibility of orphenadrine citrate (B86180) with certain intravenous fluids like Lactated Ringer's and Plasma-Lyte A has been shown to be limited due to pH changes.[8] This underscores the importance of not mixing orphenadrine with other chemicals outside of a validated destruction protocol.
Mandatory Visualizations
Caption: Decision workflow for the proper disposal of orphenadrine.
This guide is intended to provide a framework for the safe and compliant disposal of orphenadrine. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.
References
- 1. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 2. odu.edu [odu.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. uthsc.edu [uthsc.edu]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Physical Compatibility of Orphenadrine Citrate with 0.45% Sodium Chloride, Lactated Ringer's Solution, and Plasma-Lyte A - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Orphenadrine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Orphenadrine, a centrally acting muscle relaxant. The following procedural guidance is based on current safety data sheets and best practices for laboratory safety.
Personal Protective Equipment (PPE)
When handling Orphenadrine in a laboratory setting, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The recommended PPE is summarized below.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance.[2] For tasks with a high risk of splash, double gloving is advised.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards.[1] If there is a splash hazard, chemical splash goggles are required.[3] |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. For tasks with a higher risk of exposure, a chemically resistant gown is recommended.[4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | In cases of potential aerosol generation or handling large quantities, a NIOSH-approved respirator may be necessary.[3] Facilities should have adequate ventilation.[5] |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Orphenadrine Citrate. This information is critical for understanding the potential hazards of the compound.
| Route of Administration | Species | LD50 |
| Oral | Mouse | 150 mg/kg[3] |
Standard Operating Procedure for Handling Orphenadrine
The following workflow diagram outlines the key steps for the safe handling of Orphenadrine in a laboratory environment, from preparation to disposal. Adherence to these steps is crucial to minimize risk.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
